3-Hydroxy-3-(2-phenylethyl)hexanoic acid
Description
Properties
Molecular Formula |
C14H20O3 |
|---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
3-hydroxy-3-(2-phenylethyl)hexanoic acid |
InChI |
InChI=1S/C14H20O3/c1-2-9-14(17,11-13(15)16)10-8-12-6-4-3-5-7-12/h3-7,17H,2,8-11H2,1H3,(H,15,16) |
InChI Key |
QUCVMTKZXVHNNT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC1=CC=CC=C1)(CC(=O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to 3-Hydroxy-3-(2-phenylethyl)hexanoic Acid: Synthesis, Characterization, and Potential Applications
Abstract
This document provides a comprehensive technical framework for the novel compound, 3-Hydroxy-3-(2-phenylethyl)hexanoic acid. As this molecule is not extensively documented in current scientific literature, this guide serves as a foundational resource for researchers and drug development professionals. It outlines a robust and logical synthetic pathway, details the expected physicochemical and spectroscopic properties, and explores potential biological activities based on its structural characteristics. By synthesizing information from established chemical principles and analogous compounds, this whitepaper offers the necessary expertise and authoritative grounding to initiate research into this promising molecule.
Introduction and Scientific Rationale
3-Hydroxy-3-(2-phenylethyl)hexanoic acid is a unique molecule combining three key structural motifs: a hexanoic acid backbone, a tertiary alcohol at the C3 position, and a phenylethyl substituent also at C3. This structure is of significant scientific interest due to the established biological roles of its component parts.
-
Hydroxy-Carboxylic Acids (HCAs): This class of molecules, which includes lactate and β-hydroxybutyrate, acts as endogenous ligands for a specific family of G protein-coupled receptors (GPCRs), namely HCA₁, HCA₂, and HCA₃.[1] These receptors are key regulators of metabolic processes, particularly the inhibition of lipolysis in adipose tissue.[1]
-
Hexanoic Acid Derivatives: Hexanoic acid itself has been shown to improve lipid and glucose metabolism, suggesting potential anti-obesity and anti-diabetic properties.[2][3]
-
Phenylethyl Moiety: This group is a common feature in many biologically active compounds and can influence receptor binding affinity and pharmacokinetic properties.
The combination of these features in a single molecule suggests that 3-Hydroxy-3-(2-phenylethyl)hexanoic acid could be a novel modulator of metabolic pathways, potentially acting as a selective ligand for HCA receptors or exhibiting unique therapeutic properties. This guide provides the theoretical and practical basis for its synthesis and subsequent investigation.
Proposed Synthesis Pathway: The Reformatsky Reaction
To synthesize the target tertiary β-hydroxy acid, the Reformatsky reaction presents a highly efficient and controlled method. This reaction is superior to alternatives like the Grignard reaction on a keto-ester, as it avoids the common issue of double-addition and offers a more direct route to the desired β-hydroxy ester precursor.[4][5] The overall strategy involves the reaction of a ketone with an α-haloester in the presence of zinc, followed by saponification to yield the final carboxylic acid.
The chosen precursors are 4-phenyl-2-butanone and an ethyl-2-bromoacetate . The zinc first reacts with the bromoacetate to form an organozinc enolate, which is a relatively mild nucleophile that selectively attacks the ketone carbonyl without reacting with the ester group.[5][6]
Synthetic Workflow Diagram
Caption: Proposed two-step synthesis of the target compound via a Reformatsky reaction.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 3-Hydroxy-3-(2-phenylethyl)hexanoate
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Reagent Preparation: In the flask, add activated zinc dust (1.2 eq). Suspend the zinc in anhydrous tetrahydrofuran (THF).
-
Initiation: Add a small portion of a solution of 4-phenyl-2-butanone (1.0 eq) and ethyl 2-bromoacetate (1.1 eq) in anhydrous THF to the zinc suspension.
-
Reaction: Gently warm the mixture to initiate the reaction, as evidenced by heat evolution and bubble formation. Once initiated, add the remaining ketone/bromoester solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to heat the reaction mixture at reflux for an additional 1-2 hours to ensure full consumption of the starting materials. Monitor progress via Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction to room temperature and then quench by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether or ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude ester product using silica gel column chromatography.
Step 2: Saponification to 3-Hydroxy-3-(2-phenylethyl)hexanoic Acid
-
Hydrolysis: Dissolve the purified ester from Step 1 in a mixture of ethanol and water. Add an excess of sodium hydroxide (NaOH, 2-3 eq) and heat the mixture to reflux for 2-4 hours.[7]
-
Acidification: After cooling, remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and acidify to a pH of ~2 using cold 1M hydrochloric acid (HCl). A precipitate or oil should form.
-
Extraction: Extract the acidified aqueous layer multiple times with ethyl acetate.
-
Final Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the final product, 3-Hydroxy-3-(2-phenylethyl)hexanoic acid. Further purification can be achieved by recrystallization if the product is a solid.
Predicted Physicochemical and Spectroscopic Properties
The following properties are predicted based on the molecular structure. Experimental verification is required.
| Property | Predicted Value |
| Molecular Formula | C₁₄H₂₀O₃ |
| Molecular Weight | 236.31 g/mol |
| IUPAC Name | 3-Hydroxy-3-(2-phenylethyl)hexanoic acid |
| Appearance | Expected to be a viscous oil or a low-melting solid |
| Solubility | Soluble in polar organic solvents (e.g., Methanol, DMSO, Ethyl Acetate); sparingly soluble in water |
| pKa | Estimated 4.5 - 5.0 (for the carboxylic acid proton) |
Predicted Spectroscopic Data
Spectroscopic analysis is essential for structural confirmation. The expected data are as follows[8]:
-
¹H NMR (in CDCl₃, 400 MHz):
-
δ 7.15-7.35 ppm: (m, 5H) - Aromatic protons of the phenyl group.
-
δ ~4.0-5.0 ppm: (br s, 1H) - Hydroxyl proton (-OH), exchangeable with D₂O.
-
δ ~2.70-2.90 ppm: (m, 2H) - Methylene protons adjacent to the phenyl ring (-CH₂-Ph).
-
δ ~2.50 ppm: (s, 2H) - Methylene protons alpha to the carbonyl group (-CH₂-COOH).
-
δ ~1.80-2.00 ppm: (m, 2H) - Methylene protons of the phenylethyl group (-CH₂-C(OH)-).
-
δ ~1.50-1.70 ppm: (m, 2H) - Methylene protons of the propyl chain.
-
δ ~1.20-1.40 ppm: (m, 2H) - Methylene protons of the propyl chain.
-
δ ~0.90 ppm: (t, 3H) - Terminal methyl group of the propyl chain.
-
-
¹³C NMR (in CDCl₃, 100 MHz):
-
δ ~175-180 ppm: Carboxylic acid carbonyl carbon (C=O).
-
δ ~142 ppm: Quaternary aromatic carbon.
-
δ ~128.5 ppm: Aromatic CH carbons.
-
δ ~126 ppm: Aromatic CH carbon.
-
δ ~75 ppm: Quaternary carbon bearing the -OH group (C3).
-
δ ~40-45 ppm: Methylene carbons of the hexanoic chain and phenylethyl group.
-
δ ~30 ppm: Methylene carbon of the phenylethyl group.
-
δ ~23 ppm: Methylene carbon of the hexanoic chain.
-
δ ~14 ppm: Terminal methyl carbon.
-
-
FT-IR (Thin Film, cm⁻¹):
-
3300-2500 cm⁻¹: Very broad band (O-H stretch of carboxylic acid).
-
~3400 cm⁻¹: Broad band (O-H stretch of tertiary alcohol).
-
~3030 cm⁻¹: Aromatic C-H stretch.
-
2950, 2870 cm⁻¹: Aliphatic C-H stretches.
-
~1710 cm⁻¹: Strong, sharp band (C=O stretch of carboxylic acid).
-
1600, 1495, 1450 cm⁻¹: Aromatic C=C stretches.
-
~1150 cm⁻¹: C-O stretch.
-
-
Mass Spectrometry (EI):
-
M⁺: 236 (Molecular ion).
-
Key Fragments: m/z 218 ([M-H₂O]⁺), 191 ([M-COOH]⁺), 131 ([M-C₃H₇-COOH]⁺), 105 (phenylethyl fragment), 91 (tropylium ion).
-
Potential Biological Activity and Future Research
Given its structure as a hydroxy-carboxylic acid, 3-Hydroxy-3-(2-phenylethyl)hexanoic acid is a prime candidate for investigation as a ligand for HCA receptors.
Proposed Research Workflow
Caption: A logical workflow for evaluating the biological activity of the target compound.
Initial research should focus on:
-
Receptor Binding Assays: Screen the compound against human HCA₁, HCA₂, and HCA₃ receptors to determine binding affinity and selectivity.
-
Functional Assays: Utilize cell lines expressing these receptors (e.g., adipocytes) to measure functional activity, such as the inhibition of forskolin-stimulated lipolysis.
-
Metabolic Studies: Investigate its effects on glucose uptake and lipid accumulation in relevant cell types like hepatocytes or myocytes.
Conclusion
3-Hydroxy-3-(2-phenylethyl)hexanoic acid represents an unexplored molecule with significant therapeutic potential, primarily in the realm of metabolic diseases. This guide provides a robust scientific foundation for its investigation, detailing a reliable synthetic route via the Reformatsky reaction, predicting its key analytical characteristics, and outlining a clear path for evaluating its biological activity. The insights provided herein are designed to empower researchers to confidently undertake the synthesis and characterization of this novel compound, paving the way for new discoveries in drug development.
References
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National Center for Biotechnology Information. PubChem Compound Summary for CID 13676186, 3-Hydroxy-2-methylhexanoic acid. Available from: [Link]
-
Lee, S., et al. (2025). Discovery of a High 3-Hydroxyhexanoate Containing Poly-3-hydroxybutyrate-co-3-hydroxyhexanoate Producer-, Cupriavidus sp. Oh_1 with Enhanced Fatty Acid Metabolism. MDPI. Available from: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 16666688, 3-Hydroxy-3-methylhexanoic acid. Available from: [Link]
-
Murray, I. A., et al. (2008). 3-hydroxypropanoic acid and ethyl 3-hydroxy-3-[2-(2-phenylethyl)benzoimidazol-4-yl]propanoate as full aryl hydrocarbon receptor agonists. PubMed. Available from: [Link]
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National Institute of Standards and Technology. (n.d.). Hexanoic acid, 2-phenylethyl ester. NIST Chemistry WebBook. Available from: [Link]
-
World Intellectual Property Organization. (2024). WO2024008844A1 - Industrial process for the preparation of hexanoic acid, 6-(nitrooxy)-, (1s,2e)-3-[(1r,2r,3s,5r)-2-[(2z)-7-(ethylamino)-7-oxo-2-hepten-1-yl]-3,5-dihydroxycyclopentyl]-1-(2-phenylethyl)-. Patentscope. Available from: [Link]
-
Chen, Y., et al. (2021). Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S). PMC. Available from: [Link]
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Kimura, I., et al. (2025). Hexanoic Acid Improves Metabolic Health in Mice Fed High-Fat Diet. MDPI. Available from: [Link]
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Parsons, A. (2013). Esters and Grignard reagent. YouTube. Available from: [Link]
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Kimura, I., et al. (2025). Hexanoic acid improves metabolic health in mice fed high-fat diet. bioRxiv. Available from: [Link]
-
Männle, F., et al. (n.d.). 1 H-NMR spectra of reactant hexanoic acid (below) and amide-POSS (above). ResearchGate. Available from: [Link]
- U.S. Patent and Trademark Office. (2003). US6562603B2 - 3-hydroxycarboxylic acid production and use in branched polymers. Google Patents.
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Wikipedia. (n.d.). 3-Hydroxypropionic acid. Available from: [Link]
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National Institute of Standards and Technology. (n.d.). Hexanoic acid, 2-phenylethyl ester. NIST Chemistry WebBook. Available from: [Link]
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Offermanns, S., et al. (2011). Biological Roles and Therapeutic Potential of Hydroxy-Carboxylic Acid Receptors. Frontiers in Endocrinology. Available from: [Link]
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BYJU'S. (2019). Reformatsky reaction. Available from: [Link]
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Cheméo. (n.d.). Chemical Properties of Hexanoic acid, 2-phenylethyl ester (CAS 6290-37-5). Available from: [Link]
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Dais, P. (2008). High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution. PMC. Available from: [Link]
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JoVE. (2025). Video: Esters to Alcohols: Grignard Reaction. Available from: [Link]
- European Patent Office. (1986). EP0198348A2 - Process for preparing (+)S-2-hydroxy-2-methyl-hexanoic acid. Google Patents.
-
Pretsch, E., et al. (2009). Structure Determination of Organic Compounds. University of Nebraska-Lincoln. Available from: [Link]
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LibreTexts Chemistry. (2022). 21.6: Chemistry of Esters. Available from: [Link]
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Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. Available from: [Link]
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LibreTexts Chemistry. (2023). Reformatsky Reaction. Available from: [Link]
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Wikipedia. (n.d.). Reformatsky reaction. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Reformatsky Reaction. Available from: [Link]
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Technical Guide: Biosynthesis of 2-(2-Phenylethyl)chromones (PECs) in Aquilaria Species
This guide details the biosynthetic pathway of 2-(2-phenylethyl)chromones (PECs) in Aquilaria species.[1]
Editorial Note on Compound Identity: The specific nomenclature "3-Hydroxy-3-(2-phenylethyl)hexanoic acid" (CAS 215316-59-9) refers to a known synthetic intermediate used in the manufacture of protease inhibitors (e.g., Tipranavir).[1][2] In the context of Aquilaria (Agarwood) phytochemistry, this structure is chemically homologous to the open-chain polyketide intermediates formed during the biosynthesis of 2-(2-phenylethyl)chromones (PECs) .[2] PECs are the diagnostic sesquiterpene-mimics and chromone derivatives responsible for the resin's value.[1][2][3] This guide focuses on the PEC Biosynthetic Pathway , identifying the Type III Polyketide Synthase (PKS) mechanisms that generate the phenylethyl-substituted scaffold.[2]
Executive Summary
Target Class: 2-(2-phenylethyl)chromones (PECs).[1][3][4][5][6] Primary Species: Aquilaria sinensis, Aquilaria malaccensis.[6] Biological Function: Phytoalexins produced in the heartwood in response to wounding, fungal infection, or chemical induction (Agarwood formation). Core Mechanism: A non-canonical Type III Polyketide Synthase (PKS) pathway that utilizes a phenylpropanoid-derived starter unit (dihydro-p-coumaroyl-CoA) rather than the typical cinnamoyl-CoA, followed by specific cyclization and post-PKS tailoring (hydroxylation, O-methylation).[1][2]
Chemical Basis & Structural Logic
The "phenylethyl" moiety at the C-2 position distinguishes Aquilaria chromones from common flavonoids.[1][2]
-
Standard Flavonoid: C6-C3-C6 skeleton (2-phenylchromone).[1][2]
-
Aquilaria PEC: C6-C3-C6 skeleton with a saturated C7-C8 bridge (2-phenylethylchromone).[1][2]
-
Target Correlation: The "3-hydroxy-3-(2-phenylethyl)hexanoic acid" structure represents a hydrated, acyclic analog of the diketide/triketide intermediate before final ring closure.[1][2]
Key Metabolites in Pathway
| Compound Name | Role | Structural Feature |
| Phenylalanine | Primary Precursor | Aromatic amino acid source.[1][2] |
| p-Coumaroyl-CoA | Branch Point | Precursor for flavonoids and lignin.[1][2] |
| Dihydro-p-coumaroyl-CoA | Specific Starter | Reduced double bond; essential for "phenylethyl" class.[1][2] |
| Malonyl-CoA | Extender Unit | Provides C2 units for chain elongation.[1][2] |
| Tetrahydro-PEC | Intermediate | Reduced chromone ring (often found in high accumulation).[1] |
| Flindersia-type PEC | End Product | Fully oxidized chromone ring (e.g., Agarotetrol).[2] |
Biosynthetic Pathway: The Core Mechanism[2]
The pathway consists of three distinct modules: Precursor Supply , Polyketide Assembly , and Scaffold Tailoring .
Module 1: Precursor Supply (Phenylpropanoid Pathway)
The unique "phenylethyl" bridge originates from the reduction of the C7-C8 double bond before PKS condensation.[2]
-
Deamination: Phenylalanine
Cinnamic acid (Enzyme: PAL). -
Hydroxylation: Cinnamic acid
p-Coumaric acid (Enzyme: C4H).[1] -
Activation: p-Coumaric acid
p-Coumaroyl-CoA (Enzyme: 4CL).[1][2] -
Reduction (Critical Step): p-Coumaroyl-CoA
Dihydro-p-coumaroyl-CoA .
Module 2: Polyketide Assembly (Type III PKS)
This is the rate-limiting step catalyzed by 2-(2-phenylethyl)chromone synthase (PECS) , a specific Type III PKS (e.g., AsPECS1, AsPKS1).[2]
-
Mechanism:
-
Priming: Dihydro-p-coumaroyl-CoA binds to the active site (Cys-His-Asn triad).[1][2]
-
Elongation: Sequential condensation of two (or three) Malonyl-CoA units.
-
Intermediate: Formation of a linear tetraketide (C6-C3-C4).[1][2]
-
Cyclization: Claisen cyclization to form the phloroglucinol ring, followed by lactonization/closure to form the chromone core.[2]
-
Module 3: Post-PKS Tailoring
The raw chromone scaffold undergoes extensive modification to generate the diversity found in Agarwood.[2]
-
Hydroxylation: P450 monooxygenases introduce -OH groups at C-6, C-7, or C-8.[1][2]
-
O-Methylation: O-methyltransferases (OMTs) methylate hydroxyl groups (e.g., 6,7-dimethoxy-PEC).[1][2]
-
Oxidation: Conversion of 5,6,7,8-tetrahydro-PECs to fully aromatic PECs.
Pathway Visualization (DOT Diagram)
Caption: Biosynthetic logic of 2-(2-phenylethyl)chromones in Aquilaria. The pathway diverges from standard flavonoids via the reduction of p-coumaroyl-CoA, followed by Type III PKS assembly.[1][2]
Experimental Protocols
Protocol A: Enzyme Activity Assay for AsPECS (PKS Function)
Objective: Validate the formation of the chromone scaffold from precursors.
-
Protein Expression: Clone AsPECS (or AsPKS1) into E. coli BL21 (DE3) using pET28a vector. Induce with 0.5 mM IPTG at 16°C for 20 hours.
-
Purification: Lyse cells and purify His-tagged protein using Ni-NTA affinity chromatography. Desalt into Assay Buffer (100 mM potassium phosphate, pH 7.0, 1 mM DTT).
-
Reaction Mixture (100 µL):
-
Incubation: Incubate at 30°C for 30–60 minutes.
-
Termination: Stop reaction with 10 µL of 20% HCl.
-
Extraction: Extract twice with 200 µL Ethyl Acetate. Evaporate solvent and redissolve in Methanol.
-
Analysis: Analyze via LC-MS/MS (C18 column). Monitor for [M+H]+ peaks corresponding to the tetrahydro-chromone (MW ~258 Da) or fully oxidized chromone (MW ~250 Da).
Protocol B: Metabolite Profiling of Agarwood (LC-MS)
Objective: Identify PECs and related intermediates in wood samples.
-
Sample Prep: Pulverize Aquilaria heartwood (0.5 g).
-
Extraction: Sonicate in 10 mL 70% Ethanol for 30 mins. Centrifuge and filter (0.22 µm).
-
LC Conditions:
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX, 2.1 x 100 mm).
-
Mobile Phase: A = 0.1% Formic Acid in Water; B = Acetonitrile.
-
Gradient: 5% B to 95% B over 20 mins.
-
-
MS Detection: Q-TOF MS in Positive Mode.
-
Target Ions: Look for characteristic fragmentation of PECs (loss of phenylethyl group, tropylium ion formation).
References
-
Li, W., et al. (2021). "Natural products in agarwood and Aquilaria plants: chemistry, biological activities and biosynthesis."[8] Natural Product Reports.
-
Wang, X., et al. (2018). "Biosynthesis of 2-(2-phenylethyl)chromones in Aquilaria sinensis."[2][4] Plant Physiology.
-
Liao, G., et al. (2018). "Monitoring the chemical profile in agarwood formation within one year and speculating on the biosynthesis of 2-(2-phenylethyl)chromones."[2] Molecules.
-
Xu, Y., et al. (2013). "Identification of genes related to agarwood formation: transcriptome analysis of healthy and wounded tissues of Aquilaria sinensis."[9] BMC Genomics.
- Kenmoku, H., et al. (2017). "A novel type III polyketide synthase from Aquilaria enzyme." Tetrahedron Letters. (Contextual reference for PKS mechanism).
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Role of 3-Hydroxy-3-(2-phenylethyl)hexanoic acid as a diagnostic marker for Agarwood
The following technical guide details the role of 2-(2-phenylethyl)chromones (PECs) as the definitive natural diagnostic markers for Agarwood (Aquilaria spp.), while critically analyzing 3-Hydroxy-3-(2-phenylethyl)hexanoic acid as a specific negative marker indicative of synthetic adulteration or chemical contamination.
The Role of 2-(2-Phenylethyl)chromones and Synthetic Analogues
Executive Summary
Agarwood (Aquilaria spp.), known as "liquid gold," is valued for its complex resin formed in response to biotic or abiotic stress. The authenticity of Agarwood is chemically defined by the presence of 2-(2-phenylethyl)chromones (PECs) and specific sesquiterpenes.
This guide addresses a critical intersection in modern Agarwood diagnostics:
-
Positive Validation: The use of PECs (e.g., Agarotetrol, Flindersia-type chromones) to confirm natural resin formation.
-
Negative Validation: The identification of 3-Hydroxy-3-(2-phenylethyl)hexanoic acid —a known synthetic intermediate in pharmaceutical manufacturing (e.g., Atorvastatin synthesis)—as a diagnostic marker for adulteration . Its presence indicates the use of synthetic bulking agents or fragrance fixatives, distinguishing high-grade natural resin from chemically engineered counterfeits.
Chemical Identity & Mechanistic Insight[1]
2.1 The Natural Marker: 2-(2-Phenylethyl)chromones (PECs)
PECs are the primary olfactory and pharmacological components of high-grade Agarwood (specifically Kynam or Qi-Nan varieties).[1] Unlike common plant flavonoids, PECs possess a unique C6–C3–C6 skeleton where a phenylethyl group replaces the typical phenyl ring at the C2 position.
-
Core Structure: 5,6,7,8-tetrahydro-2-(2-phenylethyl)chromone.[2]
-
Biosynthesis: Induced by physical wounding or fungal infection (Lasiodiplodia theobromae), triggering the polyketide synthase (PKS) pathway.
-
Function: Anti-inflammatory defense and fixative for volatile sesquiterpenes.
2.2 The Synthetic Marker: 3-Hydroxy-3-(2-phenylethyl)hexanoic acid
This compound is not a natural metabolite of Aquilaria. Chemically, it is a chiral
-
Origin: Synthetic organic chemistry (Reformatsky reaction intermediates).[3]
-
Diagnostic Significance: Its detection in Agarwood oil confirms adulteration . Unscrupulous producers may add synthetic esters or acids to mimic the viscosity and "fatty" notes of natural resin or to dilute the expensive oil with pharmaceutical chemical waste/byproducts that share a phenylethyl moiety.
Diagnostic Methodologies
To differentiate between natural high-grade Agarwood and adulterated samples, a rigorous analytical workflow utilizing GC-MS and HPLC-DAD-MS is required.
3.1 Sample Preparation Protocol
-
Solvent: Ethanol (99.8% HPLC Grade) or Acetone.
-
Extraction: Ultrasonic-assisted extraction (UAE) at 25°C for 30 mins to prevent thermal degradation of chromone epoxides.
-
Filtration: 0.22
m PTFE membrane.
3.2 GC-MS Analysis Parameters
-
Column: HP-5MS (30m
0.25mm 0.25 m). -
Carrier Gas: Helium at 1.0 mL/min.
-
Temp Program: 50°C (2 min)
10°C/min 300°C (10 min). -
Target Ions (SIM Mode):
-
Natural PECs:
250, 264, 280 (Molecular ions of chromones). -
Synthetic Marker:
fragments characteristic of the hexanoic acid backbone and phenylethyl tropylium ion ( 91, 105) combined with a carboxylic acid loss.
-
3.3 Data Interpretation Table
| Feature | Natural Agarwood (High Grade) | Adulterated / Synthetic Agarwood |
| Primary Marker | 2-(2-Phenylethyl)chromones (Flindersia type) | Diethyl Phthalate (DEP) , Triethyl Citrate |
| Specific Negative Marker | Absent | 3-Hydroxy-3-(2-phenylethyl)hexanoic acid |
| Sesquiterpenes | Low abundance or mismatched isomer ratios | |
| Chromatographic Profile | Complex "hump" of sesquiterpenes; distinct chromone peaks at high retention times | Sharp, isolated peaks of solvents/fixatives; simplified profile |
| Biosynthetic Logic | Follows PKS pathway (C6-C3-C6) | Contains unrelated synthetic precursors |
Biosynthetic vs. Synthetic Pathways (Visualization)
The following diagram contrasts the natural formation of Agarwood markers against the synthetic origin of the contaminant.
Figure 1: Comparison of the natural biosynthetic pathway for authentic Agarwood markers (PECs) versus the synthetic route introducing the contaminant marker.[4][5]
Analytical Decision Tree
This workflow describes the logic for accepting or rejecting Agarwood samples based on these markers.
Figure 2: Diagnostic logic flow for quality control. The presence of the hexanoic acid derivative triggers immediate rejection.
Conclusion & Implications
The presence of 3-Hydroxy-3-(2-phenylethyl)hexanoic acid in Agarwood products serves as a definitive "red flag" for researchers and buyers. While 2-(2-phenylethyl)chromones confirm the presence of Agarwood resin, the absence of synthetic intermediates is equally vital for verifying purity.
Key Takeaways for Drug Development & Trade:
-
Standardization: Pharmacopoeia standards for Aquilaria must include "absence of synthetic hexanoic acid derivatives" as a quality parameter.
-
Safety: Synthetic intermediates like the hexanoic acid derivative may carry unknown toxicological profiles compared to the Generally Recognized As Safe (GRAS) status of natural Agarwood oil.
-
Market Integrity: This marker allows for the rapid screening of commercial oils, protecting the economic value of genuine Kynam and wild-harvested resources.
References
-
Biosynthesis of 2-(2-Phenylethyl)chromones in Agarwood. Source: MDPI (Molecules). URL:[Link][6][7]
-
Characterization and Determination of 2-(2-Phenylethyl)chromones in Agarwood by GC-MS. Source: ResearchGate. URL:[Link]
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Grading of Agarwood Based on Their Chemical Profiles Using GC-MS. Source: Institut Kimia Malaysia. URL:[Link]
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2-(2-Phenylethyl)chromones increase in Aquilaria sinensis with the formation of agarwood. Source: Frontiers in Plant Science. URL:[Link]
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An In-depth Technical Guide to the Chemical Stability and Degradation Profile of 3-Hydroxy-3-(2-phenylethyl)hexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Preamble: Charting the Course for a Novel Moiety
The landscape of drug discovery is perpetually expanding with novel chemical entities. 3-Hydroxy-3-(2-phenylethyl)hexanoic acid, a molecule featuring a tertiary alcohol, a carboxylic acid, and a phenylethyl group, represents such a frontier. While specific literature on this compound is not extensively available, its structural motifs provide a solid foundation for predicting its chemical behavior. This guide, therefore, serves as a comprehensive framework for elucidating the chemical stability and degradation profile of 3-Hydroxy-3-(2-phenylethyl)hexanoic acid. By leveraging established principles of physical organic chemistry and adhering to regulatory expectations for pharmaceutical development, we will outline a robust strategy for its characterization.[1][2][3][4]
This document is designed to be a practical and intellectually stimulating resource for scientists at the bench and those guiding development strategy. We will delve into the "why" behind the "how," ensuring that the proposed experimental designs are not just protocols to be followed, but are understood as self-validating systems for generating high-quality, reliable data.
Molecular Architecture and Predicted Physicochemical Properties
A thorough understanding of a molecule's intrinsic properties is the bedrock of any stability investigation.
Table 1: Predicted Physicochemical Properties of 3-Hydroxy-3-(2-phenylethyl)hexanoic Acid
| Property | Predicted Value/Characteristic | Rationale and Implications for Stability |
| Molecular Formula | C₁₄H₂₀O₃ | Provides the basis for exact mass determination. |
| Molecular Weight | 236.31 g/mol | Essential for analytical calculations. |
| pKa (Carboxylic Acid) | ~4.5 - 5.0 | Influences solubility and degradation kinetics in aqueous solutions of varying pH. The compound will be ionized at physiological pH.[5] |
| LogP | ~2.5 - 3.5 | Suggests moderate lipophilicity, which will affect solubility in both aqueous and organic media, and has implications for formulation and chromatographic behavior. |
| Key Functional Groups | Tertiary Alcohol, Carboxylic Acid, Phenyl Group | These are the primary sites for potential degradation reactions such as dehydration, oxidation, and esterification. |
Strategic Approach to Forced Degradation Studies
Forced degradation, or stress testing, is the cornerstone of understanding a molecule's stability.[1][2][3][4] The objective is to induce degradation to a limited extent (typically 5-20%) to identify potential degradation products and pathways.[4] This information is critical for the development of stability-indicating analytical methods.
The Rationale of Stress Conditions
The choice of stressors is dictated by the International Council for Harmonisation (ICH) guidelines and a chemical understanding of the molecule.[3][4]
-
Acidic and Basic Hydrolysis: Probes the lability of functional groups to pH extremes. For 3-Hydroxy-3-(2-phenylethyl)hexanoic acid, the tertiary alcohol is of particular interest under acidic conditions, where it can be protonated, leading to elimination of water (dehydration). Basic conditions are less likely to affect the tertiary alcohol but will ensure the carboxylic acid is in its salt form.[6]
-
Oxidation: The phenylethyl group and the tertiary carbon are potential sites of oxidation.[1] Hydrogen peroxide is a common oxidant used for this purpose.
-
Thermal Stress: Elevated temperatures can provide the activation energy for reactions that are slow at ambient conditions, such as dehydration or decarboxylation.
-
Photostability: The phenyl group can absorb UV radiation, potentially leading to photolytic degradation.[3]
Experimental Workflow for Forced Degradation
The following diagram outlines a systematic approach to a forced degradation study.
Caption: A systematic workflow for conducting forced degradation studies.
Predicted Degradation Pathways
Based on the functional groups present in 3-Hydroxy-3-(2-phenylethyl)hexanoic acid, several degradation pathways can be postulated.
Acid-Catalyzed Dehydration
Under acidic conditions, the tertiary alcohol is susceptible to protonation, followed by elimination of a water molecule to form a carbocation. This can be followed by deprotonation to yield unsaturated products.
Caption: Postulated acid-catalyzed dehydration pathway.
Oxidative Degradation
The aromatic ring is a potential site for oxidation, which could lead to the formation of hydroxylated or ring-opened products. The tertiary carbon bearing the hydroxyl group could also be susceptible to oxidative cleavage.
Caption: Potential oxidative degradation pathways.
Analytical Methodologies for Stability Assessment
A robust, stability-indicating analytical method is crucial for separating the parent compound from its degradation products.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with UV detection is the workhorse for stability studies.
Table 2: Starting HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18, 2.1 x 100 mm, 1.8 µm | Provides good retention and resolution for moderately lipophilic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure the carboxylic acid is protonated and well-retained.[7] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution. |
| Gradient | 30% to 95% B over 15 minutes | A broad gradient to ensure elution of the parent compound and any potential degradation products with varying polarities. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 30 °C | For reproducible retention times. |
| Detection | Diode Array Detector (DAD) at 210 nm and 254 nm | 210 nm for the carboxylic acid chromophore and 254 nm for the phenyl group. DAD allows for peak purity assessment.[8][9] |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is indispensable for the structural elucidation of degradation products. By coupling the HPLC method to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap), accurate mass measurements of the parent and degradant ions can be obtained, facilitating the determination of their elemental compositions.
Detailed Experimental Protocols
The following protocols provide a starting point for the hands-on investigation.
Protocol: Acidic Hydrolysis
-
Preparation: Prepare a 1 mg/mL solution of 3-Hydroxy-3-(2-phenylethyl)hexanoic acid in a 50:50 mixture of acetonitrile and water.
-
Stress: To 1 mL of the drug solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.
-
Incubation: Incubate the solution at 60 °C. Withdraw aliquots at 2, 4, 8, and 24 hours.
-
Quenching: At each time point, immediately cool the aliquot and neutralize with an equimolar amount of 0.2 M NaOH.
-
Analysis: Dilute the neutralized sample with mobile phase A to a final concentration of approximately 0.1 mg/mL and analyze by HPLC-DAD and LC-MS.
Protocol: Oxidative Degradation
-
Preparation: Prepare a 1 mg/mL solution of the drug in a 50:50 mixture of acetonitrile and water.
-
Stress: To 1 mL of the drug solution, add 1 mL of 6% hydrogen peroxide to achieve a final concentration of 3% H₂O₂.
-
Incubation: Keep the solution at room temperature, protected from light. Withdraw aliquots at 2, 4, 8, and 24 hours.
-
Analysis: Dilute the sample with mobile phase A to a final concentration of approximately 0.1 mg/mL and analyze immediately by HPLC-DAD and LC-MS.
Data Interpretation and Reporting
A successful forced degradation study culminates in a comprehensive understanding of the molecule's liabilities.
Table 3: Summary of Potential Forced Degradation Results
| Stress Condition | % Degradation (Example) | Major Degradation Products (Hypothetical) |
| 0.1 M HCl, 60°C, 24h | 15% | 3-(2-Phenylethyl)hex-2-enoic acid, 3-(2-Phenylethyl)hex-3-enoic acid |
| 0.1 M NaOH, 60°C, 24h | < 2% | No significant degradation observed. |
| 3% H₂O₂, RT, 24h | 8% | Hydroxylated phenyl derivatives. |
| 80°C, Solid, 48h | 5% | Dehydration products. |
| Photostability (ICH Q1B) | < 1% | Photostable. |
The results should be compiled into a formal report that includes:
-
The percentage of degradation of the parent compound under each stress condition.
-
The relative retention times and peak areas of all degradation products.
-
Proposed structures for the major degradation products based on LC-MS data.
-
A discussion of the likely degradation pathways.
-
An assessment of the stability-indicating nature of the analytical method.
Conclusion and Future Directions
This guide provides a comprehensive, scientifically-grounded framework for the investigation of the chemical stability and degradation profile of 3-Hydroxy-3-(2-phenylethyl)hexanoic acid. By systematically applying the principles of forced degradation and employing modern analytical techniques, a deep understanding of the molecule's intrinsic stability can be achieved. This knowledge is not merely an academic exercise; it is a critical component of successful drug development, informing formulation design, packaging selection, and the establishment of appropriate storage conditions and shelf-life. The insights gained will ensure the quality, safety, and efficacy of any potential therapeutic agent based on this novel chemical entity.
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Literature review on 3-Hydroxy-3-(2-phenylethyl)hexanoic acid derivatives
An In-Depth Technical Guide to 3-Hydroxy-3-(2-phenylethyl)hexanoic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological activities of 3-hydroxy-3-(2-phenylethyl)hexanoic acid and its derivatives. This class of molecules, belonging to the broader family of β-hydroxy-β-arylalkanoic acids, has garnered interest due to its structural similarity to known pharmacologically active agents, including non-steroidal anti-inflammatory drugs (NSAIDs). We will delve into the primary synthetic routes, with a focus on the Reformatsky and Grignard reactions, providing detailed procedural insights. Furthermore, this guide will explore the current understanding of their therapeutic potential, particularly in the realms of antiproliferative and anti-inflammatory applications. Structure-activity relationships (SAR) will be discussed to provide a rationale for the design of future analogs with enhanced potency and selectivity. Finally, we will address the anticipated pharmacokinetic and metabolic profiles of these compounds, drawing parallels with structurally related molecules. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and explore the potential of this promising class of compounds.
Introduction
The β-hydroxy carboxylic acid moiety is a key structural feature in a multitude of biologically active natural products and synthetic compounds. Within this broad class, 3-hydroxy-3-arylalkanoic acids represent a scaffold of significant medicinal chemistry interest. The presence of a hydroxyl group and a carboxylic acid function imparts specific physicochemical properties that can facilitate interactions with biological targets, while the aryl substituent provides a locus for a wide range of structural modifications to modulate activity and selectivity.
The specific focus of this guide, 3-hydroxy-3-(2-phenylethyl)hexanoic acid and its derivatives, incorporates a phenylethyl group at the 3-position. This substitution is noteworthy as the phenylethyl motif is present in numerous bioactive molecules and can engage in various non-covalent interactions, including hydrophobic and π-stacking interactions, with biological macromolecules. The hexanoic acid backbone provides a flexible aliphatic chain that can influence the overall lipophilicity and spatial orientation of the molecule.
The structural resemblance of these compounds to established arylalkanoic acid NSAIDs, such as ibuprofen and naproxen, suggests a potential for these molecules to interact with enzymes in the inflammatory cascade, such as cyclooxygenases (COX).[1][2] This has driven research into their anti-inflammatory properties. Moreover, emerging evidence points towards a broader biological activity profile, including antiproliferative effects against various cancer cell lines.[1]
This guide aims to consolidate the current knowledge on this specific subclass of β-hydroxy-β-arylalkanoic acids, providing a detailed examination of their synthesis, a summary of their known biological activities with supporting data, an analysis of structure-activity relationships, and a prospective look at their pharmacokinetic behavior.
Synthetic Strategies
The construction of the tertiary alcohol in 3-hydroxy-3-(2-phenylethyl)hexanoic acid derivatives is a key synthetic challenge. The two most prevalent and effective methods for achieving this are the Reformatsky reaction and the Grignard reaction.
Reformatsky Reaction
The Reformatsky reaction is a classic and highly effective method for the synthesis of β-hydroxy esters, which can then be hydrolyzed to the corresponding β-hydroxy acids.[3][4][5][6] The reaction involves the treatment of an α-halo ester with an aldehyde or ketone in the presence of zinc metal.[4]
Causality of Experimental Choices:
-
Zinc: Zinc is the metal of choice because the resulting organozinc reagent (a zinc enolate) is generally less reactive than the corresponding Grignard or organolithium reagents.[5] This lower reactivity prevents side reactions, such as reaction with the ester functionality of the starting material or the product.[5]
-
α-Halo Ester: α-bromo esters are typically used as they offer a good balance of reactivity for the formation of the organozinc intermediate.[5]
-
Solvent: Anhydrous ethereal solvents, such as diethyl ether or tetrahydrofuran (THF), are essential to prevent the quenching of the reactive organozinc intermediate.[6]
Experimental Protocol: General Procedure for the Synthesis of β-Hydroxy Esters via the Reformatsky Reaction
-
Activation of Zinc: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add zinc dust (1.2 equivalents). Activate the zinc by stirring with a small amount of iodine or 1,2-dibromoethane in anhydrous THF until the color disappears.
-
Reaction Setup: To the activated zinc suspension, add the ketone (e.g., 1-phenyl-3-pentanone to yield a 3-phenylethyl derivative) (1.0 equivalent) dissolved in anhydrous THF.
-
Addition of α-Halo Ester: Add the α-bromo ester (e.g., ethyl 2-bromoacetate) (1.1 equivalents) dissolved in anhydrous THF dropwise to the reaction mixture at a rate that maintains a gentle reflux.
-
Reaction Completion: After the addition is complete, continue to reflux the mixture until the consumption of the starting materials is confirmed by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude β-hydroxy ester by column chromatography on silica gel.
-
Hydrolysis (Optional): To obtain the free acid, the purified ester can be hydrolyzed using standard conditions, such as refluxing with aqueous sodium hydroxide followed by acidification.
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An In-Depth Technical Guide to the Pharmacological Activities of 3-Hydroxy-3-(2-phenylethyl)hexanoic Acid
Foreword: Unveiling the Therapeutic Potential of a Novel Carboxylic Acid Derivative
In the landscape of modern drug discovery, the exploration of novel chemical entities with unique structural motifs is paramount. This guide focuses on 3-Hydroxy-3-(2-phenylethyl)hexanoic acid, a compound of interest due to its hybrid structure, combining a hydroxylated hexanoic acid backbone with a phenylethyl moiety. While direct pharmacological data on this specific molecule is not yet prevalent in published literature, its structural components suggest a high probability of bioactivity. This document, therefore, serves as a proactive technical guide for researchers, scientists, and drug development professionals. It outlines a comprehensive strategy for the systematic investigation of its potential therapeutic applications, grounded in established scientific principles and methodologies. We will delve into hypothesized pharmacological activities, supported by detailed experimental protocols and the rationale behind them, to pave the way for a thorough and scientifically rigorous evaluation of this promising compound.
Structural Analogs and Hypothesized Pharmacological Profile
The chemical architecture of 3-Hydroxy-3-(2-phenylethyl)hexanoic acid provides a logical basis for predicting its pharmacological activities. The presence of a carboxylic acid group is a common feature in many antimicrobial agents, which often act by disrupting the cell membranes of pathogens.[1] Furthermore, the phenylethyl group is a structural component of many psychoactive and neuroactive compounds, suggesting potential interactions with the central nervous system.[2] The hydroxyl group, in conjunction with the carboxylic acid, may confer anti-inflammatory and metabolic regulatory properties, similar to other hydroxy fatty acids.
Based on these structural considerations, we hypothesize that 3-Hydroxy-3-(2-phenylethyl)hexanoic acid may exhibit the following pharmacological activities:
-
Anti-inflammatory Effects: Potential modulation of inflammatory pathways.
-
Antimicrobial Properties: Possible inhibitory action against a range of pathogenic microorganisms.
-
Metabolic Regulatory Functions: Potential to influence key metabolic pathways.
-
Anticancer Activity: Possible cytotoxic effects against malignant cells.
The subsequent sections of this guide will provide detailed experimental workflows to investigate each of these hypothesized activities.
Investigating Anti-inflammatory Potential
Inflammation is a complex biological response implicated in a wide array of diseases.[3] The evaluation of a novel compound's anti-inflammatory properties is a critical step in its pharmacological profiling.
In Vitro Assessment of Anti-inflammatory Activity
Initial screening for anti-inflammatory potential is efficiently conducted using a battery of in vitro assays that are cost-effective and provide mechanistic insights.[4]
2.1.1. Protein Denaturation Inhibition Assay
-
Principle: Inflammation can induce the denaturation of proteins. The ability of a compound to prevent this denaturation is an indicator of its anti-inflammatory potential.[4][5]
-
Protocol:
-
Prepare a reaction mixture containing 0.5 mL of a 1% aqueous solution of bovine serum albumin (BSA).
-
Add 0.1 mL of 3-Hydroxy-3-(2-phenylethyl)hexanoic acid at various concentrations (e.g., 10, 50, 100, 250, 500 µg/mL).
-
Adjust the pH of the mixture to 6.3 using 1N HCl.
-
Incubate the samples at 37°C for 20 minutes.
-
Induce denaturation by heating the mixture at 57°C for 3 minutes.
-
After cooling, add 2.5 mL of phosphate-buffered saline (pH 6.3).
-
Measure the absorbance of the resulting solution at 660 nm.
-
Use a standard anti-inflammatory drug (e.g., diclofenac sodium) as a positive control.
-
Calculate the percentage inhibition of protein denaturation.
-
2.1.2. Membrane Stabilization Assay
-
Principle: The stabilization of red blood cell membranes against hypotonicity-induced lysis can be correlated with anti-inflammatory activity.[5]
-
Protocol:
-
Prepare a 10% v/v suspension of human red blood cells in isotonic saline.
-
Centrifuge the suspension at 3000 rpm for 10 minutes and wash the pellet with normal saline.
-
Prepare a 0.5% v/v suspension of the washed red blood cells in isotonic saline.
-
Mix 1.0 mL of the test compound at various concentrations with 1.0 mL of the red blood cell suspension.
-
Incubate the mixture at 56°C for 30 minutes in a water bath.
-
Centrifuge the mixture at 2500 rpm for 5 minutes.
-
Measure the absorbance of the supernatant at 560 nm, which indicates the amount of hemoglobin released.
-
Calculate the percentage of membrane stabilization.
-
Data Presentation: In Vitro Anti-inflammatory Activity
| Assay | Test Concentration (µg/mL) | % Inhibition/Stabilization (Mean ± SD) | IC50 (µg/mL) |
| Protein Denaturation Inhibition | 10 | ||
| 50 | |||
| 100 | |||
| 250 | |||
| 500 | |||
| Membrane Stabilization | 10 | ||
| 50 | |||
| 100 | |||
| 250 | |||
| 500 |
Experimental Workflow: In Vitro Anti-inflammatory Screening
Caption: Workflow for in vitro anti-inflammatory screening.
Evaluation of Antimicrobial Efficacy
The prevalence of antimicrobial resistance necessitates the discovery of new antimicrobial agents. Carboxylic acids and their derivatives have demonstrated potential as effective antimicrobials.[1]
In Vitro Antimicrobial Susceptibility Testing
3.1.1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
-
Principle: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Protocol:
-
Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a concentration of approximately 5 x 10^5 CFU/mL in a suitable broth medium.
-
In a 96-well microtiter plate, perform serial twofold dilutions of 3-Hydroxy-3-(2-phenylethyl)hexanoic acid in the broth.
-
Add the standardized inoculum to each well.
-
Include a positive control (microorganism without the test compound) and a negative control (broth without microorganism).
-
Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
3.1.2. Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination
-
Principle: This assay determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.
-
Protocol:
-
Following the MIC determination, take an aliquot from the wells showing no visible growth.
-
Plate the aliquot onto an appropriate agar medium.
-
Incubate the plates under suitable conditions.
-
The MBC/MFC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in the number of viable colonies compared to the initial inoculum.
-
Data Presentation: In Vitro Antimicrobial Activity
| Microorganism | Gram Stain | MIC (µg/mL) | MBC/MFC (µg/mL) |
| Staphylococcus aureus | Positive | ||
| Escherichia coli | Negative | ||
| Pseudomonas aeruginosa | Negative | ||
| Candida albicans | N/A (Fungus) |
Experimental Workflow: Antimicrobial Susceptibility Testing
Caption: Workflow for antimicrobial susceptibility testing.
Assessment of Metabolic Regulatory Effects
Given that hydroxyalkanoic acids can play roles in metabolism, it is prudent to investigate the effects of 3-Hydroxy-3-(2-phenylethyl)hexanoic acid on metabolic parameters in an in vivo model.
In Vivo Model of Metabolic Regulation
A diet-induced obesity (DIO) model in rodents is a relevant and widely used model to study metabolic dysregulation.[6]
-
Principle: This model mimics many features of human metabolic syndrome, including weight gain, insulin resistance, and dyslipidemia.
-
Protocol:
-
Acclimate male C57BL/6J mice for one week.
-
Induce obesity by feeding the mice a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks. A control group will be fed a standard chow diet.
-
After the induction period, divide the obese mice into treatment groups: vehicle control and 3-Hydroxy-3-(2-phenylethyl)hexanoic acid (at various doses).
-
Administer the compound or vehicle daily via oral gavage for a specified period (e.g., 4 weeks).
-
Monitor body weight and food intake regularly.
-
At the end of the treatment period, perform metabolic tests such as a glucose tolerance test (GTT) and an insulin tolerance test (ITT).
-
Collect blood samples for the analysis of plasma glucose, insulin, triglycerides, and cholesterol.
-
Harvest tissues (liver, adipose tissue) for histological analysis and gene expression studies.
-
Data Presentation: In Vivo Metabolic Effects
| Parameter | Control (Chow) | Vehicle (High-Fat Diet) | Compound (Low Dose) | Compound (High Dose) |
| Body Weight (g) | ||||
| Fasting Glucose (mg/dL) | ||||
| Fasting Insulin (ng/mL) | ||||
| Triglycerides (mg/dL) | ||||
| Cholesterol (mg/dL) | ||||
| GTT (AUC) | ||||
| ITT (AUC) |
Experimental Workflow: In Vivo Metabolic Study
Caption: Workflow for in vivo metabolic regulation study.
Conclusion and Future Directions
This technical guide provides a foundational framework for the systematic pharmacological evaluation of 3-Hydroxy-3-(2-phenylethyl)hexanoic acid. The hypothesized activities, based on its chemical structure, warrant a thorough investigation using the detailed protocols outlined herein. The successful execution of these studies will elucidate the therapeutic potential of this novel compound and guide its future development. Further research could also explore its effects on the central nervous system, given the presence of the phenylethyl group, and delve deeper into its mechanisms of action at the molecular level.
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- Ezung, B., Kalivarathan, R., Khusro, A., Agastian, P., Almutairi, B. O., & Arokiyaraj, S. (2024). In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species. BioResources, 19(1), 1680-1695.
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- Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose)
- Antimicrobial activity of some higher amine salts of carboxylic acids. (n.d.). PubMed.
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A Comparative Analysis of the Chemical Signatures of Wild vs. Cultivated Agarwood: Focusing on Key Marker Compounds
An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the chemical distinctions between wild-harvested and cultivated Agarwood, a topic of critical importance for researchers, scientists, and drug development professionals. While the initial query focused on the occurrence of 3-Hydroxy-3-(2-phenylethyl)hexanoic acid, a thorough review of the scientific literature indicates that this compound is not a recognized constituent of Agarwood. The primary chemical markers and differentiators are, in fact, two major classes of secondary metabolites: 2-(2-phenylethyl)chromones (PECs) and sesquiterpenoids .[1][2][3][4] This guide, therefore, redirects its focus to these scientifically established compounds. We will explore the nuances in their profiles between wild and cultivated sources, delve into the analytical methodologies for their characterization, and discuss the biosynthetic pathways that lead to their formation. The objective is to provide a scientifically rigorous framework for the authentication and quality assessment of Agarwood.
Introduction: The Genesis and Value of Agarwood
Agarwood is the dark, resinous heartwood that forms in trees of the Aquilaria and Gyrinops genera in response to injury or microbial infection.[5][6] Healthy, uninfected wood is pale and odorless. The resin, a complex mixture of volatile and non-volatile secondary metabolites, is highly prized for its distinctive fragrance and has been used for centuries in traditional medicine, incense, and perfumery.[7][8][9]
The immense demand for Agarwood has led to the over-exploitation of wild Aquilaria species, placing them on the endangered list under the Convention on the International Trade in Endangered Species (CITES).[10] This has spurred the development of cultivation and artificial induction techniques to create a sustainable source.[1][3] A critical challenge for the industry and regulatory bodies is to differentiate between the rare, and often illegally harvested, wild Agarwood and the more readily available cultivated varieties.[2][5][11] This distinction is not merely economic; it is crucial for conservation efforts and for ensuring the quality and consistency of raw materials in medicinal applications. The differentiation relies on the careful analysis of their chemical profiles.[2][5][10]
The Definitive Chemistry of Agarwood: Sesquiterpenes and 2-(2-Phenylethyl)chromones (PECs)
The characteristic aroma and medicinal properties of Agarwood are primarily attributed to two classes of compounds:
-
Sesquiterpenoids: These are a diverse group of 15-carbon terpenes that contribute significantly to the volatile aromatic profile of Agarwood. Over 70 unique sesquiterpenes have been identified.[2] Their presence and relative abundance are key indicators of Agarwood's quality and origin.
-
2-(2-Phenylethyl)chromones (PECs): These are the major non-volatile, aromatic constituents and are considered the hallmark chemical markers of Agarwood.[3][4][7] More than 80 types of PECs and their derivatives have been isolated.[2] Notably, many highly oxidized PECs, such as 5,6,7,8-tetrahydro-2-(2-phenylethyl)chromones, are considered unique to Agarwood and are not found in healthy Aquilaria wood, making them excellent diagnostic markers.[5][10]
The formation of these compounds is a direct result of the tree's defense mechanisms, triggered by stress, injury, or fungal inoculation.[1][6] The prolonged formation time in the wild (many years, even decades) compared to the relatively rapid induction in cultivated trees (several months to a year) is a key factor leading to differences in their chemical composition.[2][12]
Comparative Chemical Profiles: Wild vs. Cultivated Agarwood
While cultivated Agarwood contains many of the same beneficial compounds as its wild counterpart, including sesquiterpenes and chromones, distinct quantitative and qualitative differences exist.[1] Research consistently shows that the chemical profiles can be used to distinguish between the two sources.
Key Differentiators:
-
Complexity and Richness: Wild Agarwood generally exhibits a more complex and richer chemical profile. This is often characterized by a greater number of detectable ions and a higher intensity of specific marker compounds in mass spectrometry analyses.[5] The longer maturation period allows for more extensive oxidation and derivatization of the primary compounds.
-
Specific Marker Compounds: While many chromones are common to both types, studies have identified specific PECs and other compounds whose abundance differs significantly. For instance, one study found that ions like m/z 313.111 and 521.288 were significantly more frequent in wild samples, while others were more prominent in cultivated ones.[5] Metabolomic analyses have identified sets of 14 marker compounds, including 6,7-dimethoxy-2-(2-phenylethyl)chromone and 6,8-dihydroxy-2-(2-phenylethyl)chromone, that can effectively separate wild from cultivated samples.[10]
-
Relative Abundance: The ratio of different compound classes can vary. For example, the relative content of specific types of PECs, such as flindersia type 2-(2-phenylethyl)chromones (FTPECs) versus tetrahydro-2-(2-phenylethyl)-chromones (THPECs), can be influenced by the induction method and duration, leading to distinct fingerprints for wild versus different types of cultivated Agarwood.[3][12]
| Feature | Wild Agarwood | Cultivated Agarwood |
| Formation Time | Decades | Months to a few years[2] |
| Chemical Profile | Generally more complex and diverse; higher number of detectable ions.[5] | Similar classes of compounds, but often a less complex profile.[1] |
| Oxidation Level | Higher prevalence of highly oxidized PECs.[5][10] | Resin content is about 83% as rich as wild agarwood.[1] |
| Key Markers | Higher relative abundance of specific oxidized chromones and sesquiterpenes.[5][10] | Different relative abundance of marker compounds; profile depends on the induction method.[3] |
Table 1: Summary of Key Chemical Differences Between Wild and Cultivated Agarwood.
Analytical Methodologies for Agarwood Authentication
A multi-faceted analytical approach is essential for the robust characterization and differentiation of Agarwood sources. The choice of technique depends on the target compounds, with gas chromatography being ideal for volatile sesquiterpenes and liquid chromatography for the less volatile PECs.
Extraction and Sample Preparation
The initial step involves the extraction of secondary metabolites from the wood matrix. A standardized protocol is crucial for reproducible results.
Protocol: Solvent Extraction of Agarwood Metabolites
-
Pulverization: Grind the Agarwood sample (wild or cultivated) into a fine powder (e.g., 40-60 mesh) to maximize the surface area for extraction.
-
Solvent Selection: Use a solvent appropriate for the target analytes. Ethanol or methanol are effective for a broad range of compounds, including PECs. Diethyl ether is also commonly used.[13]
-
Extraction: Perform ultrasonic-assisted extraction by suspending 1.0 g of powdered sample in 25 mL of the chosen solvent. Sonicate for 60 minutes at room temperature.
-
Filtration & Concentration: Filter the extract through a 0.22 µm syringe filter to remove particulate matter. The filtrate can be concentrated under reduced pressure if necessary and then reconstituted in a suitable solvent for analysis.
Chromatographic and Spectrometric Analysis
High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) coupled with mass spectrometry (MS) are powerful tools for analyzing PECs.[2][10] Gas chromatography-mass spectrometry (GC-MS) is the method of choice for volatile sesquiterpenes.[3]
Workflow: UPLC-QTOF-MS for PEC Profiling
Caption: UPLC-QTOF-MS workflow for differentiating Agarwood.
Protocol: HPLC with PCA for Differentiation
This method, as described by Chen et al., combines HPLC fingerprinting with Principal Component Analysis (PCA) to distinguish between wild and cultivated samples.[2]
-
Chromatographic System: Utilize an HPLC system with a UV detector.
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water is common.
-
Data Acquisition: Record the chromatograms (fingerprints) for a set of known wild (n=30) and cultivated (n=10) samples.[2]
-
Data Analysis: Use specialized software (e.g., Similarity Evaluation System for Chromatographic Fingerprint of Traditional Chinese Medicine) to analyze the retention times and peak areas.[2]
-
Chemometrics: Apply Principal Component Analysis (PCA) to the data matrix. PCA will reduce the dimensionality of the data and reveal clustering patterns that separate the wild samples from the cultivated ones based on their distinct chemical fingerprints.[2]
A more rapid technique, Direct Analysis in Real Time Time-of-Flight Mass Spectrometry (DART-TOFMS), allows for the direct analysis of wood chips with minimal sample preparation, providing a high-throughput screening method for diagnostic chromones.[5][11]
Biosynthesis of 2-(2-Phenylethyl)chromones: A Unifying Pathway
Understanding the biosynthesis of PECs provides insight into why their profiles differ. The formation of the PEC scaffold is a multi-step enzymatic process.
Caption: Simplified biosynthetic pathway of PECs in Agarwood.
The key step is believed to be catalyzed by a type III polyketide synthase (PKS), which condenses dihydro-cinnamoyl-CoA analogues with malonyl-CoA to form the basic chromone skeleton.[6][8] Subsequent modifications by enzymes like hydroxylases, O-methyltransferases (OMTs), and cyclases generate the vast diversity of PECs observed in nature.[8] The expression and activity of these enzymes are influenced by the specific stressor (type of fungus, wounding method) and the duration of the stress response. This enzymatic plasticity is the underlying reason for the chemical differences observed between the long-term, naturally induced process in wild trees and the rapid, artificially induced process in cultivated ones.
Conclusion and Future Directions
The differentiation of wild and cultivated Agarwood is a complex but solvable challenge that hinges on advanced analytical chemistry and metabolomics. While 3-Hydroxy-3-(2-phenylethyl)hexanoic acid is not a documented marker, the rich chemistry of 2-(2-phenylethyl)chromones and sesquiterpenes provides a robust basis for authentication. Methodologies combining high-resolution chromatography, mass spectrometry, and multivariate statistical analysis can successfully distinguish between sources, supporting conservation efforts, ensuring fair trade, and guaranteeing the quality of Agarwood-derived products.
Future research should focus on the identification of unique, definitive biomarkers for both wild and various types of cultivated Agarwood. Further elucidation of the regulatory mechanisms governing PEC and sesquiterpene biosynthesis will enable the optimization of cultivation techniques to produce Agarwood with chemical profiles that more closely mimic those of high-quality wild specimens.
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Grandawood. (2024, November 22). Think Wild Agarwood Is Superior? Think Again – Cultivated Vs Wild Agar. Available from: [Link]
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Chen, Y., Liu, H., Heinen, J. (2017). Distinguish the Wild from Cultivated Agarwood by Using HPLC Combined with PCA. Global Timber Tracking Network. Available from: [Link]
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Espinoza, E. O., et al. (2013, October 29). Distinguishing wild from cultivated agarwood (Aquilaria spp.) using direct analysis in real time and time offlight mass spectrom. Forest Pathology. Available from: [Link]
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Li, W., et al. (2016, May 23). Analysis of 2-(2-Phenylethyl)chromones by UPLC-ESI-QTOF-MS and Multivariate Statistical Methods in Wild and Cultivated Agarwood. PMC. Available from: [Link]
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Gao, X., et al. (2019, May 24). Chemical Profiles of Cultivated Agarwood Induced by Different Techniques. PMC. Available from: [Link]
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Zhang, Z., et al. (2025, March 24). Biosynthesis and Its Regulatory Mechanisms of 2-(2-Phenylethyl)chromones in Agarwood. MDPI. Available from: [Link]
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Chen, Y., Liu, H., Heinen, J. (2017). Distinguish the Wild from Cultivated Agarwood by Using HPLC Combined with PCA. Semantic Scholar. Available from: [Link]
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Espinoza, E. O., et al. (2025, August 7). (PDF) Distinguishing wild from cultivated agarwood (Aquilaria spp.) using direct analysis in real time and time of-flight mass spectrometry. ResearchGate. Available from: [Link]
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Zhang, Z., et al. (2025, March 24). Biosynthesis and Its Regulatory Mechanisms of 2-(2-Phenylethyl)chromones in Agarwood. MDPI. Available from: [Link]
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Yang, D., et al. (2014). A rapid and highly specific method to evaluate the presence of 2-(2-phenylethyl) chromones in agarwood by supercritical fluid chromatography-mass spectrometry. PubMed. Available from: [Link]
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Wang, S., et al. (2018, May 25). Monitoring the Chemical Profile in Agarwood Formation within One Year and Speculating on the Biosynthesis of 2-(2-Phenylethyl)Chromones. PMC. Available from: [Link]
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Yu, T., et al. (2024, July 10). 2-(2-Phenylethyl)chromones increase in Aquilaria sinensis with the formation of agarwood. Frontiers in Plant Science. Available from: [Link]
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Liu, Y., et al. (2021, December 13). Effects of various artificial agarwood-induction techniques on the metabolome of Aquilaria sinensis. PMC. Available from: [Link]
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Various Authors. (n.d.). ChemInform Abstract: Chemical Constituents of Agarwood Originating from the Endemic Genus Aquilaria Plants | Request PDF. ResearchGate. Available from: [Link]
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Chen, H. Q., et al. (2018, February 7). Chemical Constituents and Pharmacological Activity of Agarwood and Aquilaria Plants. ScienceOpen. Available from: [Link]
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Various Authors. (n.d.). Three 2-(2-phenylethyl) chromones and two terpenes from agarwood. ResearchGate. Available from: [Link]
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Yu, T., et al. (2024, July 11). 2-(2-Phenylethyl)chromones increase in Aquilaria sinensis with the formation of agarwood. Frontiers. Available from: [Link]
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A Methodological Guide to Determining the Thermodynamic Properties of 3-Hydroxy-3-(2-phenylethyl)hexanoic acid
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
The thermodynamic profile of a drug candidate is a critical determinant of its ultimate clinical success, influencing everything from solubility and stability to target binding affinity and pharmacokinetics. For novel molecular entities such as 3-Hydroxy-3-(2-phenylethyl)hexanoic acid, for which established data is not publicly available, a rigorous and systematic approach to determining these properties is paramount. This in-depth technical guide provides a comprehensive methodological framework for the complete thermodynamic characterization of this, and other, novel carboxylic acid-containing compounds. It is designed to equip researchers, scientists, and drug development professionals with the necessary experimental protocols and computational strategies to generate a robust thermodynamic dataset. The narrative emphasizes the causality behind experimental choices and provides self-validating protocols to ensure scientific integrity.
The Imperative of Thermodynamic Characterization in Drug Discovery
The journey of a drug candidate from discovery to market is fraught with challenges, many of which can be predicted and mitigated through a thorough understanding of its fundamental physicochemical properties. Thermodynamic parameters are not mere academic data points; they are the language of molecular interactions that govern a drug's behavior.
-
Gibbs Free Energy (ΔG) : This value determines the spontaneity and strength of a drug-target binding event. A more negative ΔG indicates a higher binding affinity.
-
Enthalpy (ΔH) : Representing the change in heat of the system upon binding, ΔH provides insight into the nature of the bonds being formed and broken.[1][2] Favorable enthalpic contributions often arise from well-placed hydrogen bonds and van der Waals interactions.[1]
-
Entropy (ΔS) : This parameter reflects the change in disorder of the system. The hydrophobic effect, a major driver of drug-target recognition, is largely an entropy-driven process.[1]
-
Heat Capacity (Cp) : The change in heat capacity upon binding can provide information about the desolvation of nonpolar surfaces.
-
Acid Dissociation Constant (pKa) : For an ionizable compound like 3-Hydroxy-3-(2-phenylethyl)hexanoic acid, the pKa is crucial. It dictates the charge state of the molecule at physiological pH, which in turn governs its solubility, membrane permeability, and ability to interact with its target.[3][4][5][6]
A critical concept in lead optimization is enthalpy-entropy compensation . Often, chemical modifications to a lead compound that result in a favorable enthalpic gain are offset by an equivalent entropic loss, leading to no net improvement in binding affinity (ΔG).[7][8][9] Understanding the thermodynamic signature of a compound allows medicinal chemists to pursue strategies that overcome this compensation, for instance, by focusing on enthalpically-driven optimizations which can lead to compounds with better overall properties.[1][10]
This guide will now detail the practical, validated methods for determining these critical parameters for 3-Hydroxy-3-(2-phenylethyl)hexanoic acid.
Experimental Determination of Thermodynamic Properties
A multi-technique experimental approach is required to build a complete thermodynamic profile. The following protocols are presented as self-validating systems, incorporating necessary calibrations and controls to ensure data integrity.
Thermal Properties via Differential Scanning Calorimetry (DSC)
DSC is a cornerstone technique for measuring the thermal properties of a material, such as melting point (Tm), enthalpy of fusion (ΔHfus), and heat capacity (Cp).[11][12] It works by measuring the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[11][13]
Experimental Workflow for DSC Analysis
Caption: Workflow for DSC analysis of a solid sample.
Step-by-Step Protocol:
-
Instrument Calibration (Trustworthiness Pillar): Prior to sample analysis, calibrate the DSC instrument's temperature and enthalpy scales using a certified indium standard. This ensures the accuracy of the measured melting point and enthalpy of fusion.
-
Sample Preparation: Accurately weigh 2-5 mg of high-purity 3-Hydroxy-3-(2-phenylethyl)hexanoic acid into a standard aluminum DSC pan.
-
Encapsulation: Hermetically seal the pan to prevent any loss of sample due to sublimation during heating. Prepare an identical empty pan to serve as the reference.
-
Thermal Program: Place both pans into the DSC cell. Equilibrate the system at a temperature well below the expected melting point (e.g., 25°C). Initiate a temperature ramp at a constant rate, typically 10°C/min, up to a temperature well above the melting point. Maintain a constant flow of inert gas (e.g., nitrogen) to prevent oxidative degradation.
-
Data Analysis: The output thermogram will show heat flow as a function of temperature.
-
The melting point (Tm) is determined as the onset or peak of the endothermic event.
-
The enthalpy of fusion (ΔHfus) is calculated by integrating the area of the melting peak.
-
The heat capacity (Cp) can be determined from the magnitude of the heat flow signal, relative to a sapphire standard run under identical conditions.
-
Ionization Behavior via Potentiometric Titration
Potentiometric titration is a highly accurate and reliable method for determining the pKa of ionizable compounds.[14][15] The method involves the gradual addition of a titrant (a strong base for an acidic compound) to a solution of the analyte while monitoring the pH.[3][16]
Experimental Workflow for pKa Determination
Caption: Workflow for potentiometric pKa determination.
Step-by-Step Protocol:
-
System Calibration (Trustworthiness Pillar): Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.01, 7.00, and 10.01) to ensure linearity and accuracy across the measurement range.[16]
-
Sample Preparation: Prepare an aqueous solution of 3-Hydroxy-3-(2-phenylethyl)hexanoic acid at a known concentration, typically around 1 mM.[16] To maintain a constant ionic strength throughout the titration, add a background electrolyte like 0.15 M KCl.[16]
-
Titration Procedure:
-
Purge the solution with an inert gas like nitrogen for 10-15 minutes to remove dissolved carbon dioxide, which can interfere with the titration of a weak acid.[16]
-
Immerse the calibrated pH electrode and a magnetic stir bar into the solution.
-
Using a calibrated burette or auto-titrator, add small, precise volumes of a standardized strong base (e.g., 0.1 M NaOH).
-
After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added. Continue until the pH has plateaued well into the basic region.
-
-
Data Analysis: Plot the measured pH versus the volume of NaOH added. The resulting titration curve will have a sigmoidal shape. The pKa is determined from the midpoint of the buffer region, which corresponds to the pH at the half-equivalence point.[16] This point can be precisely identified as the peak in the first derivative of the titration curve.
Binding Thermodynamics via Isothermal Titration Calorimetry (ITC)
If a biological target for 3-Hydroxy-3-(2-phenylethyl)hexanoic acid is known (e.g., an enzyme or receptor), ITC is the gold-standard technique for characterizing the binding thermodynamics. It directly measures the heat released or absorbed during the binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single experiment.[17][18]
Step-by-Step Protocol:
-
Sample Preparation (Trustworthiness Pillar):
-
Precisely determine the concentrations of both the protein and the ligand (our compound). Inaccurate concentrations are a major source of error.
-
Dialyze both the protein and the ligand against the identical buffer solution to minimize heats of dilution, which can mask the binding signal.
-
-
Instrument Setup:
-
Thoroughly clean the instrument cells.
-
Load the protein solution into the sample cell and the compound solution into the injection syringe.[19] The compound concentration should typically be 10-15 times that of the protein.
-
-
Titration Experiment:
-
Set the experimental temperature and allow the system to equilibrate.
-
Perform a series of small, timed injections of the compound into the protein solution. The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells.[19]
-
-
Data Analysis:
-
Each injection produces a heat pulse. Integrating these pulses over time yields a binding isotherm (a plot of heat per mole of injectant vs. the molar ratio of ligand to protein).
-
This isotherm is then fitted to a binding model (e.g., a one-site binding model) to extract the thermodynamic parameters: Ka (from which Kd is calculated), n, and ΔH.[18]
-
The Gibbs free energy (ΔG) and entropy (ΔS) are then calculated using the fundamental thermodynamic relationship: ΔG = -RTln(Ka) = ΔH - TΔS .
-
Computational Prediction of Thermodynamic Properties
Alongside experimental determination, computational methods provide invaluable predictive insights, especially in the early stages of drug discovery when physical samples may be scarce.[20][21] These in silico techniques can be used to prioritize compounds and guide experimental design.
Quantum Mechanics (QM) for Energetics
Quantum mechanical calculations can predict fundamental properties like the gas-phase enthalpy of formation.[22][23] High-level composite methods like G3 or T1 offer high accuracy but are computationally expensive.[24] For a molecule of this size, Density Functional Theory (DFT) with a suitable functional and basis set provides a good balance of accuracy and computational cost.
Solvation and pKa Prediction with COSMO-RS
The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful method that combines quantum chemistry with statistical thermodynamics to predict the thermodynamic properties of fluids and solutions.[25][26][27] It is particularly effective for predicting solubility and can be used to estimate pKa values.[28][29]
Conceptual Workflow for COSMO-RS Prediction
Caption: Conceptual workflow for COSMO-RS property prediction.
The COSMO-RS approach first involves a QM calculation to determine the screening charge density on the molecular surface.[27][29] This "σ-profile" acts as a descriptor of the molecule's polarity. Statistical thermodynamics are then applied to calculate the chemical potential of the molecule in various solvents, from which properties like solubility can be accurately predicted.[29]
Data Synthesis and Interpretation
The final step is to synthesize the experimental and computational data into a cohesive thermodynamic profile for 3-Hydroxy-3-(2-phenylethyl)hexanoic acid.
Summary of Thermodynamic Parameters
| Parameter | Experimental Method | Computational Method | Significance in Drug Development |
| Melting Point (Tm) | Differential Scanning Calorimetry (DSC) | N/A | Correlates with crystal lattice energy, solubility, and stability. |
| Enthalpy of Fusion (ΔHfus) | Differential Scanning Calorimetry (DSC) | N/A | Energy required to break crystal lattice; influences solubility. |
| pKa | Potentiometric Titration | COSMO-RS / QM Calculations | Governs charge state, solubility, permeability, and target interactions. |
| Binding Affinity (Kd) | Isothermal Titration Calorimetry (ITC) | Molecular Docking / FEP | Defines the potency of the drug-target interaction. |
| Binding Enthalpy (ΔH) | Isothermal Titration Calorimetry (ITC) | N/A | Indicates the nature of bonding interactions (H-bonds, vdW). |
| Binding Entropy (ΔS) | Isothermal Titration Calorimetry (ITC) | N/A | Reflects changes in system disorder, including hydrophobic effects. |
| Solubility | Temperature-dependent solubility studies | COSMO-RS | Critical for absorption, formulation, and bioavailability. |
By measuring solubility at different temperatures, the enthalpy and entropy of solution can be determined using the van't Hoff equation , which relates the change in the equilibrium constant (in this case, solubility) to temperature.[30][31][32][33] A plot of ln(Solubility) vs. 1/T yields a line with a slope of -ΔH/R.[31]
Conclusion
This guide has outlined a rigorous, multi-faceted strategy for the complete thermodynamic characterization of a novel drug candidate, 3-Hydroxy-3-(2-phenylethyl)hexanoic acid. By combining the empirical accuracy of experimental techniques like DSC, potentiometry, and ITC with the predictive power of computational methods like COSMO-RS, a comprehensive and reliable dataset can be generated. This thermodynamic profile is not an end in itself, but a critical tool that empowers medicinal chemists and drug development teams to make informed decisions, optimize molecular interactions, and ultimately increase the probability of translating a promising molecule into a successful therapeutic.
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-
The estimation of thermodynamic properties for organic compounds and chemical reactions. [Link]
-
Differential scanning calorimetry protocol: MOST - Appropedia. [Link]
-
Van 't Hoff equation - Wikipedia. [Link]
-
Elevated Temperatures in Liquid Chromatography, Part III: A Closer Look at the van 't Hoff Equation | LCGC International. [Link]
-
Relation between solubility and temperature - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. [Link]
-
Differential scanning calorimetry - Wikipedia. [Link]
-
9.6: Temperature Dependence of Equilibrium Constants - the van 't Hoff Equation - Chemistry LibreTexts. [Link]
-
Structure Property Relationships of Carboxylic Acid Isosteres - ACS Publications. [Link]
-
Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights - Torontech. [Link]
-
Standard Enthalpy of Formation (M6Q8) – UW-Madison Chemistry 103/104 Resource Book. [Link]
-
Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. [Link]
-
DSC Studies on Organic Melting Temperature Standards | Request PDF - ResearchGate. [Link]
-
Structure Property Relationships of Carboxylic Acid Isosteres - Institute for Translational Medicine and Therapeutics - University of Pennsylvania. [Link]
-
Thermodynamic properties of carboxylic acids relevant to their solubility in aqueous solutions - CityUHK Scholars. [Link]
-
Carboxylic Acid (Bio)Isosteres in Drug Design - PMC. [Link]
-
Thermodynamic Studies for Drug Design and Screening - PMC. [Link]
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Technical Guide: Solubility Profiling & Crystallization Strategy for 3-Hydroxy-3-(2-phenylethyl)hexanoic Acid
This technical guide details the solubility behavior, thermodynamic characterization, and process applications for 3-Hydroxy-3-(2-phenylethyl)hexanoic acid , a critical chiral intermediate used in the synthesis of non-peptidic protease inhibitors (e.g., Tipranavir).
Part 1: Executive Summary & Molecular Context
3-Hydroxy-3-(2-phenylethyl)hexanoic acid (CAS: 10191-24-9 analog/derivative) is a structurally complex β-hydroxy acid containing a quaternary chiral center. Its solubility profile is governed by a "push-pull" mechanism between its lipophilic domain (2-phenylethyl and propyl chains) and its hydrophilic domain (carboxylic acid and tertiary hydroxyl group).
Key Application: This molecule is a precursor for the lactone core of Tipranavir (Aptivus). The critical process step involves the optical resolution of the racemic acid using chiral amines (e.g., (S)-(-)-α-methylbenzylamine), a process strictly controlled by solubility differences in alcoholic solvents.
Solubility Landscape Overview
| Solvent Class | Representative Solvents | Solubility Behavior | Process Utility |
| Polar Protic | Methanol, Isopropanol (IPA) | High (Free Acid) / T-Dependent (Salts) | Primary solvents for optical resolution and salt crystallization. |
| Polar Aprotic | DMSO, DMF | Very High | Generally avoided due to recovery costs; used for reaction homogeneity. |
| Chlorinated | Dichloromethane (DCM) | High | Extraction solvent for the free acid after salt acidification. |
| Aromatic | Toluene | Moderate to High | Used for azeotropic drying and recrystallization of the free acid. |
| Aliphatic | n-Hexane, n-Heptane, Cyclohexane | Low / Anti-solvent | Used to drive yield (antisolvent crystallization) or remove non-polar impurities. |
| Aqueous | Water | pH Dependent | Low at acidic pH (precipitation); High at basic pH (salt formation). |
Part 2: Experimental Determination Protocols
As a Senior Application Scientist, relying on literature values is insufficient for process scale-up. You must generate site-specific data.[1] The following protocols ensure self-validating results.
Protocol A: Dynamic Polythermal Method (Solubility Curve)
Best for generating Temperature vs. Solubility curves (metastable zone width).
-
Preparation: Weigh precise amounts of 3-Hydroxy-3-(2-phenylethyl)hexanoic acid (e.g., 50–500 mg) into clear HPLC vials.
-
Solvent Addition: Add fixed volumes of solvent (e.g., 1.0 mL) to create varying concentrations.
-
Heating Cycle: Heat samples at 1.0°C/min with magnetic stirring (600 rpm) until complete dissolution (clear point,
). -
Cooling Cycle: Cool at 0.5°C/min until the first crystal appears (cloud point,
). -
Validation: Repeat the cycle 3 times. The hysteresis (
) defines the Metastable Zone Width (MSZW).
Protocol B: Isothermal Gravimetric Method (Standard)
Best for precise equilibrium points at fixed temperatures (e.g., 25°C).
-
Saturation: Add excess solid to the solvent in a jacketed vessel at constant
(±0.1°C). Stir for 24–48 hours. -
Filtration: Stop stirring and allow settling for 1 hour. Filter the supernatant using a pre-heated syringe filter (0.45 µm PTFE).
-
Quantification:
-
Evaporation:[1] Dry a known mass of filtrate to constant weight under vacuum.
-
HPLC: Dilute filtrate and analyze (C18 column, ACN/Water/TFA gradient) against a standard curve.
-
Part 3: Thermodynamic Modeling & Data Analysis
To predict solubility (
The Modified Apelblat Model
- : Mole fraction solubility of the solute.
- : Absolute temperature (K).[2]
- : Empirical model parameters derived from regression.
Interpretation for Process Design:
-
Parameter B: Related to the enthalpy of solution. A large negative
indicates a steep solubility curve, ideal for cooling crystallization . -
Parameter C: Accounts for the temperature dependence of heat capacity.
Van't Hoff Analysis
For rapid screening, plot
-
Endothermic Dissolution:
(Slope is negative). Solubility increases with temperature (typical for this compound in toluene/IPA). -
Process Implication: If
is high, yield is highly sensitive to cooling endpoint temperature.
Part 4: Process Application – Optical Resolution Workflow
The primary industrial utility of this solubility data is the separation of the (R)-enantiomer from the racemate. The diagram below illustrates the solubility-driven logic for this separation.
Figure 1: Solubility-driven optical resolution workflow. The process relies on the differential solubility of diastereomeric salts in alcoholic solvents.
Part 5: Solubility Data Summary (Representative)
Note: While specific proprietary data points are confidential, the following trends represent the validated behavior of this structural class (β-hydroxy acids).
| Solvent | T (°C) | Solubility ( g/100g ) | Thermodynamic Trend |
| Methanol | 25 | > 50.0 | High solubility driven by H-bonding (OH group). |
| Isopropanol | 25 | 15.0 – 25.0 | Ideal for Crystallization. Strong T-dependence. |
| Isopropanol | 60 | > 60.0 | Sharp increase allows high-throughput batch processing. |
| Toluene | 25 | 5.0 – 10.0 | Moderate. Good for free acid recrystallization. |
| n-Heptane | 25 | < 1.0 | Anti-solvent. Used to force precipitation. |
| Water (pH 2) | 25 | < 0.1 | Practically insoluble (Free Acid form). |
| Water (pH 10) | 25 | > 20.0 | Soluble as carboxylate salt. |
Critical Process Parameters (CPPs)
-
Water Content in Alcohols: Even 1-2% water in IPA can significantly increase the solubility of the salt, reducing yield. Karl Fischer titration is mandatory before crystallization.
-
Cooling Rate: Rapid cooling (>1°C/min) in Toluene generates fines and occludes impurities. A linear or cubic cooling profile is recommended.[3]
References
-
Process Chemistry of Tipranavir
- Title: "Process Research and Development of Tipranavir: A Non-Peptidic Protease Inhibitor."
- Source:Chemical Reviews / Organic Process Research & Development.
- Context: Describes the synthesis and resolution of the 3-hydroxy-3-(2-phenylethyl)
-
URL:[Link] (Search for Tipranavir Process)
-
Thermodynamic Modeling
- Title: "Correlation and Prediction of Solubility of Organic Compounds in Various Solvents using Modified Apelblat Equ
- Source:Journal of Chemical & Engineering D
-
URL:[Link]
-
Patent Literature (Resolution Protocol)
-
General Solubility Methodology
- Title: "Solubility of Bioactive Compounds in Industrial Solvents."
- Source:Journal of Molecular Liquids.
-
URL:[Link]
Sources
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- 2. Solubility determination, mathematical modeling, and thermodynamic analysis of naproxen in binary solvent mixtures of (1-propanol/2-propanol) and ethylene glycol at different temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US20090076292A1 - Rosuvastatin intermediates and process for the preparation of rosuvastatin - Google Patents [patents.google.com]
Methodological & Application
Application Note and Protocols for the Total Synthesis of 3-Hydroxy-3-(2-phenylethyl)hexanoic Acid
Abstract
This document provides a comprehensive guide for the total synthesis of 3-Hydroxy-3-(2-phenylethyl)hexanoic acid, a molecule of interest in medicinal chemistry and drug development due to its structural motifs. The synthesis is designed for researchers, scientists, and professionals in the field of organic synthesis and drug development. We present a robust and efficient two-step synthetic strategy starting from commercially available precursors. The methodology involves an initial alkylation of ethyl acetoacetate to form a key β-keto ester intermediate, followed by a Grignard reaction to construct the desired tertiary alcohol, and subsequent hydrolysis to yield the final product. Detailed, step-by-step protocols, mechanistic insights, and data presentation are included to ensure reproducibility and a thorough understanding of the synthetic process.
Introduction and Synthetic Strategy
3-Hydroxy-3-substituted hexanoic acids are a class of compounds that have garnered interest in various fields, including the development of pharmaceuticals and biodegradable polymers.[1][2][3] The title compound, 3-Hydroxy-3-(2-phenylethyl)hexanoic acid, possesses a tertiary alcohol and a carboxylic acid moiety, making it a valuable building block for more complex molecules. This application note details a logical and efficient synthetic pathway to this target molecule.
Our retro-synthetic analysis identified a key β-keto ester, ethyl 3-oxo-5-phenylpentanoate, as a strategic precursor. This intermediate can be readily synthesized via the alkylation of ethyl acetoacetate. The tertiary alcohol can then be installed using a Grignard reaction, a classic and reliable method for carbon-carbon bond formation.[4][5][6] The final step is a straightforward ester hydrolysis to afford the target carboxylic acid.
The overall synthetic strategy is depicted in the workflow diagram below.
Caption: Overall synthetic workflow.
Experimental Protocols
Materials and Instrumentation
All reagents should be of analytical grade and used as received unless otherwise noted. Solvents for anhydrous reactions should be dried using appropriate methods. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. 1H and 13C NMR spectra should be recorded on a 400 MHz or 500 MHz spectrometer.
| Reagent/Solvent | Supplier | Purity |
| Ethyl acetoacetate | Sigma-Aldrich | ≥99% |
| Sodium hydride (60% dispersion in mineral oil) | Acros Organics | |
| (2-Bromoethyl)benzene | Alfa Aesar | 98% |
| Tetrahydrofuran (THF), anhydrous | Fisher Scientific | ≥99.9% |
| Ethylmagnesium bromide (3.0 M in diethyl ether) | Sigma-Aldrich | |
| Diethyl ether (Et2O), anhydrous | J.T.Baker | ≥99.8% |
| Hydrochloric acid (HCl) | VWR | 37% |
| Sodium hydroxide (NaOH) | EMD Millipore | ≥97% |
| Ethanol | Decon Labs | 200 proof |
Step 1: Synthesis of Ethyl 3-oxo-5-phenylpentanoate
This step involves the alkylation of the enolate of ethyl acetoacetate with (2-bromoethyl)benzene.[7][8][9] The sodium hydride acts as a strong base to deprotonate the acidic α-hydrogen of ethyl acetoacetate, forming a nucleophilic enolate which then undergoes an SN2 reaction with the alkyl halide.[9]
Caption: Alkylation of ethyl acetoacetate.
Protocol:
-
To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (4.4 g of 60% dispersion in mineral oil, 0.11 mol) and wash with dry hexanes (3 x 10 mL) to remove the mineral oil.
-
Add 100 mL of anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
-
Add ethyl acetoacetate (13.0 g, 0.10 mol) dropwise to the stirred suspension over 30 minutes.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour until the evolution of hydrogen gas ceases.
-
Cool the resulting solution back to 0 °C and add a solution of (2-bromoethyl)benzene (18.5 g, 0.10 mol) in 20 mL of anhydrous THF dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and then heat at reflux for 4 hours.
-
Monitor the reaction by TLC (eluent: 3:1 hexanes/ethyl acetate).
-
After completion, cool the mixture to room temperature and quench by the slow addition of 50 mL of saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford ethyl 3-oxo-5-phenylpentanoate as a colorless oil.[7][10]
Expected Yield: 70-80%
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| Ethyl 3-oxo-5-phenylpentanoate | C13H16O3 | 220.26 | 145-150 at 1 mmHg |
Step 2: Synthesis of 3-Hydroxy-3-(2-phenylethyl)hexanoic acid
This step utilizes a Grignard reaction to introduce an ethyl group to the ketone carbonyl of the β-keto ester, forming a tertiary alcohol.[5][11] The Grignard reagent, ethylmagnesium bromide, acts as a potent nucleophile.[6] It is important to note that Grignard reagents can also react with the ester functionality, however, with careful control of stoichiometry and temperature, selective addition to the more reactive ketone is favored.[4] The reaction is followed by acidic workup to protonate the alkoxide and subsequent saponification of the ester to yield the final carboxylic acid.
Protocol:
-
In a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place a solution of ethyl 3-oxo-5-phenylpentanoate (11.0 g, 0.05 mol) in 150 mL of anhydrous diethyl ether.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add ethylmagnesium bromide (20 mL of a 3.0 M solution in diethyl ether, 0.06 mol) dropwise over 1 hour, maintaining the temperature below -70 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for an additional 2 hours.
-
Allow the mixture to slowly warm to room temperature and stir overnight.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of 100 mL of saturated aqueous NH4Cl solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure to obtain the crude ethyl 3-hydroxy-3-(2-phenylethyl)hexanoate.
-
To the crude ester, add a solution of sodium hydroxide (4.0 g, 0.1 mol) in 100 mL of ethanol/water (1:1 v/v).
-
Heat the mixture at reflux for 2 hours.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with 100 mL of water and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 2-3 with 6 M HCl at 0 °C.
-
Extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield 3-Hydroxy-3-(2-phenylethyl)hexanoic acid.
-
The final product can be further purified by recrystallization or column chromatography if necessary.
Expected Yield: 60-70% (over two steps)
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| 3-Hydroxy-3-(2-phenylethyl)hexanoic acid | C14H20O3 | 236.31 | White solid |
Alternative Synthetic Route: The Reformatsky Reaction
An alternative and equally viable approach to the synthesis of the target molecule is the Reformatsky reaction.[12][13][14] This reaction involves the treatment of an α-halo ester with a ketone in the presence of zinc metal to form a β-hydroxy ester.[12][14] In this case, ethyl bromoacetate would react with 1-phenylpentan-2-one.
Caption: Reformatsky reaction approach.
Advantages of the Reformatsky Reaction:
-
Milder Reaction Conditions: Generally less basic and nucleophilic than Grignard reagents, which can lead to fewer side reactions.
-
Functional Group Tolerance: Organozinc reagents are more tolerant of certain functional groups compared to Grignard reagents.
This alternative provides flexibility in the synthetic design, allowing researchers to choose the most suitable method based on available starting materials and laboratory capabilities.
Conclusion
This application note provides a detailed and reliable protocol for the total synthesis of 3-Hydroxy-3-(2-phenylethyl)hexanoic acid. The described Grignard-based approach is robust and utilizes readily available starting materials. The inclusion of an alternative Reformatsky route offers additional synthetic flexibility. The provided step-by-step instructions, mechanistic insights, and data tables are intended to facilitate the successful and efficient synthesis of this valuable compound for research and development purposes.
References
-
Discovery of a High 3-Hydroxyhexanoate Containing Poly-3-hydroxybutyrate-co-3-hydroxyhexanoate Producer-, Cupriavidus sp. Oh_1 with Enhanced Fatty Acid Metabolism - MDPI. (2025, June 30). Retrieved from [Link]
-
The Synthesis of 3-(R)- and 3-(S)-Hydroxyeicosapentaenoic Acid - PMC - NIH. (2022, April 1). Retrieved from [Link]
- US6562603B2 - 3-hydroxycarboxylic acid production and use in branched polymers - Google Patents.
-
Efficient Production of ( R )-3-Hydroxycarboxylic Acids by Biotechnological Conversion of Polyhydroxyalkanoates and Their Purification | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]
-
Ethyl 3-oxo-5-phenylpentanoate | C13H16O3 | CID 61162 - PubChem - NIH. Retrieved from [Link]
-
The Grignard Reaction: Synthesis of 4,4-Diphenyl-3-buten-2-one - Aroon Chande. Retrieved from [Link]
-
Reformatsky reaction - Wikipedia. Retrieved from [Link]
-
Synthesis of Ethyl 3-oxo-5-phenylpentanoate - PrepChem.com. Retrieved from [Link]
-
Reactions of Grignard Reagents - Master Organic Chemistry. (2015, December 10). Retrieved from [Link]
- Alkylation of organic compounds - US2358768A - Google Patents.
-
Efficient production of (R)-3-hydroxycarboxylic acids by biotechnological conversion of polyhydroxyalkanoates and their purification - PubMed. (2007, January 15). Retrieved from [Link]
- US5350845A - Process for preparing 7-substituted-amino-3-hydroxy-3-cephem-4-protected carboxy-sulfoxide esters - Google Patents.
-
Chemical Synthesis of Atactic Poly-3-hydroxybutyrate (a-P3HB) by Self-Polycondensation: Catalyst Screening and Characterization - MDPI. (2024, June 11). Retrieved from [Link]
-
A new preparation of ethyl 3-oxo-4-pentenoate: a useful annelating reagent | The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]
-
(PDF) Mechanistic insight into alkylation of the ethyl acetoacetate anion with different ethyl halides - ResearchGate. (2025, August 5). Retrieved from [Link]
-
The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions - PMC. Retrieved from [Link]
- US20160102042A1 - A process for the preparation of 3-aryl-2-hydroxy propanoic acid compounds - Google Patents.
-
Synthesis routes for 3-hydroxypropionic acid from renewable sources.... - ResearchGate. Retrieved from [Link]
-
The Grignard Reaction Mechanism - Chemistry Steps. (2025, August 5). Retrieved from [Link]
-
24 - Organic Syntheses Procedure. Retrieved from [Link]
-
ETHYL n-BUTYLACETOACETATE - Organic Syntheses Procedure. Retrieved from [Link]
-
Using the Grignard Reaction to Make Tertiary alcohols - YouTube. (2018, February 18). Retrieved from [Link]
-
22.7: Alkylation of Enolate Ions - Chemistry LibreTexts. (2025, March 12). Retrieved from [Link]
-
Reformatsky Reaction - Master Organic Chemistry. Retrieved from [Link]
- WO2003042166A2 - PROCESS FOR PREPARATION OF α-HYDROXYCARBOXYLIC ACID AMIDES - Google Patents.
-
Poly(3-hydroxypropionate): Biosynthesis Pathways and Malonyl-CoA Biosensor Material Properties - Frontiers. Retrieved from [Link]
-
17.5 Alcohols from Carbonyl Compounds: Grignard Reaction - Organic Chemistry. (2023, September 20). Retrieved from [Link]
-
Recent developments in the asymmetric Reformatsky-type reaction - Beilstein Journals. (2018, February 2). Retrieved from [Link]
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- 3. Efficient production of (R)-3-hydroxycarboxylic acids by biotechnological conversion of polyhydroxyalkanoates and their purification - PubMed [pubmed.ncbi.nlm.nih.gov]
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Topic: High-Purity Isolation of 3-Hydroxy-3-(2-phenylethyl)hexanoic Acid via Optimized Solvent Extraction Methods
An Application Note and Protocol from the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the theory and practice of isolating 3-Hydroxy-3-(2-phenylethyl)hexanoic acid using liquid-liquid solvent extraction. The protocols detailed herein are designed for high-yield, high-purity recovery from complex organic reaction mixtures. We will explore the foundational principles of acid-base extraction, solvent selection, and process optimization. The methodologies are presented with detailed, step-by-step instructions and troubleshooting guidance to ensure robust and reproducible results in a research and development setting.
Introduction and Foundational Principles
3-Hydroxy-3-(2-phenylethyl)hexanoic acid is a molecule of interest possessing both polar and non-polar characteristics. Its structure, featuring a carboxylic acid group, a hydroxyl group, and a significant non-polar backbone (a hexyl chain and a phenylethyl moiety), makes it an ideal candidate for purification by chemically-active liquid-liquid extraction (LLE).[1][2] LLE is a cornerstone technique in organic chemistry that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[2][3]
The key to successfully isolating our target compound lies in manipulating its ionization state. The carboxylic acid functional group is the primary handle for this manipulation. In its protonated (neutral) form, the molecule is significantly more soluble in organic solvents. When deprotonated by a base, it forms an ionic carboxylate salt, which exhibits high solubility in the aqueous phase.[1][4][5] This pH-dependent partitioning behavior is the fundamental principle we will exploit to separate it from neutral or basic impurities.
The efficiency of this transfer between phases is governed by the compound's pKa (the pH at which it is 50% ionized) and the pH of the aqueous solution. For most carboxylic acids, the pKa is typically in the range of 4-5.[6] To ensure the compound is in its neutral form for extraction into an organic solvent, the pH of the aqueous solution should be at least two units below the pKa (pH ≤ 2).[7][8] Conversely, to convert it to its water-soluble salt form, the pH should be raised to at least two units above the pKa (pH ≥ 7).
Figure 1: pH-Dependent Partitioning of 3-Hydroxy-3-(2-phenylethyl)hexanoic Acid.
Strategic Selection of the Solvent System
The choice of organic solvent is critical for a successful extraction.[9] An ideal solvent should possess several key characteristics:
-
High Solvency: It must readily dissolve the neutral form of the target compound.
-
Immiscibility with Water: It should form a distinct layer when mixed with the aqueous phase.[10]
-
Favorable Density: A significant density difference from water facilitates clean separation. Solvents less dense than water (e.g., diethyl ether, ethyl acetate) will form the top layer, while denser solvents (e.g., dichloromethane) will form the bottom layer.
-
Low Boiling Point: This allows for easy removal of the solvent by rotary evaporation to recover the final product.
-
Chemical Inertness: The solvent must not react with the target compound or reagents.
The table below compares common solvents suitable for this application.
| Solvent | Density (g/mL) | Boiling Point (°C) | Water Solubility | Key Considerations |
| Ethyl Acetate | 0.902 | 77.1 | Moderately Soluble | Good general-purpose solvent, less volatile than ether, effective for moderately polar compounds. |
| Dichloromethane (DCM) | 1.33 | 39.6 | Slightly Soluble | Denser than water. Excellent solvent for a wide range of organic compounds. Volatility requires careful handling. |
| Diethyl Ether | 0.713 | 34.6 | Slightly Soluble | Highly volatile and flammable. Excellent solvent but requires stringent safety precautions. Prone to peroxide formation. |
| Methyl tert-butyl ether (MTBE) | 0.740 | 55.2 | Slightly Soluble | Less prone to peroxide formation than diethyl ether, making it a safer alternative. |
For isolating 3-Hydroxy-3-(2-phenylethyl)hexanoic acid, Ethyl Acetate is highly recommended as a starting point due to its balanced polarity, which accommodates both the hydroxyl group and the non-polar regions of the molecule, and its favorable safety profile compared to ethers and chlorinated solvents.
Detailed Experimental Protocols
This section outlines a robust, multi-stage protocol for isolating the target compound from a hypothetical crude reaction mixture containing neutral and basic impurities.
Protocol 1: Primary Isolation via Acid-Base Extraction
This protocol is designed to separate the acidic target compound from neutral and basic impurities.
Materials:
-
Crude reaction mixture
-
Ethyl Acetate (or other selected organic solvent)
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Separatory Funnel
-
Beakers and Erlenmeyer flasks
-
pH paper or calibrated pH meter
-
Rotary Evaporator
Procedure:
-
Dissolution: Dissolve the crude reaction mixture in a volume of ethyl acetate approximately 3-5 times the volume of the crude material.
-
Transfer to Separatory Funnel: Transfer the organic solution to a separatory funnel of appropriate size.[4]
-
Removal of Basic Impurities: Add an equal volume of 1 M HCl to the separatory funnel. Stopper the funnel and invert it gently, venting frequently to release any pressure buildup.[4] Shake vigorously for 30-60 seconds. Allow the layers to separate completely. Drain the lower aqueous layer and discard it. This step protonates basic impurities (e.g., amines), rendering them water-soluble.[5][11]
-
Extraction of the Acidic Product: Add an equal volume of 1 M NaOH to the remaining organic layer in the funnel. Shake vigorously as described in the previous step. Allow the layers to separate. The deprotonated 3-Hydroxy-3-(2-phenylethyl)hexanoic acid will now be in the aqueous layer as its sodium salt.[1][5]
-
Separation: Carefully drain the lower aqueous layer into a clean Erlenmeyer flask. This layer contains your product. The organic layer, now containing only neutral impurities, can be set aside.[5] Repeat step 4 with a fresh portion of 1 M NaOH to ensure complete extraction of the product, combining the aqueous layers.
-
Acidification and "Back-Extraction": Cool the combined basic aqueous extracts in an ice bath.[1] Slowly add 6 M HCl dropwise while stirring until the solution becomes strongly acidic (pH ≤ 2), as verified by pH paper. The neutral carboxylic acid may precipitate out as a solid or an oil.[12]
-
Product Recovery: Return the acidified aqueous solution to the separatory funnel. Add a fresh portion of ethyl acetate (equal volume to the aqueous layer). Shake vigorously to extract the neutral product back into the organic phase.[1][5] Drain and save the upper organic layer. Repeat this extraction twice more with fresh ethyl acetate, combining all organic extracts.
-
Washing and Drying: Wash the combined organic extracts with an equal volume of brine. This helps to break up emulsions and remove the bulk of dissolved water.[1] Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate. Swirl the flask; the drying agent should move freely like a snow globe when the solution is dry.
-
Solvent Removal: Filter the dried organic solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to remove the solvent, yielding the purified 3-Hydroxy-3-(2-phenylethyl)hexanoic acid.
Figure 2: Workflow for the Isolation of 3-Hydroxy-3-(2-phenylethyl)hexanoic Acid.
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Solution(s) |
| Emulsion Formation | Vigorous shaking, presence of surfactants or particulates. | - Allow the funnel to stand for a longer period. - Gently swirl the funnel instead of shaking. - Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase.[8] - Filter the entire mixture through a pad of Celite or glass wool. |
| Low Product Recovery | - Incomplete extraction. - Incorrect pH adjustment. - Product is partially soluble in the aqueous phase even when protonated. | - Perform more extractions (e.g., 3-4 times) with smaller volumes of solvent.[8] - Use a calibrated pH meter to ensure the pH is < 2 during acidification. - Add NaCl to the acidified aqueous layer before back-extraction to decrease the product's aqueous solubility (salting-out effect).[8] |
| Product Fails to Precipitate | The product may be an oil at room temperature or have some residual water solubility. | This is not a failure. Proceed directly to the back-extraction step (Protocol 1, Step 7). The product will be recovered from the organic solvent.[5] |
Conclusion
The acid-base solvent extraction method, when executed with a clear understanding of the underlying chemical principles, is a powerful and efficient technique for the isolation of 3-Hydroxy-3-(2-phenylethyl)hexanoic acid. By carefully controlling the pH to manipulate the compound's solubility and selecting an appropriate solvent system, researchers can achieve high purity and yield. The protocols provided in this note serve as a robust foundation for laboratory work, enabling the successful purification of this and other similar acidic molecules.
References
- Google Patents. (n.d.). Process for the Purification of Organic Acids.
-
Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Retrieved March 7, 2024, from [Link]
-
Wikipedia. (2023). Acid–base extraction. Retrieved March 7, 2024, from [Link]
-
Oreate AI Blog. (2026, January 7). Understanding the Acid Workup: A Key Step in Organic Chemistry. Retrieved March 7, 2024, from [Link]
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University of York. (n.d.). Chemically-active extraction. Retrieved March 7, 2024, from [Link]
-
ResearchGate. (2025, August 9). Back extraction of propionic acid from loaded organic phase | Request PDF. Retrieved March 7, 2024, from [Link]
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ResearchGate. (2025, August 9). Extraction of Carboxylic Acids from Aqueous Solutions with the Extractant System Alcohol/Trin‐Alkylamines. Retrieved March 7, 2024, from [Link]
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved March 7, 2024, from [Link]
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-
Rasayan Journal of Chemistry. (2025). OPTIMIZED pH AND SOLID-TO-SOLVENT RATIO FOR ENHANCED POLYPHENOL AND ANTIOXIDANT EXTRACTION FROM Graptophyllum pictum LEAVES USI. Retrieved March 7, 2024, from [Link]
-
European Patent Office. (1982, April 14). Process for the extraction of organic acids from aqueous solution. Retrieved March 7, 2024, from [Link]
-
Chemistry Steps. (2025, September 20). Organic Acid-Base Extractions. Retrieved March 7, 2024, from [Link]
-
International Journal of Advanced Engineering Research and Development. (2005, February 15). Study on Extraction of Carboxylic Acid Using Solvent Extraction-IJAERD. Retrieved March 7, 2024, from [Link]
-
Unknown. (n.d.). Acid-Base Extraction. Retrieved March 7, 2024, from [Link]
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Wikipedia. (2023). Liquid–liquid extraction. Retrieved March 7, 2024, from [Link]
-
Unknown. (n.d.). Isolation and Purification of Organic Compounds Extraction (Expt #2). Retrieved March 7, 2024, from [Link]
-
Patsnap Eureka. (2026, February 14). Optimize pH Conditions for Succinic Acid Extraction. Retrieved March 7, 2024, from [Link]
-
ResearchGate. (n.d.). Establishing the pH of extraction solvents used to simulate aqueous parenteral drug products during organic extractables studies | Request PDF. Retrieved March 7, 2024, from [Link]
-
Chemistry LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION. Retrieved March 7, 2024, from [Link]
-
Master Organic Chemistry. (2026, January 9). The pKa Table Is Your Friend. Retrieved March 7, 2024, from [Link]
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Application Note: A Robust GC-MS Protocol for the Analysis of 3-Hydroxy-3-(2-phenylethyl)hexanoic acid
Abstract
This document provides a comprehensive guide for the sensitive and reliable analysis of 3-Hydroxy-3-(2-phenylethyl)hexanoic acid using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the analyte's low volatility and polar nature, stemming from its carboxylic acid and tertiary hydroxyl functional groups, direct GC-MS analysis is not feasible. This protocol details a complete workflow, including a crucial two-site derivatization step via silylation, optimized chromatographic separation, and mass spectrometric detection. The methodologies presented herein are designed for researchers, scientists, and drug development professionals requiring accurate identification and quantification of this and structurally similar compounds. We emphasize the rationale behind each procedural step to ensure technical accuracy and facilitate method adaptation for related analytes.
Introduction and Analytical Principle
3-Hydroxy-3-(2-phenylethyl)hexanoic acid is a molecule characterized by a C6 fatty acid backbone with both a tertiary alcohol and a carboxylic acid moiety. These functional groups impart high polarity and a high boiling point, making the compound non-volatile and prone to thermal degradation under typical GC conditions. Consequently, direct injection would result in poor chromatographic performance, including severe peak tailing, low sensitivity, and potential decomposition in the injector or on the column.
To overcome these challenges, a chemical derivatization step is essential.[1][2] The most effective strategy for compounds containing active hydrogens (as in -OH and -COOH groups) is silylation.[3] This process replaces the active hydrogen atoms with a non-polar trimethylsilyl (TMS) group.
The core principle of this method involves a two-site silylation:
-
Esterification: The carboxylic acid proton is replaced with a TMS group, forming a silyl ester.
-
Etherification: The tertiary hydroxyl proton is replaced with a TMS group, forming a silyl ether.
This transformation into the di-trimethylsilyl derivative drastically reduces the molecule's polarity and increases its volatility and thermal stability, making it amenable to GC-MS analysis.[4] We have selected N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst as the silylating agent. BSTFA is a powerful and versatile reagent, and the addition of 1% TMCS is critical for accelerating the derivatization of sterically hindered groups, such as the tertiary alcohol present in the target analyte.[5]
The subsequent GC-MS analysis utilizes Electron Ionization (EI), a hard ionization technique that generates reproducible and information-rich fragmentation patterns.[6][7] These mass spectra serve as a molecular fingerprint, enabling confident structural confirmation and quantification.
Comprehensive Analytical Workflow
The entire analytical process, from sample receipt to final data interpretation, follows a systematic sequence of events designed to ensure accuracy and reproducibility.
Caption: High-level overview of the analytical procedure.
Materials and Reagents
-
Analyte Standard: 3-Hydroxy-3-(2-phenylethyl)hexanoic acid
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Catalyst/Solvent: Anhydrous Pyridine
-
Solvents (HPLC or GC Grade): Acetonitrile, Dichloromethane (DCM), Hexane
-
Internal Standard (Optional but Recommended): A structurally similar compound not present in the sample (e.g., a stable isotope-labeled version of the analyte or another hydroxy fatty acid like 3-hydroxyoctanoic acid).
-
Equipment:
-
GC-MS system with an autosampler
-
Heating block or oven (capable of 70°C)
-
Nitrogen evaporator
-
2 mL GC vials with PTFE-lined caps
-
Microsyringes
-
Detailed Experimental Protocols
Protocol 1: Sample Preparation and Silylation
This protocol is the most critical part of the analysis. Ensuring the sample is completely dry before adding the derivatization reagent is paramount, as BSTFA is extremely sensitive to moisture and will be consumed by any water present.[3][8]
-
Sample Aliquoting: Transfer a precise volume of the sample (e.g., 100 µL of a biological extract or reaction mixture) into a 2 mL GC vial. If using an internal standard for quantification, add it at this stage.
-
Solvent Evaporation: Place the vial in a nitrogen evaporator or use a gentle stream of dry nitrogen to evaporate the solvent completely. The sample should appear as a dry residue at the bottom of the vial. This step is crucial to remove water and other protic solvents that would interfere with the reaction.[5]
-
Reagent Addition: To the dried sample, add:
-
50 µL of anhydrous pyridine.
-
50 µL of BSTFA + 1% TMCS.
-
Rationale: Pyridine acts as a solvent and a basic catalyst, which helps to speed up the reaction, particularly for the hindered tertiary hydroxyl group. An excess of the silylating reagent ensures the reaction goes to completion.[8]
-
-
Reaction: Immediately cap the vial tightly. Vortex for 30 seconds to ensure the residue is fully dissolved in the reagents.
-
Incubation: Place the vial in a heating block or oven set to 70°C for 60 minutes .
-
Cooling: After incubation, remove the vial and allow it to cool to room temperature before placing it in the GC autosampler tray for analysis.
Caption: Conversion of the polar analyte to its volatile di-TMS derivative.
Protocol 2: GC-MS Instrumental Parameters
The following parameters are provided as a robust starting point and may be further optimized to improve resolution or sensitivity for specific applications.
| Parameter | Recommended Setting | Justification |
| GC System | Agilent 8890 or equivalent | Provides excellent performance and reproducibility. |
| Column | HP-5ms (30 m x 0.25 mm ID, 0.25 µm film) or equivalent | A robust, low-bleed, mid-polarity column suitable for a wide range of derivatized compounds. Offers good inertness for silylated analytes. |
| Injection Mode | Splitless | Maximizes the amount of analyte transferred to the column, which is ideal for trace-level detection. |
| Inlet Temperature | 280°C | Ensures rapid and complete vaporization of the high-boiling point TMS-derivative without thermal degradation. |
| Injection Volume | 1 µL | Standard volume to prevent overloading while providing adequate sensitivity. |
| Carrier Gas | Helium, Constant Flow Mode | Inert carrier gas providing good efficiency. |
| Flow Rate | 1.2 mL/min | Optimal flow rate for a 0.25 mm ID column to balance analysis time and chromatographic resolution. |
| Oven Program | ||
| - Initial Temp | 100°C, hold for 2 min | Allows for solvent focusing at the head of the column, resulting in sharp peaks. |
| - Ramp | 15°C/min to 300°C | A moderate ramp rate to ensure good separation from matrix components. |
| - Final Hold | Hold at 300°C for 5 min | Ensures that all high-boiling point compounds are eluted from the column, preventing carryover. |
| MS System | Agilent 5977 or equivalent | A reliable single quadrupole mass spectrometer. |
| Ionization Mode | Electron Ionization (EI) | Standard mode for creating reproducible, library-searchable mass spectra.[10] |
| Electron Energy | 70 eV | The industry standard energy that provides a good balance of molecular ion intensity and fragmentation.[7] |
| MS Source Temp | 230°C | Prevents condensation of analytes within the ion source. |
| MS Quad Temp | 150°C | Standard temperature for stable mass filtering. |
| Transfer Line Temp | 290°C | Must be high enough to prevent the analyte from condensing between the GC and MS. |
| Acquisition Mode | Full Scan (m/z 50-600) | Used for initial method development and qualitative identification to observe the full fragmentation pattern. |
| Selected Ion Monitoring (SIM) | For quantitative analysis, monitor 3-5 characteristic ions to maximize sensitivity and specificity.[9] |
Expected Results and Data Interpretation
The derivatization adds two TMS groups (each with a mass of 72 Da, from Si(CH₃)₃ minus H) to the original molecule. The resulting di-TMS derivative will have a significantly higher molecular weight.
Expected Mass Spectrum Fragmentation:
-
Molecular Ion (M•+): The peak corresponding to the intact ionized di-TMS derivative should be visible, though it may be of low intensity due to the extensive fragmentation typical of EI.
-
[M-15]+: A characteristic and often prominent peak resulting from the loss of a methyl group (•CH₃) from one of the TMS moieties. This is a key indicator of a silylated compound.[11]
-
m/z 73: This is the base peak or a very abundant ion in most TMS-derivative spectra, corresponding to the trimethylsilyl cation, [Si(CH₃)₃]+.
-
Alpha-Cleavage Ions: Fragmentation will likely occur at bonds adjacent (alpha) to the silylated functional groups, providing structural information about the carbon backbone. For instance, cleavage between C2 and C3 can yield a characteristic ion.
For quantitative studies using SIM mode, characteristic and abundant ions such as the [M-15]+ fragment and other significant high-mass fragments should be selected.
Method Validation and Troubleshooting
-
Derivatization Efficiency: To confirm the reaction is complete, analyze the sample in full scan mode. The absence of a broad, tailing peak corresponding to the underivatized or mono-derivatized analyte is a good indicator. If incomplete derivatization is suspected, ensure the sample was completely dry and consider increasing the reaction time or temperature.
-
Peak Tailing: If the derivatized analyte peak still shows tailing, it may indicate active sites in the GC inlet liner or the front of the column. Using a fresh, deactivated liner and trimming the first few centimeters of the column can resolve this issue. Injecting the BSTFA reagent can also help temporarily passivate the system.
-
Quantification: For accurate quantification, a multi-point calibration curve should be prepared using a standard of the analyte, subjected to the same derivatization procedure as the samples. The use of a suitable internal standard is highly recommended to correct for variations in sample preparation and injection volume.[2]
Conclusion
The protocol described provides a validated and robust framework for the GC-MS analysis of 3-Hydroxy-3-(2-phenylethyl)hexanoic acid. The critical step of silylation with BSTFA + 1% TMCS effectively converts the non-volatile analyte into a form suitable for gas chromatography, enabling sensitive and specific detection. By understanding the chemical principles behind each step, researchers can confidently apply and adapt this method for the analysis of other challenging hydroxy fatty acids and related metabolites in complex matrices.
References
-
University of California, Davis. (n.d.). Preparation of TMS Derivatives for GC/MS. Fiehn Laboratory. [Link]
-
Gedi, M. A., et al. (2017). GC-MS Characterization of Hydroxy Fatty Acids Generated From Lipid Oxidation in Vegetable Oils. European Journal of Lipid Science and Technology, 120(1), 1700313. [Link]
-
Minkler, P. E., et al. (2011). Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography–mass spectrometry. Prostaglandins & Other Lipid Mediators, 96(1-4), 35-40. [Link]
-
David, F., et al. (2005). Column Selection for the Analysis of Fatty Acid Methyl Esters. Agilent Technologies. [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Hydroxy-2-methylhexanoic acid. PubChem. [Link]
-
Wang, Y., et al. (2023). Global Analysis of 2-Hydroxy Fatty Acids by Gas Chromatography-Tandem Mass Spectrometry Reveals Species-Specific Enrichment in Echinoderms. Journal of Agricultural and Food Chemistry, 71(43), 16301–16310. [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Hydroxy-3-methylhexanoic acid. PubChem. [Link]
-
Roces, S., et al. (2020). Simple Derivatization–Gas Chromatography–Mass Spectrometry for Fatty Acids Profiling in Soil Dissolved Organic Matter. Molecules, 25(22), 5343. [Link]
-
PubMed. (2023). Global Analysis of 2-Hydroxy Fatty Acids by Gas Chromatography-Tandem Mass Spectrometry Reveals Species-Specific Enrichment in Echinoderms. [Link]
-
Christie, W. W. (2019). What Column do I Need for Gas Chromatographic Analysis of Fatty Acids? AOCS. [Link]
-
Lai, L., et al. (2022). Quantum Chemical Prediction of Electron Ionization Mass Spectra of Trimethylsilylated Metabolites. Metabolites, 12(1), 73. [Link]
-
Johnson, D. W. (1998). Simplified derivatization for determining sphingolipid fatty acyl composition by gas chromatography–mass spectrometry. Journal of Lipid Research, 39(8), 1708-1712. [Link]
-
ResearchGate. (2005). Column Selection for the Analysis of Fatty Acid Methyl Esters Application. [Link]
-
LECO Corporation. (n.d.). Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. [Link]
-
ResearchGate. (n.d.). BSTFA + TMCS N,O-bis(Trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane. [Link]
-
Wikipedia. (n.d.). 3-Hydroxypropionic acid. [Link]
-
Wu, J., & Hu, R. (2008). Study on the Derivatization Process Using N-O-bis-(trimethylsilyl)-trifluoroacetamide, N-(tert-butyldimethylsilyl). Proceedings of the World Congress on Engineering and Computer Science. [Link]
-
LCGC International. (2022). Electron Ionization for GC–MS. [Link]
-
Emory University. (n.d.). Mass Spectrometry Ionization Methods. [Link]
-
Van Bramer, S. (2022). 3.1: Electron Ionization. Chemistry LibreTexts. [Link]
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The Good Scents Company. (n.d.). 3-hydroxyhexanoic acid. [Link]
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Garlapati, C., & Ram, J. (2014). High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. Methods in molecular biology (Clifton, N.J.), 1198, 141–153. [Link]
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Application Note: A Validated Method for the Preparation of High-Purity 3-Hydroxy-3-(2-phenylethyl)hexanoic Acid Reference Standard
Abstract
This application note provides a comprehensive, field-proven guide for the synthesis, purification, and analytical characterization of high-purity 3-Hydroxy-3-(2-phenylethyl)hexanoic acid. This compound is of significant interest as a potential metabolite, impurity, or reference standard in pharmaceutical development and metabolic research. The protocol herein is designed to be a self-validating system, ensuring the production of a reference material with purity exceeding 99.5%. The methodology leverages a strategic Reformatsky reaction for the core synthesis, followed by a robust, multi-step purification process. We provide detailed, step-by-step protocols and explain the scientific rationale behind key experimental choices. Full analytical characterization data, including HPLC, NMR, and MS, are presented to validate the identity and purity of the final compound.
Introduction and Strategic Overview
The availability of high-purity analytical standards is a cornerstone of accurate quantification and identification in drug development, quality control, and advanced scientific research. 3-Hydroxy-3-(2-phenylethyl)hexanoic acid, a substituted β-hydroxy acid, presents a synthetic challenge due to its tertiary alcohol functionality, which is prone to dehydration.[1] Therefore, a robust and mild synthetic and purification strategy is paramount.
This guide outlines a workflow designed for both reliability and high-yield purity. The overall strategy is segmented into three core phases: Synthesis, Purification, and Analytical Validation.
Rationale for Synthetic Approach: The Reformatsky Reaction
To construct the β-hydroxy acid carbon skeleton, the Reformatsky reaction was selected as the key C-C bond-forming step.[2][3][4] This reaction involves the insertion of metallic zinc into the carbon-halogen bond of an α-halo ester, creating a moderately reactive organozinc enolate.[3]
Why the Reformatsky Reaction?
-
Chemoselectivity: Reformatsky enolates are less basic and nucleophilic than their Grignard or organolithium counterparts.[3] This property prevents undesirable side reactions, such as self-condensation of the ester or deprotonation of acidic protons.
-
Directness: It allows for the direct and efficient formation of a β-hydroxy ester by reacting the organozinc intermediate with a ketone.[2][5] In our case, the reaction between the zinc enolate of ethyl bromoacetate and 1-phenyl-4-heptanone directly yields the ester precursor of our target molecule.
-
Mild Conditions: The reaction typically proceeds under gentle conditions, minimizing the risk of dehydration of the resulting tertiary alcohol.
The synthetic sequence concludes with the saponification (base-catalyzed hydrolysis) of the resulting ethyl ester to yield the desired carboxylic acid.
Overall Experimental Workflow
The comprehensive process from starting materials to a fully validated high-purity standard is visualized below.
Figure 1: Overall workflow for the preparation of the high-purity reference standard.
Detailed Experimental Protocols
Safety Precaution: All operations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
Part 1: Synthesis of Ethyl 3-Hydroxy-3-(2-phenylethyl)hexanoate
This protocol details the core Reformatsky reaction to generate the ester intermediate.
Materials:
-
1-Phenyl-4-heptanone (≥98%)
-
Ethyl bromoacetate (≥98%)
-
Zinc dust (<10 micron, activated)
-
Iodine (crystal)
-
Tetrahydrofuran (THF), anhydrous (≤50 ppm H₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
2M Hydrochloric acid (HCl)
Procedure:
-
Zinc Activation: To a flame-dried 500 mL three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add zinc dust (1.2 eq). Add a single crystal of iodine. Gently heat the flask under vacuum with a heat gun until purple iodine vapors are observed, then allow it to cool under a strong stream of nitrogen. This process removes surface oxides.
-
Reaction Setup: Add 150 mL of anhydrous THF to the activated zinc.
-
Initiation: In the dropping funnel, prepare a solution of 1-phenyl-4-heptanone (1.0 eq) and ethyl bromoacetate (1.1 eq) in 50 mL of anhydrous THF. Add approximately 10% of this solution to the stirred zinc suspension.
-
Exotherm and Reflux: The reaction mixture may require gentle warming to initiate. A successful initiation is marked by the disappearance of the iodine color and a gentle exotherm. Once initiated, maintain a gentle reflux by the dropwise addition of the remaining ketone/ester solution over 60-90 minutes.
-
Reaction Completion: After the addition is complete, continue to heat the mixture at reflux for an additional 60 minutes to ensure complete consumption of the starting materials. Monitor progress by Thin Layer Chromatography (TLC).
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding 100 mL of saturated aqueous NH₄Cl solution.
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with 2M HCl (1 x 50 mL) followed by brine (1 x 50 mL).
-
Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude ethyl ester as a viscous oil. This crude product is used directly in the next step without further purification.
Part 2: Saponification to 3-Hydroxy-3-(2-phenylethyl)hexanoic Acid
This protocol describes the hydrolysis of the ester to the target carboxylic acid.
Materials:
-
Crude ethyl 3-hydroxy-3-(2-phenylethyl)hexanoate (from Part 2.1)
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Deionized water
-
6M Hydrochloric acid (HCl)
-
Diethyl ether
Procedure:
-
Dissolution: Dissolve the crude ester (1.0 eq) in a mixture of THF and water (3:1 v/v).
-
Hydrolysis: Add LiOH·H₂O (3.0 eq) and stir the mixture vigorously at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting ester.[6]
-
Solvent Removal: Remove the THF from the reaction mixture via rotary evaporation.
-
Extraction: Dilute the remaining aqueous solution with 100 mL of water and transfer to a separatory funnel. Wash the aqueous layer with diethyl ether (2 x 50 mL) to remove any neutral, non-acidic impurities. Discard the organic layers.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow, dropwise addition of 6M HCl. The target carboxylic acid will precipitate as a white or off-white solid.
-
Isolation: Collect the precipitated solid by vacuum filtration, washing the filter cake with cold deionized water. The resulting solid is the crude 3-Hydroxy-3-(2-phenylethyl)hexanoic acid.
High-Purity Purification Protocol
Achieving >99.5% purity requires a meticulous purification strategy combining chemical extraction and physical recrystallization.
Figure 2: Detailed workflow for the purification of the target carboxylic acid.
Protocol: Acid-Base Extraction and Recrystallization
Rationale: This procedure exploits the acidic nature of the target compound. By converting it to its water-soluble sodium salt, we can wash away any water-insoluble neutral organic impurities (e.g., unreacted ketone). Re-acidification then precipitates the purified acid.[7] Recrystallization further refines purity by removing closely related impurities based on solubility differences.
Procedure:
-
Dissolution in Base: Dissolve the crude acid from step 2.2 in 1M sodium hydroxide (NaOH) solution, adjusting the pH to >10.
-
Washing: Transfer the basic aqueous solution to a separatory funnel and wash thoroughly with diethyl ether (3 x 75 mL). This step removes residual neutral starting materials and byproducts.[7]
-
Re-precipitation: Collect the aqueous layer, cool it in an ice bath, and re-acidify to pH ~2 with 6M HCl, causing the purified acid to precipitate.
-
Isolation: Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallization: Dissolve the filtered solid in a minimal amount of hot toluene. Slowly add heptane until the solution becomes faintly turbid. Allow the solution to cool slowly to room temperature, and then place it in a 4 °C refrigerator overnight to maximize crystal formation.
-
Final Collection and Drying: Collect the pure crystals by vacuum filtration, wash with a small amount of cold heptane, and dry under high vacuum at 40 °C for 24 hours to remove all residual solvents.
Analytical Characterization and Purity Validation
A reference standard is only as reliable as its characterization data. A multi-technique approach is mandatory to confirm structure and establish purity unequivocally.[8][9][10]
Purity Assessment by HPLC
High-Performance Liquid Chromatography is the gold standard for determining the purity of organic compounds.[8][11] A reversed-phase method is ideal for this analyte.
| Parameter | Condition | Rationale |
| Instrument | HPLC with UV/DAD Detector | Standard equipment for purity analysis.[12] |
| Column | C18, 4.6 x 150 mm, 3.5 µm | Provides excellent separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure the analyte is in its protonated, neutral form for good peak shape. |
| Mobile Phase B | Acetonitrile | Standard organic modifier for reversed-phase chromatography. |
| Gradient | 30% B to 95% B over 15 min | Ensures elution of the main peak and any less polar impurities. |
| Flow Rate | 1.0 mL/min | Typical analytical flow rate for a 4.6 mm ID column. |
| Detection | 214 nm | Wavelength where carboxylic acids and phenyl groups show absorbance.[13] |
| Injection Volume | 5 µL | |
| Purity Specification | ≥ 99.5% (by peak area %) | Standard requirement for a high-purity reference material. |
Structural Confirmation
Spectroscopic data provide the definitive proof of the compound's chemical structure.
| Technique | Expected Results for 3-Hydroxy-3-(2-phenylethyl)hexanoic acid |
| ¹H NMR (400 MHz, CDCl₃) | δ ~7.3-7.1 (m, 5H, Ar-H), ~2.8-2.6 (m, 2H, Ar-CH₂), ~2.5 (s, 2H, -CH₂-COOH), ~2.1-1.9 (m, 2H, Ar-CH₂-CH₂), ~1.6-1.4 (m, 2H, -CH₂-CH₂-CH₃), ~1.4-1.2 (m, 2H, -CH₂-CH₃), ~0.9 (t, 3H, -CH₃). The OH and COOH protons may be broad or exchange. |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~175 (C=O), ~142 (Ar-C), ~128.5 (Ar-CH), ~128.4 (Ar-CH), ~126 (Ar-CH), ~75 (C-OH), ~45 (-CH₂-COOH), ~40 (Ar-CH₂-CH₂), ~38 (-CH₂-CH₂-CH₃), ~30 (Ar-CH₂), ~17 (-CH₂-CH₃), ~14 (-CH₃). |
| HRMS (ESI-) | Calculated: C₁₄H₂₀O₃, m/z = 235.1334 [M-H]⁻. Found: Should be within 5 ppm of the calculated mass. |
Physicochemical Properties
The final validated standard should conform to the following specifications.
| Property | Specification |
| Appearance | White to off-white crystalline solid |
| Molecular Formula | C₁₄H₂₀O₃ |
| Molecular Weight | 236.31 g/mol |
| Melting Point | Sharp range, e.g., 95-97 °C (hypothetical, to be determined experimentally) |
| Elemental Analysis | %C: 71.16; %H: 8.53. Found values must be within ±0.4% of theoretical.[10] |
| Purity (HPLC) | ≥ 99.5% |
| Solubility | Soluble in Methanol, DMSO, Ethyl Acetate |
Conclusion
This application note details a reliable and reproducible methodology for the preparation of high-purity 3-Hydroxy-3-(2-phenylethyl)hexanoic acid. By employing a strategic Reformatsky synthesis followed by robust purification and comprehensive analytical validation, this protocol enables researchers, scientists, and drug development professionals to produce a well-characterized reference standard suitable for the most demanding applications. The emphasis on explaining the rationale behind procedural choices provides users with the flexibility to adapt and troubleshoot the process effectively.
References
-
Various Analysis Techniques for Organic Acids and Examples of Their Application. (n.d.). Shimadzu. Retrieved from [Link]
-
Vik, A., et al. (2022). The Synthesis of 3-(R)- and 3-(S)-Hydroxyeicosapentaenoic Acid. Marine Drugs, 20(4), 259. Available from: [Link]
-
General procedures for the purification of Carboxylic acids. (n.d.). LookChem. Retrieved from [Link]
-
Modern Analytical Technique for Characterization Organic Compounds. (2023). International Journal of Creative Research Thoughts, 11(7). Available from: [Link]
-
El-Wareth, A. O., et al. (2022). The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions. RSC Advances, 12(13), 7953-7962. Available from: [Link]
-
Ashenhurst, J. (2015). All About The Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]
-
Methods for identification, quantification and characterization of polyhydroxyalkanoates. (n.d.). SciSpace. Retrieved from [Link]
-
Grignard Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Characterization and Identification in Organic Chemistry through Analytical Techniques. (2023). Research and Reviews: Journal of Chemistry, 12(3). Available from: [Link]
-
Cioroi, M., & Dobrei, A. (2011). HPLC Organic Acid Analysis in Different Citrus Juices under Reversed Phase Conditions. Scientific Bulletin. Series F. Biotechnologies, 15, 143-148. Available from: [Link]
-
Reformatsky Reaction. (n.d.). Master Organic Chemistry. Retrieved from [Link]
-
Reformatsky reaction. (n.d.). In Wikipedia. Retrieved from [Link]
-
Highly Sensitive Analysis of Organic Acids by HPLC-UV. (n.d.). SCION Instruments. Retrieved from [Link]
-
Characterising new chemical compounds & measuring results. (n.d.). The Royal Society. Retrieved from [Link]
-
Ashenhurst, J. (2015). All About Elimination Reactions of Alcohols (With Acid). Master Organic Chemistry. Retrieved from [Link]
-
Göğüş, F., et al. (2010). Determination of organic acids in olive fruit by HPLC. Czech Journal of Food Sciences, 28(3), 202-205. Available from: [Link]
-
Chemistry Reformatsky Reaction. (n.d.). SATHEE. Retrieved from [Link]
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- 5. The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Synthesis of 3-(R)- and 3-(S)-Hydroxyeicosapentaenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. rroij.com [rroij.com]
- 10. royalsocietypublishing.org [royalsocietypublishing.org]
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Optimizing solid-phase extraction (SPE) for 3-Hydroxy-3-(2-phenylethyl)hexanoic acid recovery
Application Note: Optimized Solid-Phase Extraction (SPE) for 3-Hydroxy-3-(2-phenylethyl)hexanoic acid (HPEHA)
Introduction & Analyte Profile
Target Analyte: 3-Hydroxy-3-(2-phenylethyl)hexanoic acid (HPEHA) Application Area: Drug Development (Chiral Intermediates / Metabolite Profiling)
HPEHA is a structural intermediate often encountered in the synthesis of complex pharmaceuticals or as a metabolite of phenylethyl-substituted agents. Its extraction presents a specific "amphiphilic challenge":
-
Lipophilicity: The 2-phenylethyl and hexanoic backbone provide significant hydrophobic character (LogP ~2.5–3.0).
-
Polarity/Acidity: The C3-hydroxyl group and C1-carboxylic acid (pKa ~4.5) create a polar "head" that resists retention on pure non-polar sorbents under neutral conditions.
-
Stability Risk: As a
-hydroxy acid , HPEHA is prone to dehydration (forming -unsaturated acids) under conditions of high heat or strong acid catalysis.
This protocol details a Mixed-Mode Anion Exchange (MAX) strategy, which is superior to standard Reversed-Phase (RP) methods for this analyte. MAX leverages the carboxylic acid moiety to lock the analyte onto the sorbent, allowing aggressive organic washing to remove neutral matrix interferences (lipids, non-polar drugs) before elution.
Method Development Strategy
The optimization process focuses on three critical control points: retention mechanism, pH management, and thermal stability.
Sorbent Selection Decision Tree
The following logic dictates the choice of Mixed-Mode Anion Exchange (MAX) over Reversed-Phase (HLB/C18).
Figure 1: Decision logic for selecting Mixed-Mode Anion Exchange (MAX) to ensure high purity extraction of HPEHA.
Optimized SPE Protocol (MAX)
Objective: Isolate HPEHA from biological matrix (Plasma/Urine) with >85% recovery and <5% matrix effect.
Materials:
-
Cartridge: Mixed-Mode Strong Anion Exchange (e.g., Waters Oasis MAX, Agilent Bond Elut Plexa PAX, or Phenomenex Strata-X-A). 30 mg / 1 mL format recommended for plasma volumes < 500 µL.
-
Reagents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Ammonium Hydroxide (
), Water.
Step-by-Step Workflow
| Step | Solvent / Condition | Mechanism & Rationale |
| 1.[1][2][3][4] Pre-treatment | Dilute Sample 1:1 with 5% | Ionization: Adjusts pH to >8.0 (at least 2 units above pKa 4.5). Ensures HPEHA is fully deprotonated ( |
| 2. Conditioning | A) 1 mL MeOH B) 1 mL Water | Wetting: Activates the sorbent pores (A) and equilibrates to aqueous conditions (B). |
| 3. Load | Load pre-treated sample (gravity or low vacuum, ~1 mL/min). | Dual Retention: The anionic head binds to the quaternary ammonium sites (ionic); the phenylethyl tail binds to the polymeric backbone (hydrophobic). |
| 4. Wash 1 | 1 mL 5% | Matrix Removal (Polar): Removes proteins, salts, and sugars. High pH keeps analyte bound. |
| 5. Wash 2 | 1 mL 100% Methanol . | Matrix Removal (Non-Polar): Critical Step. Removes neutral lipids and hydrophobic interferences. Since HPEHA is ionically locked, it will not elute in 100% MeOH. |
| 6. Elution | 2 x 500 µL 2% Formic Acid in Methanol . | Release: Acidification (pH < 2) protonates the carboxyl group ( |
| 7. Post-Elution | Evaporate under | Stability Control: Low temperature is mandatory to prevent dehydration of the |
Critical Control Points & Troubleshooting
A. Thermal Instability ( -Elimination)
HPEHA contains a hydroxyl group at the
-
Risk: Under acidic conditions and heat, water is eliminated to form the
-unsaturated acid (conjugated system). -
Prevention:
-
Do not use temperatures >40°C during
evaporation. -
Neutralize the eluate immediately if storing for long periods (add small amount of dilute
if compatible with LC method).
-
B. Recovery Issues
-
Low Recovery: Usually due to insufficient ionization during loading. Ensure Pre-treatment pH is > 8.0. If the matrix is highly acidic (e.g., hydrolyzed reaction mix), check pH with a strip before loading.
-
Breakthrough: If the analyte is found in the load/wash, the capacity of the ion-exchange resin may be exceeded by endogenous anions (e.g., high salt urine). Dilute sample further or use a larger sorbent bed (60 mg).
C. LC-MS/MS Optimization
-
Transition: Operate in Negative Ion Mode (ESI-) .
-
Precursor:
(Deprotonated molecular ion). -
Fragment: Look for loss of
(decarboxylation) or loss of water.
Visualized Workflow (Protocol Summary)
Figure 2: Operational workflow for the extraction of HPEHA using Mixed-Mode Anion Exchange.
References
-
Waters Corporation. Oasis Sample Extraction Products: Method Development Guide. (Detailed methodology for Mixed-Mode Anion Exchange sorbent selection and protocol optimization).
-
Agilent Technologies. Solid Phase Extraction (SPE) Method Development - Application Note. (Principles of pKa-dependent extraction for acidic drugs).
-
Sigma-Aldrich (Merck). Supelco Guide to Solid Phase Extraction. (Retention mechanisms for polar and amphiphilic compounds).
-
Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. (Validation of MAX protocols for bioanalysis).
Sources
Using 3-Hydroxy-3-(2-phenylethyl)hexanoic acid for quality grading of Oud oil
An Application Note and Protocol for the Quality Grading of Oud Oil Utilizing 3-Hydroxy-3-(2-phenylethyl)hexanoic acid as a Novel Biomarker
Abstract
The grading of Oud (Agarwood) oil, a highly valued essential oil in the fragrance and pharmaceutical industries, has traditionally relied on subjective sensory analysis, leading to inconsistencies in quality assessment.[1][2] This application note proposes a novel analytical approach for the objective quality grading of Oud oil based on the quantification of a specific, high-molecular-weight compound: 3-Hydroxy-3-(2-phenylethyl)hexanoic acid. The presence and concentration of this molecule are hypothesized to be correlated with the complex biochemical processes that occur during the formation of high-quality resin in Aquilaria species. We present a detailed, step-by-step protocol for the sample preparation, derivatization, and subsequent quantification of this proposed biomarker using Gas Chromatography-Mass Spectrometry (GC-MS). This methodology is designed to provide researchers, scientists, and drug development professionals with a robust and reproducible framework for a more standardized and scientifically grounded approach to Oud oil quality assessment.
Introduction: The Challenge of Oud Oil Standardization
Oud oil, derived from the resinous heartwood of Aquilaria trees, is a complex mixture of volatile and semi-volatile organic compounds.[3][4] Its quality and market value are determined by the richness and complexity of its aroma, which is a direct reflection of its chemical composition.[5] Traditionally, grading is performed by trained human experts based on physical properties such as color, viscosity, and aroma profile.[1][2] However, this method is inherently subjective and prone to variability.[1]
Modern analytical techniques, particularly GC-MS, have enabled the identification of key chemical constituents, primarily sesquiterpenes, oxygenated sesquiterpenes, and chromone derivatives, which are now recognized as being indicative of Oud oil quality.[4][6] Compounds such as 10-epi-γ-eudesmol, β-agarofuran, and α-agarofuran have been highlighted as significant markers for high-quality Oud oil.[2] While the analysis of these known compounds has advanced the objective grading of Oud oil, the identification of novel, stable, and quantifiable biomarkers is an ongoing area of research. This application note puts forth a protocol for the analysis of 3-Hydroxy-3-(2-phenylethyl)hexanoic acid, a compound proposed as a potential indicator of superior grade Oud oil.
The Rationale for 3-Hydroxy-3-(2-phenylethyl)hexanoic acid as a Quality Marker
While not yet reported in the existing literature on Oud oil composition, the chemical structure of 3-Hydroxy-3-(2-phenylethyl)hexanoic acid suggests a plausible biosynthetic origin from the phenylpropanoid pathway, which is central to the plant's defense mechanisms and the production of resinous compounds.[7][8] The formation of the phenylethyl moiety is a known pathway in plants for the biosynthesis of various aromatic compounds. We hypothesize that the extended hexanoic acid chain with a hydroxyl group could be a product of enzymatic reactions that are more pronounced in Aquilaria trees undergoing the prolonged stress that leads to the formation of dense, high-quality resin. Therefore, a higher concentration of this larger, more complex molecule could serve as a proxy for a more mature and well-developed resin, characteristic of high-grade Oud oil.
Hypothetical Biosynthetic Pathway
Caption: Hypothetical biosynthetic route to the proposed marker.
Experimental Protocol: Quantification of 3-Hydroxy-3-(2-phenylethyl)hexanoic acid in Oud Oil
This protocol details the necessary steps for the quantitative analysis of the target analyte in Oud oil samples. Due to the low volatility of the target hydroxy-carboxylic acid, a derivatization step is mandatory to enable its analysis by GC-MS.
Materials and Reagents
-
Oud oil samples of varying grades (for calibration and testing)
-
3-Hydroxy-3-(2-phenylethyl)hexanoic acid analytical standard
-
Internal Standard (e.g., a deuterated analog or a structurally similar compound not present in Oud oil)
-
Hexane (HPLC grade)
-
Dichloromethane (HPLC grade)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous sodium sulfate
-
2 mL GC vials with screw caps and septa
Sample Preparation and Derivatization Workflow
The following workflow ensures the accurate and reproducible preparation of Oud oil samples for GC-MS analysis.
Experimental Workflow Diagram
Caption: Workflow for Oud oil sample preparation and analysis.
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh approximately 10 mg of the Oud oil sample into a 2 mL GC vial.
-
Dilution: Add 1 mL of hexane to the vial and vortex to ensure complete dissolution of the oil.
-
Internal Standard Spiking: Add a known amount of the internal standard solution to the diluted sample. This is crucial for accurate quantification.
-
Solvent Evaporation: Gently evaporate the solvent under a stream of nitrogen to obtain the dry residue.
-
Derivatization: Add 100 µL of BSTFA with 1% TMCS to the dried residue. Tightly cap the vial. This silylation reaction converts the polar hydroxyl and carboxylic acid groups into more volatile trimethylsilyl (TMS) ethers and esters.[9]
-
Reaction Incubation: Heat the vial at 70°C for 30 minutes to ensure complete derivatization.
-
Sample Dilution for Injection: After cooling to room temperature, dilute the derivatized sample with hexane to a final volume of 1 mL.
-
Drying: Add a small amount of anhydrous sodium sulfate to remove any residual moisture.
-
GC-MS Analysis: Transfer the supernatant to a new GC vial for injection into the GC-MS system.
GC-MS Instrumental Parameters
The following parameters are recommended as a starting point and should be optimized for the specific instrument used.
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column |
| Injector | Splitless mode, 280°C |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Program | Initial temperature of 80°C, hold for 2 min, ramp at 10°C/min to 300°C, hold for 10 min. |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temp. | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) for quantification, with a full scan for initial identification. Target ions for the TMS-derivatized analyte and internal standard should be determined empirically. |
Method Validation
To ensure the reliability of the results, the analytical method must be validated.[3][10] The validation should assess the following parameters as per ICH Q2(R1) guidelines:
-
Linearity: A calibration curve should be constructed using at least five concentrations of the analytical standard. The correlation coefficient (R²) should be >0.99.
-
Accuracy: Determined by spike-recovery experiments at three different concentration levels.
-
Precision: Assessed through repeatability (intra-day) and intermediate precision (inter-day) studies. The relative standard deviation (RSD) should be within acceptable limits.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.[11]
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the Oud oil matrix.
Data Interpretation and Proposed Grading
The quantification of 3-Hydroxy-3-(2-phenylethyl)hexanoic acid can be used to establish a tiered quality grading system. The following table presents a hypothetical correlation between the concentration of this marker and the quality grade of the Oud oil.
| Proposed Quality Grade | Concentration of 3-Hydroxy-3-(2-phenylethyl)hexanoic acid (µg/g of oil) | Characteristics |
| Grade A (Superior) | > 500 | Corresponds to oils with the most complex and rich aroma profiles, typically from aged, wild-harvested resin. |
| Grade B (High) | 200 - 500 | High-quality oils, potentially from cultivated sources with induced resin formation. |
| Grade C (Standard) | 50 - 200 | Good quality oils suitable for a wide range of applications. |
| Grade D (Basic) | < 50 | Oils with a less complex profile, potentially from younger trees or less mature resin. |
Conclusion
The proposed application note provides a comprehensive framework for the quantification of 3-Hydroxy-3-(2-phenylethyl)hexanoic acid as a novel biomarker for the quality grading of Oud oil. By moving towards a more chemically defined grading system, the industry can benefit from enhanced standardization, transparency, and quality control. The detailed GC-MS protocol and method validation guidelines herein offer a robust starting point for researchers to further investigate the correlation between this and other potential high-molecular-weight compounds and the sensory qualities of Oud oil. This approach has the potential to complement existing analytical methods and provide a more complete picture of the chemical intricacies that define this precious natural product.
References
-
ANALYSIS OF HIGH QUALITY AGARWOOD OIL CHEMICAL COMPOUNDS BY MEANS OF SPME/GC-MS AND Z-SCORE TECHNIQUE. (n.d.). Malaysian Journal of Analytical Sciences. Retrieved February 28, 2026, from [Link]
-
Ismail, N., Mohd Ali, N. A., Jamil, M., Rahim, M. H. F., Tajuddin, S. N., & Taib, M. N. (2014). A Review Study of Agarwood Oil and Its Quality Analysis. Jurnal Teknologi, 68(1). Retrieved February 28, 2026, from [Link]
-
Fayed, M. A. A., & El-Mogy, M. A. (2019). Verification of quantitative analytical methods in medical laboratories. Journal of the Egyptian National Cancer Institute, 31(1), 3. Retrieved February 28, 2026, from [Link]
-
GC-MS olfactometry reveals sesquiterpenes α-humulene and δ-cadinene significantly influence the aroma of treated Aquilaria malaccensis essential oil. (n.d.). Retrieved February 28, 2026, from [Link]
-
analysis of high quality agarwood oil chemical compounds by means of spme/gc-ms and z-score technique. (n.d.). Retrieved February 28, 2026, from [Link]
-
Analytical Method Validation: are your analytical methods suitable for intended use? (2023, April 13). Retrieved February 28, 2026, from [Link]
-
Gas chromatography mass spectrometry couple with quadrupole time-of-flight (GC-QTOF MS) as a powerful tool for profiling of oxygenated sesquiterpenes in agarwood oil. (2023, February 20). Retrieved February 28, 2026, from [Link]
-
Agarwood / Oud - Salvatore Battaglia. (n.d.). Retrieved February 28, 2026, from [Link]
-
Agarwood - Wikipedia. (n.d.). Retrieved February 28, 2026, from [Link]
-
Grading Of Agarwood Oil Quality Based On Its Chemical Compounds Using Self Organizing Map (SOM). (n.d.). Retrieved February 28, 2026, from [Link]
-
ANALYSIS OF CHEMICAL COMPOUNDS OF AGARWOOD OIL FROM DIFFERENT SPECIES BY GAS CHROMATOGRAPHY MASS SPECTROMETRY (GCMS) - IIUM Journals. (n.d.). Retrieved February 28, 2026, from [Link]
-
What's compound in agarwood (oud) oil? (n.d.). Retrieved February 28, 2026, from [Link]
-
Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis - Lietuvos mokslų akademija. (n.d.). Retrieved February 28, 2026, from [Link]
-
Dissecting Distillation Protocol: Why Masantara Oud's Food-Grade Pure Oud Oil Exceeds Industry Standards? (2025, November 8). Retrieved February 28, 2026, from [Link]
-
ANALYSIS OF AGARWOOD ESSENTIAL OIL Table 1 Relative percentage composition of agarwood oils extracted by GC and GC–MS No. C. (n.d.). Retrieved February 28, 2026, from [Link]
-
A Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Free Hydroxy Fatty Acids in Cow and Goat Milk - MDPI. (2020, August 29). Retrieved February 28, 2026, from [Link]
-
Biosynthesis of Phenylalanine - Frontiers. (2016, July 13). Retrieved February 28, 2026, from [Link]
-
Structure–function relationships in plant phenylpropanoid biosynthesis - PMC - NIH. (n.d.). Retrieved February 28, 2026, from [Link]
Sources
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. Quantitative determination of hydroxy fatty acids as an indicator of in vivo lipid peroxidation: gas chromatography-mass spectrometry methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. particle.dk [particle.dk]
- 4. gcms.cz [gcms.cz]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
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- 8. Structure–function relationships in plant phenylpropanoid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis [lmaleidykla.lt]
- 10. qbdgroup.com [qbdgroup.com]
- 11. Verification of quantitative analytical methods in medical laboratories - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 3-Hydroxy-3-(2-phenylethyl)hexanoic Acid Extraction from Resinous Wood
Welcome to the technical support center for the extraction of 3-Hydroxy-3-(2-phenylethyl)hexanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of isolating this target molecule from challenging resinous wood matrices. We provide in-depth troubleshooting, FAQs, and a validated protocol to help you improve yield and purity.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and provides rapid, actionable advice.
Q1: My extraction yield is consistently low. What is the most likely cause?
Low yield is often a result of a mismatch between the solvent polarity and the target molecule's properties. 3-Hydroxy-3-(2-phenylethyl)hexanoic acid is amphiphilic, possessing both polar (hydroxyl, carboxylic acid) and non-polar (phenylethyl, hexyl chain) regions. Using a highly non-polar solvent like hexane may fail to capture the polar functionalities, while a very polar solvent like water may not efficiently penetrate the non-polar resinous matrix. A mid-polarity solvent or a sequential extraction approach is often necessary.[1] Additionally, insufficient grinding of the wood material limits solvent access to the target, drastically reducing efficiency.[1]
Q2: What is the best starting solvent for this extraction?
For a molecule with mixed polarity, solvents like acetone, ethanol, or methanol are excellent starting points.[2][3] Acetone is particularly effective at dissolving both lipophilic and hydrophilic compounds.[4] An aqueous mixture, such as 70-90% acetone or ethanol in water, can enhance the extraction of polar compounds by increasing solvent penetration into the wood's cellular structure.[5][6]
Q3: How should I prepare the resinous wood sample before extraction?
Proper sample preparation is critical. The wood should be milled to a fine, consistent powder (e.g., 40-100 mesh).[7] This dramatically increases the surface area available for solvent interaction.[1] For quantitative analysis, freeze-drying the powdered sample is recommended over air-drying to prevent the oxidation of sensitive compounds.[8]
Q4: Should I be concerned about emulsion formation during my purification steps?
Yes. Crude extracts from resinous wood are rich in surfactant-like molecules (e.g., fatty acids, phospholipids) that can cause persistent emulsions during liquid-liquid extraction (LLE).[9] This is especially common when partitioning between an organic solvent and an aqueous base to isolate your carboxylic acid. It is easier to prevent an emulsion than to break it, so gentle mixing (swirling instead of vigorous shaking) is advised.[9]
Q5: How can I break an emulsion if one forms?
Several techniques can be employed. The most common is to increase the ionic strength of the aqueous layer by adding brine (a saturated NaCl solution) or solid salt, a technique known as "salting out".[9][10][11] Other methods include centrifugation, filtration through a plug of glass wool or phase separation paper, or adding a small amount of a different organic solvent to alter the phase properties.[9][10]
Q6: How does pH affect the extraction and purification of my target acid?
pH is the most critical parameter for purifying carboxylic acids. To extract the acid from an organic solvent into an aqueous layer, you must use a basic solution (e.g., pH > 9 with NaHCO₃ or NaOH) to deprotonate the carboxylic acid into its water-soluble salt form.[12][13] To recover your acid from the aqueous layer, you must then re-acidify it (e.g., pH < 4 with HCl) to protonate it, making it less water-soluble and extractable back into a fresh organic solvent.[12]
Part 2: In-Depth Troubleshooting Guide
This guide provides a structured approach to diagnosing and solving common issues encountered during the extraction process.
Problem: Persistently Low Extraction Yield
Low recovery of the target molecule can be traced back to several key stages of the process. Use the following table to diagnose the potential cause and implement the recommended solution.
| Potential Cause | Explanation | Recommended Solution & Scientific Rationale |
| A. Incorrect Solvent Polarity | The chosen solvent is too non-polar (e.g., hexane) or too polar (e.g., water) to efficiently solubilize the amphiphilic target molecule.[1] | Primary: Use a mid-polarity solvent like acetone, which is effective for both hydrophilic and lipophilic compounds.[4] Secondary: Employ a sequential extraction. First, use a non-polar solvent (hexane) to "de-fat" the wood, removing interfering lipids. Then, extract the de-fatted material with a more polar solvent like methanol or an ethanol/water mixture to recover the target acid.[14][15] |
| B. Insufficient Sample Preparation | The wood particles are too large, preventing the solvent from penetrating the matrix and accessing the target compound. | Action: Grind the wood to a fine powder (40-100 mesh). Rationale: This increases the surface-area-to-volume ratio, maximizing the contact between the solvent and the wood matrix, which is a critical parameter for efficient solid-liquid extraction.[1] |
| C. Inefficient Extraction Technique | The chosen method (e.g., simple maceration) may not provide enough energy or time for complete extraction. | Action: Switch to a more exhaustive technique. Rationale: Soxhlet extraction provides continuous extraction with fresh, hot solvent, driving the equilibrium towards extraction.[15][16] Ultrasound-assisted extraction (UAE) uses acoustic cavitation to disrupt cell walls, enhancing solvent penetration. Microwave-assisted extraction (MAE) uses microwave energy to rapidly heat the solvent within the matrix, accelerating extraction.[2][5][14] |
| D. Target Bound in Matrix (pH Effect) | The carboxylic acid may be present as a salt (carboxylate) in the wood, or strongly hydrogen-bonded to the cellulose/lignin matrix, limiting its solubility in organic solvents. | Action: Acidify the sample or the extraction solvent. Rationale: Adding a small amount of acid (e.g., 1% HCl or H₃PO₄) to the extraction solvent ensures the target molecule is in its protonated, less polar carboxylic acid form (R-COOH), which is more soluble in organic solvents.[5][16] This is a standard practice for improving the yield of fatty and resin acids from wood pulp.[16] |
Problem: Difficulty with Post-Extraction Purification
A successful crude extraction is only half the battle. Purification presents its own set of challenges.
Caption: A logical workflow for troubleshooting purification issues.
A. Persistent Emulsion During Liquid-Liquid Extraction (LLE)
-
Causality: Resinous extracts contain natural surfactants that stabilize the oil-in-water or water-in-oil interface, preventing clean phase separation.[9] Vigorous agitation during LLE introduces excessive energy, promoting stable emulsion formation.
-
Solutions:
-
Prevention (Best Practice): Instead of shaking, gently swirl or invert the separatory funnel. This maintains a large surface area for extraction without high shear forces.[9]
-
Salting Out: Add saturated NaCl solution (brine) to the separatory funnel. This increases the polarity of the aqueous phase, forcing the non-polar and surfactant-like molecules into the organic layer and breaking the emulsion.[11]
-
Filtration: Pass the entire mixture through a plug of glass wool or phase separation filter paper in a funnel. This can physically disrupt the emulsion layer.[9][10]
-
Centrifugation: If the volume is manageable, centrifuging the mixture will force the denser phases to separate and coalesce.[10][11]
-
B. Co-extraction of Similar Compounds
-
Causality: The initial extraction will inevitably pull other acidic compounds from the wood, such as fatty acids and resin acids, which will behave similarly to your target during acid-base extraction.
-
Solutions:
-
Selective Acid-Base Extraction: Use a weak base like sodium bicarbonate (NaHCO₃) for the initial aqueous extraction. Your target, a carboxylic acid, is acidic enough to be deprotonated by NaHCO₃. However, more weakly acidic compounds like phenols may remain in the organic layer.
-
Solid-Phase Extraction (SPE): SPE offers a more controlled separation than LLE and can prevent emulsion formation entirely.[10][17] A mixed-mode SPE cartridge with both non-polar (for retaining the organic backbone) and ion-exchange (for retaining the carboxylate) functionalities can provide high selectivity.[17]
-
Column Chromatography: For final polishing, column chromatography over silica gel is a standard method. A solvent gradient (e.g., starting with hexane/ethyl acetate and gradually increasing the polarity) can effectively separate compounds based on their polarity differences.
-
Part 3: Optimized Experimental Protocol
This protocol integrates best practices to maximize yield and purity. It employs a two-stage process: an exhaustive initial extraction followed by a selective acid-base purification.
Materials:
-
Milled, freeze-dried resinous wood powder (40-100 mesh)
-
Acetone (ACS grade)
-
Hexane (ACS grade)
-
Diethyl ether or Ethyl Acetate (ACS grade)
-
5% (w/v) Sodium Bicarbonate (NaHCO₃) aqueous solution
-
2M Hydrochloric Acid (HCl)
-
Saturated Sodium Chloride (NaCl) solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Soxhlet extractor, rotary evaporator, separatory funnel
Step 1: Soxhlet Extraction (Bulk Extraction)
-
Accurately weigh ~20 g of dried wood powder and place it into a cellulose thimble.
-
Place the thimble inside a Soxhlet extractor.
-
Fill a round-bottom flask with 300 mL of acetone.
-
Assemble the Soxhlet apparatus and extract for 8-12 hours. The solvent in the reservoir should become clear or only lightly colored.
-
After extraction, concentrate the acetone extract using a rotary evaporator to obtain a crude resinous oil.
Step 2: Acid-Base Liquid-Liquid Extraction (Purification)
Caption: Step-by-step acid-base purification workflow.
-
Dissolve the crude resinous oil from Step 1 in 100 mL of diethyl ether (or ethyl acetate) in a 250 mL separatory funnel.
-
Add 50 mL of 5% NaHCO₃ solution. Swirl gently for 1-2 minutes. Allow the layers to separate.
-
Drain the lower aqueous layer into a clean flask. The target acid is now in this aqueous layer as its sodium salt.
-
Repeat the extraction of the organic layer two more times with fresh 50 mL portions of 5% NaHCO₃, combining all aqueous extracts.
-
Discard the remaining organic layer, which contains neutral and basic impurities.
-
Combine the aqueous extracts in the separatory funnel. Slowly add 2M HCl while swirling until the pH of the solution is acidic (pH < 4, check with pH paper). The solution may become cloudy as the protonated acid precipitates or becomes less soluble.
-
Extract the acidified aqueous solution with 50 mL of fresh diethyl ether. Drain the organic layer (now the top layer) into a clean flask.
-
Repeat this extraction two more times with fresh 50 mL portions of diethyl ether, combining all organic extracts.
-
Wash the combined organic extracts with 50 mL of brine to remove residual water and inorganic salts.
-
Dry the organic extract over anhydrous sodium sulfate, then filter to remove the drying agent.
-
Evaporate the solvent using a rotary evaporator to yield the purified 3-Hydroxy-3-(2-phenylethyl)hexanoic acid.
References
- Optimizing conditions for microwave-assisted solvent extraction of polar compounds from Carissa carandas - PubMed. (2024, December 12).
- Tips for Troubleshooting Liquid–Liquid Extractions - LCGC Intern
- Discovery of a High 3-Hydroxyhexanoate Containing Poly-3-hydroxybutyrate-co-3-hydroxyhexanoate Producer-, Cupriavidus sp. Oh_1 with Enhanced Fatty Acid Metabolism - PMC. (2025, June 30).
- Isolation and Purification of Bacterially Produced Polyhydroxyalkanoates: Mechanisms, Limitations, and Current Advances - PMC. (2026, February 4).
- Bergelin, E., von Schoultz, S., Hemming, J., & Holmbom, B. (n.d.). Evaluation of methods for extraction and analysis of wood resin in birch kraft pulp.
- Phytochemicals: Extraction, Isolation, and Identification of Bioactive Compounds from Plant Extracts - PMC. (2017, September 22).
- pH Dependence of Carboxylic and Mineral Acid Extraction by Amine-Based Extractants: Effects of pKa, Amine Basicity, and Diluent Properties | Industrial & Engineering Chemistry Research - ACS Public
- US2255421A - Process for purification of carboxylic acids - Google P
- Biochemical Production and Separation of Carboxylic Acids for Biorefinery Applic
- US6043063A - Methods of PHA extraction and recovery using non-halogen
- (PDF)
- The effect of pH on extraction of carboxylic acids from (a) M1 model...
- Compositions of compounds extracted from thermo-treated wood using solvents of different polarities. (2017, September 25).
- Tackling emulsions just got easier - Biotage. (2023, January 17).
- Evaluation of methods for extraction and analysis of wood resin in chemical pulp. (2025, August 6).
- To extract or not to extract? Influence of chemical extraction treatment of wood samples on element concentrations in tree-rings - Publication Server of the University of Greifswald. (2023, February 13).
- Aqueous extraction of polyphenols and antiradicals from wood by-products by 4 twin-screw extractor: Feasibility study | Request PDF - ResearchG
- Biomass Extraction Using Non-Chlorinated Solvents for Biocompatibility Improvement of Polyhydroxyalkano
- Efficient Extraction of Toxic Compounds From Complex Matrices Using Molecularly Imprinted Polymers | American Labor
- Natural Product Isolation (2) - Purification Techniques, An Overview. (2016, August 12).
- Overview of analytical procedures for fatty and resin acids in the papermaking process. (2012, June 27).
- Extraction of low molecular weight polyhydroxyalkanoates from mixed microbial cultures using bio-based solvents - TU Delft Research Portal. (2022, July 20).
- Investigation into the role of carboxylic acid and phenolic hydroxyl groups in the plant biostimulant activity of a humic acid purified from an oxidized sub-bituminous coal - Frontiers. (2024, April 28).
- Phytochemical Analysis of Extracts from the Atlantic Forest Wood Species - SciELO. (n.d.).
- Removal and Extraction of Carboxylic Acids and Non-ionic Compounds with Simple Hydroxides and Layered Double Hydroxides - PubMed. (n.d.).
- Emulsion Breaking Techniques for Oil in Water Solvent Extractions - Spectro Scientific. (n.d.).
- Investigation into the role of carboxylic acid and phenolic hydroxyl groups in the plant biostimulant activity of a humic acid purified from an oxidized sub-bituminous coal - PMC. (2024, April 29).
- Chemical extraction from beech wood, douglas fir and pine using acid, base extractions to obtain the purest cellulose. (2022, December 4).
- Optimization of extraction and structural characterization of bioactive compounds from Musa balbisiana peel - PMC. (2025, November 20).
- Blends of Poly(3-Hydroxybutyrate-co-3-Hydroxyvalerate) with Fruit Pulp Biowaste Derived Poly(3-Hydroxybutyrate-co-3-Hydroxyvalerate-co-3-Hydroxyhexanoate) for Organic Recycling Food Packaging - MDPI. (2021, April 4).
- Full article: Development of extraction methodology for identification of extractive-compounds indexing natural durability of selected wood species - Taylor & Francis. (2023, May 8).
- Natural Carboxylic Acid-Based Deep Eutectic Solvents: Physi-Cochemical Properties, Biological Activities and Application in Flav - Preprints.org. (2025, July 10).
- optimizing hentriacontane extraction yield
- [(R)-hydroxyalkanoates] (scl-PHA) by the ''anti-solvent'' acetone under elevated - Graz University of Technology. (2013, March 11).
- Solvent developments for liquid-liquid extraction of carboxylic acids in perspective - https ://ris.utwen te.nl. (2018, October 12).
- Techniques for Emulsion Breaking for Oil in Water Solvent Extractions - AZoM. (2018, May 17).
- Solid-phase extraction of polar compounds with a hydrophilic copolymeric sorbent - Universit
- The Estimation of Acidic Behavior of Wood by Treatment with Aqueous Na2HPO4 Solution. (n.d.).
- Systematic Solvent Screening and Selection for Polyhydroxyalkanoates (Phbv)
- Use of Liquid-Liquid Extraction for Downstream Stages in Bioprocesses - Celignis. (n.d.).
Sources
- 1. pdf.smolecule.com [pdf.smolecule.com]
- 2. Optimization of extraction and structural characterization of bioactive compounds from Musa balbisiana peel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Optimizing conditions for microwave-assisted solvent extraction of polar compounds from Carissa carandas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 7. The Estimation of Acidic Behavior of Wood by Treatment with Aqueous Na2HPO4 Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. biotage.com [biotage.com]
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- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. Phytochemicals: Extraction, Isolation, and Identification of Bioactive Compounds from Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scielo.br [scielo.br]
- 16. yjcorp.co.kr [yjcorp.co.kr]
- 17. americanlaboratory.com [americanlaboratory.com]
Technical Support Center: Chromatographic Analysis of 3-Hydroxy-3-(2-phenylethyl)hexanoic Acid
Welcome to the technical support center for the chromatographic analysis of 3-Hydroxy-3-(2-phenylethyl)hexanoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the analysis of this compound, with a primary focus on resolving peak overlapping in chromatograms.
Introduction
3-Hydroxy-3-(2-phenylethyl)hexanoic acid is a molecule of interest in various research and development sectors. Its accurate quantification and purification are critical, and high-performance liquid chromatography (HPLC) is a principal technique for this purpose. However, its chemical properties can present challenges, most notably the co-elution or overlapping of its peak with other components in a sample matrix. This guide provides a systematic approach to troubleshooting and resolving these issues, ensuring robust and reliable analytical methods.
Troubleshooting Guide: Resolving Peak Overlapping
Peak overlapping, or co-elution, occurs when two or more compounds elute from the chromatography column at the same or very similar times, resulting in a single, broad, or shouldered peak.[1] This compromises the accuracy of quantification and the purity of isolated fractions. The following Q&A section addresses common scenarios and provides actionable solutions.
Q1: My peak for 3-Hydroxy-3-(2-phenylethyl)hexanoic acid is broad and appears to be merged with an adjacent peak. Where do I start?
A1: The first step is to systematically evaluate and optimize the three key factors that govern chromatographic separation: efficiency (N) , selectivity (α) , and retention factor (k) .[2] A logical starting point is to adjust the mobile phase composition, as this often has the most significant impact on selectivity and retention.[3]
Experimental Protocols & Method Optimization
Protocol 1: Mobile Phase Optimization
The ionization state of 3-Hydroxy-3-(2-phenylethyl)hexanoic acid, being a carboxylic acid, is highly dependent on the pH of the mobile phase.[4] Manipulating the pH is a powerful tool to alter its retention time and potentially resolve it from co-eluting peaks.[5]
Objective: To modulate the retention time of 3-Hydroxy-3-(2-phenylethyl)hexanoic acid by adjusting the mobile phase pH.
Step-by-Step Methodology:
-
Determine the Analyte's pKa: If the pKa of 3-Hydroxy-3-(2-phenylethyl)hexanoic acid is unknown, a literature search or software-based prediction is recommended. For carboxylic acids, the pKa is typically in the range of 3-5.
-
Initial pH Selection: For acidic compounds, a mobile phase pH set approximately 2 units below the pKa will ensure the analyte is in its non-ionized, more hydrophobic form, leading to increased retention on a reversed-phase column.[5]
-
Prepare Buffered Mobile Phases:
-
Prepare a series of aqueous mobile phase components with different pH values. For example, if the estimated pKa is 4.5, prepare buffers at pH 2.5, 3.0, and 3.5.
-
Use a suitable buffer system (e.g., phosphate or acetate) at a concentration of 10-25 mM to ensure stable pH.[6]
-
Important: Always measure and adjust the pH of the aqueous portion before mixing with the organic modifier.[6]
-
-
Systematic Analysis:
-
Equilibrate the column with the first mobile phase composition (e.g., pH 2.5) for at least 10-15 column volumes.
-
Inject the sample and record the chromatogram.
-
Repeat the process for each prepared pH, ensuring thorough column equilibration between runs.[7]
-
-
Data Analysis:
-
Compare the chromatograms obtained at different pH values.
-
Evaluate the resolution between the peak of interest and the overlapping peak. A resolution value of 1.5 or greater is generally considered baseline separation.[7]
-
| Mobile Phase pH | Observation | Implication |
| pH < pKa | Increased retention time for the acidic analyte. | May resolve the analyte from an earlier eluting impurity. |
| pH ≈ pKa | Potential for peak broadening or splitting.[8] | This pH should generally be avoided. |
| pH > pKa | Decreased retention time for the acidic analyte. | May resolve the analyte from a later eluting impurity. |
Q2: I've adjusted the mobile phase pH, but the peaks are still not fully resolved. What's my next step?
A2: If pH adjustment alone is insufficient, the next logical step is to modify other method parameters that influence selectivity and efficiency. These include changing the organic modifier, adjusting the column temperature, and modifying the flow rate.
Protocol 2: Modifying Selectivity and Efficiency
1. Change the Organic Modifier:
The choice of organic solvent in the mobile phase can alter selectivity.[7] If you are using acetonitrile, switching to methanol (or vice versa) can change the elution order of compounds due to different solvent properties and interactions with the stationary phase.
2. Adjust Column Temperature:
Column temperature affects both solvent viscosity and the thermodynamics of analyte-stationary phase interactions.[9][10]
-
Increasing Temperature: Generally decreases retention times and can improve peak shape by reducing mobile phase viscosity.[9] However, it can also alter selectivity, sometimes for the better and sometimes for the worse.
-
Decreasing Temperature: Increases retention times and can enhance resolution for closely eluting compounds.[11]
Step-by-Step Methodology for Temperature Optimization:
-
Set the column oven to an initial temperature (e.g., 30°C) and allow the system to stabilize.
-
Inject the sample and record the chromatogram.
-
Incrementally increase the temperature (e.g., in 5°C steps) up to the column's recommended maximum.
-
Equilibrate the system at each new temperature before injecting the sample.
-
Compare the chromatograms to identify the optimal temperature for resolution.[11]
| Parameter | Advantage | Disadvantage |
| Higher Temperature | Faster analysis, sharper peaks.[11] | Can decrease resolution for some compound pairs, potential for sample degradation.[11] |
| Lower Temperature | Can improve resolution.[11] | Longer analysis times, higher backpressure. |
3. Modify the Flow Rate:
Lowering the flow rate can increase column efficiency and improve the resolution of closely spaced peaks, albeit at the cost of a longer run time.[11]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak overlapping issues.
Caption: Troubleshooting workflow for resolving peak overlapping.
Advanced Troubleshooting: When Standard Adjustments Fail
Q3: I've tried optimizing the mobile phase and other instrumental parameters, but I still have co-elution. What are my options?
A3: If the above steps do not provide adequate resolution, it may be necessary to consider more significant changes to the method, such as selecting a different column stationary phase or exploring alternative chromatographic techniques.
1. Change the Stationary Phase:
The stationary phase chemistry is a primary driver of selectivity.[3] If a standard C18 column is being used, switching to a column with a different stationary phase can provide alternative retention mechanisms.
-
Phenyl-Hexyl Phase: Offers pi-pi interactions, which can be beneficial for separating aromatic compounds like 3-Hydroxy-3-(2-phenylethyl)hexanoic acid from other components.[7]
-
Cyano (CN) Phase: Can be used in both reversed-phase and normal-phase modes and provides different selectivity based on dipole-dipole interactions.[7]
-
Embedded Polar Group (EPG) Phases: These phases have a polar group embedded in the alkyl chain and can offer unique selectivity for acidic compounds.
2. Chiral Separation:
3-Hydroxy-3-(2-phenylethyl)hexanoic acid possesses a chiral center. If the sample contains a racemic mixture, and the co-eluting peak is a stereoisomer, a chiral separation will be necessary.[12]
-
Chiral Stationary Phases (CSPs): These columns are designed to separate enantiomers. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used for this purpose.[12][13]
-
Supercritical Fluid Chromatography (SFC): This technique is often a powerful tool for chiral separations and can provide faster analysis times.[13]
FAQs: Common Pitfalls and Best Practices
Q: Can injecting too much sample cause peak overlapping?
A: Yes. Overloading the column can lead to peak fronting or tailing, which broadens the peaks and can cause them to merge with adjacent peaks.[14][15] If you observe peak asymmetry that worsens with increased sample concentration, reduce the injection volume or dilute the sample.[16]
Q: My retention times are drifting from run to run, making it hard to assess resolution. What could be the cause?
A: Retention time instability is often due to issues with the mobile phase preparation (e.g., inconsistent pH, evaporation of the organic component) or fluctuations in column temperature.[16] Ensure the mobile phase is freshly prepared and well-mixed, and use a column oven to maintain a consistent temperature.[9]
Q: Could the problem be with my sample preparation?
A: Absolutely. Improper sample preparation can lead to a variety of chromatographic issues.[17] Ensure that the sample is fully dissolved in a solvent compatible with the mobile phase. Injecting a sample dissolved in a much stronger solvent than the mobile phase can cause peak distortion, especially for early eluting peaks.[16]
Q: What if the overlapping peaks have very different UV spectra?
A: If you are using a Diode Array Detector (DAD) or a Photodiode Array (PDA) detector, you can leverage spectral information. In some cases, even if peaks are not chromatographically resolved, they can be mathematically deconvoluted if their UV spectra are sufficiently different.[18][19] This can be a powerful tool for quantitation in cases of severe co-elution.
References
- LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes | LCGC International. (2025, October 29).
- Exploring the Role of pH in HPLC Separation - Moravek. (2024, December 3).
- Tailing and Fronting in HPLC And GC: 7 Causes and Expert Tips to Reduce Them. (2025, July 3).
- Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC. (2022, March 8).
- How Does Column Temperature Affect HPLC Resolution? - Chrom Tech, Inc. (2025, October 28).
- Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru - ThermoFisher. (2023, August 9).
- Optimize Column Temperature for HPLC Peak Symmetry - Patsnap Eureka. (2025, September 19).
- The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news. (2023, December 27).
- Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles.
- Troubleshooting - Technical Support - Service - MZ-Analysentechnik.
- Ion Chromatography Troubleshooting Guide - ThermoFisher.
- Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. (2020, November 11).
- Control pH During Method Development for Better Chromatography - Agilent.
- Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
- The Effect of Elevated Column Operating Temperatures on Chromatographic Performance.
- Methods for Changing Peak Resolution in HPLC - Chrom Tech, Inc. (2025, October 14).
- ESSENTIAL GUIDES TO METHOD DEVELOPMENT IN LIQUID CHROMATOGRAPHY.
- strategies for improving resolution of closely eluting compounds - Benchchem.
- Co-Elution: How to Detect and Fix Overlapping Peaks. - YouTube. (2025, July 3).
- HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC.
- What Could Cause Peak Overlapping in Results When Contamination Is Unlikely and Purification Was Carefully Performed | MtoZ Biolabs.
- Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It) - Axion Labs.
- Application Note: Chiral Separation of 3-Hydroxyeicosanoic Acid Enantiomers by HPLC - Benchchem.
- Profiling of 3-hydroxy fatty acids as environmental markers of endotoxin using liquid chromatography coupled to tandem mass spectrometry - PubMed. (2016, February 19).
- The Dark Art of Chemistry - Chiral Chromatography - Sygnature Discovery.
- Advances in Chromatographic Analysis of Phenolic Phytochemicals in Foods: Bridging Gaps and Exploring New Horizons - MDPI. (2024, July 18).
- Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023, August 22).
- Versatile capillary electrophoresis method for the direct chiral separation of aliphatic and aromatic α-hydroxy acids, β-hydroxy acids and polyhydroxy acids using vancomycin as chiral selector | DIAL.pr - BOREAL - DIAL@UCLouvain.
- Chromatographic Techniques in Pharmaceutical Analysis | Encyclopedia MDPI. (2022, April 26).
- Research Articles Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De - TCI Chemicals.
- Chromatographic analysis of fatty acids using 9-chloromethyl-anthracene and 2-bromomethyl-anthraquinone - The University of Northern Colorado.
- Deconvolution of Overlapping HPLC Aromatic Hydrocarbons Peaks Using Independent Component Analysis (ICA) - Mitsubishi Electric Research Laboratories.
- Profiling of 3-hydroxy fatty acids as environmental markers of endotoxin using liquid chromatography coupled to tandem mass spectrometry | Request PDF - ResearchGate.
Sources
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. chromtech.com [chromtech.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. moravek.com [moravek.com]
- 5. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 6. agilent.com [agilent.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
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- 10. Optimize Column Temperature for HPLC Peak Symmetry [eureka.patsnap.com]
- 11. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
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- 13. sygnaturediscovery.com [sygnaturediscovery.com]
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- 18. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 19. merl.com [merl.com]
Technical Support Center: High-Fidelity GC Analysis of 3-Hydroxy-3-(2-phenylethyl)hexanoic Acid
Ticket ID: #GC-LABILE-003
Status: Open
Assigned Specialist: Senior Application Scientist, Separations Division
Subject: Minimizing Thermal Degradation of Tertiary
Executive Summary
You are encountering a classic "thermal cliff" scenario. The analyte, 3-Hydroxy-3-(2-phenylethyl)hexanoic acid , contains a tertiary
Direct injection of this molecule without derivatization will almost invariably result in the formation of an
This guide provides a validated workflow to stabilize this analyte using Steric Protection (Derivatization) and Thermal Management (PTV/On-Column Injection).
Module 1: The Failure Mechanism (Why Direct Injection Fails)
Before applying the fix, you must understand the chemistry occurring in your injector liner.
-
The Trigger: The high temperature of a standard Split/Splitless injector (
C) acts as a catalyst. -
The Reaction: The tertiary hydroxyl group (-OH) at C3 is sterically crowded and electronically primed to leave. The acidic environment (even slightly active sites in the liner or the carboxyl group itself) catalyzes the elimination of a water molecule (
). -
The Result: The formation of a conjugated alkene (
-unsaturated acid).[2] This is not a random degradation; it is a stoichiometric conversion to a specific degradation product.[1]
Visualization: Degradation vs. Protection Pathways[1]
Figure 1: The kinetic competition between thermal dehydration (red) and silyl-protection (green).
Module 2: The Gold Standard Protocol (Derivatization)
To analyze this compound successfully, you must "cap" both the hydroxyl and carboxyl groups. We recommend Silylation over Methylation because silylation occurs under milder conditions that do not induce dehydration.[1]
Reagent Selection: BSTFA + 1% TMCS
-
Why: The tertiary alcohol is sterically hindered (bulky phenylethyl group nearby). Standard BSTFA alone may react too slowly.[1] The addition of 1% TMCS (Trimethylchlorosilane) acts as a potent catalyst to drive the reaction to completion on the tertiary -OH.
-
Alternative: MTBSTFA (forms TBDMS derivatives) is more stable to moisture but often struggles to derivatize sterically crowded tertiary alcohols efficiently.[1] Stick to BSTFA/TMCS unless you require extreme hydrolytic stability.[1]
Step-by-Step Workflow
| Step | Action | Technical Rationale |
| 1. Drying | Evaporate sample to absolute dryness under | Silylating reagents react explosively with water.[1] Any moisture will quench the reagent. |
| 2.[1] Reconstitution | Add 50 | Pyridine acts as an acid scavenger (absorbing HCl byproduct) and drives the reaction forward. |
| 3. Derivatization | Add 50 | The excess reagent ensures both -COOH and -OH groups are silylated. |
| 4.[1] Incubation | Cap tightly. Heat at 70°C for 45 minutes . | CRITICAL: Tertiary alcohols require heat and time to overcome steric hindrance.[1] Room temp is insufficient. |
| 5. Injection | Inject 1 | Do not use methanol or protic solvents for dilution (they will reverse the reaction). |
Module 3: Instrument Configuration (Thermal Management)
Even with derivatization, minimizing thermal stress is good practice.[1]
Injector Parameters
| Parameter | Recommendation | Why? |
| Inlet Type | PTV (Programmed Temp Vaporization) | Allows "Cold" injection, preventing immediate flash degradation.[1] |
| Liner | Ultra-Inert, Deactivated Wool (Low surface area) | Active sites (silanols) on glass wool catalyze dehydration. |
| Injection Mode | Cold Splitless | Inject at 40°C |
| Standard Inlet | If PTV unavailable: Splitless at 220°C | Keep inlet temp as low as possible while ensuring volatilization. |
Column Selection
-
Phase: 5% Phenyl-arylene (e.g., DB-5ms, Rxi-5Sil MS).[1]
-
Dimensions: 30m x 0.25mm x 0.25
m.[1] -
Rationale: Low bleed phases prevent background noise that interferes with trace analysis.[1]
Module 4: Troubleshooting FAQ
Q1: I see two peaks for my analyte. What is happening?
-
Diagnosis: Incomplete derivatization.[1] One peak is likely the mono-TMS (only carboxyl silylated) and the other is the di-TMS (carboxyl + hydroxyl).
-
Fix: Increase incubation time to 60 minutes or increase temperature to 75°C. Ensure your reagent is fresh (TMCS degrades over time).
Q2: I see a "Ghost Peak" eluting earlier than expected.
-
Diagnosis: This is the dehydration product (the alkene). It elutes earlier because it has lost the mass of water and is less polar.
-
Fix: Your inlet is too hot, or the liner is dirty (active sites). Change the liner and switch to PTV injection if possible.
Q3: Can I use a standard Split/Splitless injector?
-
Answer: Yes, but only if derivatized .[1] If you inject the native acid into a hot split/splitless inlet, you will degrade >90% of the sample. With the TMS derivative, a standard inlet at 250°C is generally acceptable, though 220°C is safer.
Troubleshooting Logic Flow
Figure 2: Diagnostic decision tree for common thermal degradation symptoms.
References
-
Schummer, C., et al. (2009).[1][3] Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta. Link
-
Little, J. L. (1999).[1] Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A. Link
-
Sigma-Aldrich. (2023).[1] Derivatization Reagents for Gas Chromatography (BSTFA + TMCS Protocols). Link
-
Agilent Technologies. (2020).[1] Inlet Parameters for Thermally Labile Compounds (PTV vs. Splitless). Link
Sources
Troubleshooting baseline noise in MS detection of 3-Hydroxy-3-(2-phenylethyl)hexanoic acid
Welcome to the technical support center for the analysis of 3-Hydroxy-3-(2-phenylethyl)hexanoic acid via Mass Spectrometry (MS). This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during its detection, with a specific focus on managing and diagnosing baseline noise.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for a high or noisy baseline when analyzing 3-Hydroxy-3-(2-phenylethyl)hexanoic acid?
High baseline noise can obscure the signal of your analyte, making detection and quantification difficult, especially at low concentrations.[1] The primary causes often fall into a few categories:
-
Contamination: This is a frequent culprit and can originate from various sources including solvents, glassware, the LC system, or even the sample itself.[1][2][3] Common contaminants include polyethylene glycol (PEG), plasticizers (like phthalates), and siloxanes from personal care products.[2][3][4]
-
Mobile Phase Issues: Improperly prepared or low-quality mobile phase can introduce noise. This includes contaminated solvents, microbial growth in aqueous phases, or the use of non-volatile salts.[1][5]
-
LC System Problems: Leaks, pump issues causing inconsistent mobile phase composition, and air bubbles in the system can all lead to a noisy baseline.[6][7]
-
MS Detector Issues: A dirty ion source, incorrect source parameters, or electronic interference can also be significant contributors to baseline noise.[1][8]
Q2: My signal-to-noise ratio for 3-Hydroxy-3-(2-phenylethyl)hexanoic acid is poor. What are the first things I should check?
Improving the signal-to-noise (S/N) ratio is key to achieving better detection limits.[9] Here’s a prioritized checklist:
-
Verify Mobile Phase Quality: Ensure you are using high-purity, LC-MS grade solvents and additives.[1][5] If you prepare aqueous buffers, make them fresh daily to prevent microbial growth.[5]
-
Check for System Contamination: Run a blank gradient (injecting only mobile phase) to see if the noise is present without your sample. This can help isolate the source of contamination to the LC-MS system itself.[8]
-
Optimize Ion Source Parameters: The cone voltage (or fragmentor voltage) and source temperature can significantly impact signal intensity and in-source fragmentation.[10][11] A systematic optimization of these parameters for your specific compound is crucial.
-
Review Sample Preparation: A thorough sample clean-up using techniques like Solid-Phase Extraction (SPE) can reduce matrix effects and concentrate your analyte, thereby improving the S/N ratio.[9]
Q3: Can the chemical properties of 3-Hydroxy-3-(2-phenylethyl)hexanoic acid itself contribute to detection challenges?
Yes, the structure of 3-Hydroxy-3-(2-phenylethyl)hexanoic acid presents specific considerations for MS analysis. As a carboxylic acid, it is prone to certain behaviors in the ion source:
-
In-source Fragmentation: Carboxylic acids can undergo fragmentation within the ion source, particularly with aggressive source conditions (high cone/fragmentor voltages or temperatures).[10][12][13] This can lead to a diminished molecular ion signal and a more complex spectrum.
-
Ionization Efficiency: The pH of the mobile phase will significantly affect the ionization of the carboxylic acid group. In negative ion mode, a slightly basic mobile phase can enhance deprotonation and signal intensity.[14] Conversely, in positive ion mode, acidic modifiers are typically used.[14]
-
Adduct Formation: The presence of salts or impurities in the mobile phase can lead to the formation of adducts (e.g., [M+Na]+, [M+K]+), which can complicate the mass spectrum and potentially reduce the intensity of the desired protonated or deprotonated molecule.[15]
In-Depth Troubleshooting Guides
Guide 1: Diagnosing and Eliminating Contamination
Contamination is a pervasive issue in LC-MS analysis.[1][3] This guide provides a systematic approach to identifying and resolving contamination-related baseline noise.
Step 1: Isolate the Source of Contamination
The first step is to determine whether the contamination originates from the LC system or the MS detector.
-
Protocol:
-
Disconnect the LC from the mass spectrometer.
-
Infuse a clean, high-purity solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) directly into the MS using a syringe pump.
-
Monitor the baseline.
-
-
Interpretation:
-
Clean Baseline: If the baseline is stable and quiet, the contamination is likely originating from your LC system (solvents, tubing, autosampler, or column).
-
Noisy Baseline: If the baseline remains noisy, the contamination is within the mass spectrometer itself (ion source, transfer optics).
-
Systematic Contamination Troubleshooting Workflow
Caption: Relationship between cone voltage and analyte signal intensity.
3. Collision Energy (CE) Optimization for MS/MS
If you are performing tandem MS (MS/MS) for quantification or structural confirmation, optimizing the collision energy is critical to obtain a stable and intense fragment ion signal.
-
Procedure:
-
Infuse a standard solution of the analyte.
-
In the MS/MS method, select the parent ion of 3-Hydroxy-3-(2-phenylethyl)hexanoic acid for fragmentation.
-
Create a series of experiments where the collision energy is incrementally increased (e.g., in steps of 2-5 eV).
-
Monitor the intensity of the desired product ions at each CE value.
-
Select the CE that provides the most intense and stable signal for your chosen fragment. Automated software workflows can also perform this optimization. [16][17]
-
References
- Advanced Strategies to Improve Detection Limits in Chromatography-Mass Spectrometry. (n.d.). Restek.
- Improvement in signal to noise in LCMS with an ANP method - Tips & Suggestions. (n.d.). Diamond Analytics.
- LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025, May 6). ZefSci.
- Controlling Contamination in LC/MS Systems. (n.d.). Waters.
- Notes on Troubleshooting LC/MS Contamination. (n.d.). University of California, Berkeley.
- Uncovering Overlooked Factors Behind Abnormal Baselines. (2025, July 23). Welch Materials.
- Controlling Contamination in LC/MS Systems. (n.d.). Mass Spectrometry.
- How do I identify contamination in my LC-MS system and what should I do? (n.d.). Providion.
- Kim, T. Y., et al. (2021). Improving Signal to Noise Ratios in Ion Mobility Spectrometry and Structures for Lossless Ion Manipulations (SLIM) using a High Dynamic Range Analog-to-Digital Converter. Journal of the American Society for Mass Spectrometry, 32(11), 2698-2706. doi:10.1021/jasms.1c00226
- Dong, M. W. (2020, November 16). What's the Most Meaningful Standard for Mass Spectrometry: Instrument Detection Limit or Signal-to-Noise Ratio? Spectroscopy Online.
- Improvements for High Resolution Analysis on a Modified Tribrid Mass Spectrometer. (n.d.). Thermo Fisher Scientific.
- LC-MS Contaminants. (2008, October 3). Sigma-Aldrich.
- Skyline Collision Energy Optimization. (n.d.). University of Washington.
- Ghorbani, M., et al. (2023). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. Metabolites, 13(1), 126. doi:10.3390/metabo13010126
- Baseline Noise Caused by Bubbles Forming or Accumulating Inside Detector Cells. (n.d.). Shimadzu.
- HPLC solvents and mobile phase additives. (n.d.). University of Swansea.
- Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. (n.d.). Hilaris Publishing.
- BIOCLASS Mobile Phase Additive Selection for LC-MS. (n.d.). HALO Columns.
- Zhang, A., et al. (2021). Integration of Chemical Derivatization and in-Source Fragmentation Mass Spectrometry for High-Coverage Profiling of Submetabolomes. Analytical Chemistry, 93(34), 11657-11665. doi:10.1021/acs.analchem.1c01593
- Impact of Mobile Phase Additives on LC-MS Sensitivity, Demonstrated using Spice Cannabinoids. (n.d.). Sigma-Aldrich.
- Small Molecule Method Development and CE Optimization. (n.d.). University of Washington.
- Taylor, T. (2019, February 13). HPLC Diagnostic Skills–Noisy Baselines. The LCGC Blog.
- Can amide bonds fragment in ESI-MS? (2019, April 2). Chemistry Stack Exchange.
- Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. (n.d.). Creative Proteomics.
- Troubleshooting baseline issues observed in ESI- LCMS. (2017, April 20). Chromatography Forum.
- HELP! very noisy basline. (2012, October 5). Chromatography Forum.
- Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. (2023, July 2). LC-MS/MS & GC-MS/MS Forum.
- Real-Time Collisional Energy Optimization on the Orbitrap Fusion Platform for Confident Unknown Identification. (n.d.). Thermo Fisher Scientific.
- Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline? (2022, August 1). LCGC North America.
- MacLean, B., et al. (2010). Effect of collision energy optimization on the measurement of peptides by selected reaction monitoring (SRM) mass spectrometry. Analytical Chemistry, 82(24), 10116-10124. doi:10.1021/ac102179j
- Cabral, E. C., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 401-426. doi:10.1039/c5np00073d
- Kotsias, M., et al. (2022). Diversity Matters: Optimal Collision Energies for Tandem Mass Spectrometric Analysis of a Large Set of N-Glycopeptides. Journal of Proteome Research, 21(11), 2734-2742. doi:10.1021/acs.jproteome.2c00424
- Common Mass Spectrometry Errors and Troubleshooting Tips. (2026, February 25). Technology Networks.
- 10 Tips for Electrospray Ionisation LC-MS. (n.d.). Element Lab Solutions.
Sources
- 1. zefsci.com [zefsci.com]
- 2. help.waters.com [help.waters.com]
- 3. providiongroup.com [providiongroup.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. massspec.unm.edu [massspec.unm.edu]
- 6. welch-us.com [welch-us.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 9. organomation.com [organomation.com]
- 10. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]
- 14. ucl.ac.uk [ucl.ac.uk]
- 15. Impact of Mobile Phase Additives on LC-MS Sensitivity, Demonstrated using Spice Cannabinoids [sigmaaldrich.com]
- 16. skyline.ms [skyline.ms]
- 17. scispace.com [scispace.com]
Technical Support Center: Purification of 3-Hydroxy-3-(2-phenylethyl)hexanoic Acid (HPEHA)
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Isolation and Purification from Complex Matrices (Plasma, Fermentation Broth, Reaction Mixtures)
Introduction: The Molecule & The Challenge
Welcome to the technical support hub for 3-Hydroxy-3-(2-phenylethyl)hexanoic acid (HPEHA) .
This molecule is not a standard fatty acid. It is a bulky, chiral
Why is purification difficult?
-
Amphiphilic Nature: The molecule has a polar "head" (carboxylic acid + hydroxyl) and a highly lipophilic "tail" (phenylethyl + propyl chains), leading to surfactant-like behavior and emulsions during extraction.
-
-Elimination Risk: The tertiary
-hydroxyl group is prone to acid-catalyzed dehydration, forming the -unsaturated impurity (3-(2-phenylethyl)hex-2-enoic acid). -
Matrix Binding: In biological matrices (plasma/fermentation), the aromatic moiety drives strong non-covalent binding to albumin and cellular debris.
Module 1: Extraction Strategy (The "Crude" Phase)
Core Principle: pH-Switchable Partitioning
To extract HPEHA efficiently, you must exploit its pKa (~4.5).
-
pH > 6.0: Ionized (Carboxylate
). Soluble in water; binds proteins. -
pH < 3.5: Protonated (Carboxylic Acid
). Soluble in organic solvents.
Troubleshooting Guide: Liquid-Liquid Extraction (LLE)
| Symptom | Probable Cause | Corrective Action |
| Low Recovery (<50%) | Incomplete protonation. | Adjust aqueous phase to pH 2.5–3.0 using dilute |
| Emulsion Formation | Surfactant behavior of HPEHA. | Salting Out: Add NaCl to saturation (brine) before adding solvent. Solvent Switch: Use MTBE (Methyl tert-butyl ether) or Ethyl Acetate/Hexane (1:1) instead of pure DCM. |
| Dehydration Impurity | Heat or excessive acid exposure. | Keep all steps < 40°C . Use Nitrogen blow-down for evaporation, not high-vac rotary evaporation at high heat. |
Workflow Visualization: Optimized Extraction Protocol
Figure 1: Step-by-step extraction workflow designed to minimize protein binding and prevent thermal degradation.
Module 2: Chromatographic Purification (The "Polishing" Phase)
The Challenge: Peak Tailing & Resolution
HPEHA contains a carboxylic acid. On standard C18 columns, secondary interactions with residual silanols cause severe peak tailing.
Method Development Parameters
-
Stationary Phase:
-
Recommended: C18 with high carbon load and end-capping (e.g., Agilent ZORBAX Eclipse Plus or Waters XBridge).
-
Alternative: Phenyl-Hexyl columns (provides orthogonal selectivity via
interactions with the phenylethyl group).
-
-
Mobile Phase Modifiers:
-
Do NOT use neutral pH. The acid will partially ionize, causing split peaks.
-
Standard: Water + 0.1% Formic Acid / Acetonitrile + 0.1% Formic Acid.[1]
-
For Mass Spec (LC-MS): Use Ammonium Formate (5mM, pH 3.5) to buffer the phase while maintaining ionization capability [1].
-
Troubleshooting Chromatographic Issues
Q: My peak is splitting. Is it the enantiomers?
-
A: Likely not. Unless you are using a Chiralpak column (e.g., AD-H or OD-H), peak splitting usually indicates partial ionization .
-
Fix: Lower the mobile phase pH to < 3.0 or increase buffer concentration.
-
Q: I see a "ghost peak" eluting later than my product.
-
A: This is likely the dehydrated alkene (3-(2-phenylethyl)hex-2-enoic acid). It is more hydrophobic (lacks the -OH group) and elutes later on RP-HPLC.
-
Fix: Check your evaporation temperature. If the peak grows over time in the autosampler, your sample solvent is too acidic.
-
Module 3: Stability & Degradation Mechanisms
Understanding the degradation pathway is vital for purity analysis. The tertiary alcohol at C3 is the weak link.
Degradation Pathway Diagram
Figure 2: The acid-catalyzed dehydration pathway. The tertiary carbocation intermediate is stabilized by the alkyl chains, making this reaction facile.
Module 4: Frequently Asked Questions (FAQ)
Q1: Can I use Strong Anion Exchange (SAX) SPE cartridges? A: Yes, and it is often cleaner than LLE.
-
Protocol: Load sample at pH 7.0 (HPEHA is negatively charged). Wash with neutral solvent (removes neutrals).[2] Elute with 5% Formic Acid in Methanol (protonates HPEHA, releasing it from the resin). This "catch-and-release" mechanism provides high purity [2].
Q2: How do I store the purified fraction? A: Do not store in acidic mobile phase. Lyophilize or evaporate to dryness immediately. Store as a solid at -20°C. If solution storage is necessary, use neutral methanol or DMSO.
Q3: Is UV detection sufficient? A: Yes. Unlike aliphatic hydroxy fatty acids (which require ELSD or derivatization), the phenylethyl group provides a chromophore. Detection at 210 nm or 254 nm is effective.
References
-
LC-MS/MS Analysis of Hydroxy Acids
- Source: DergiPark. "Analysis of 3-hydroxyisovaleric acid and 3-hydroxybutyric acid in plasma samples by LC-MS/MS."
- Relevance: Establishes the necessity of acidic mobile phases (0.1% Formic Acid) for retaining short-to-medium chain hydroxy acids on C18.
-
Link:[Link]
-
Solid Phase Extraction (SPE)
- Source: Agilent Technologies. "Extraction of Polar Basic Drugs from Plasma with Polymeric SPE." (Note: Principles of ion-exchange "catch and release" cited in the FAQ are inverted for acids using MAX/SAX sorbents).
- Relevance: Validates the use of ion-exchange mechanisms for cleaning up complex plasma m
-
Link:[Link]
-
Tipranavir Structure & Chemistry
- Source: Wikipedia / DrugFuture.
- Relevance: Confirms the structural context of the molecule as a precursor to the dihydropyrone ring system in Tipranavir, highlighting the stability risks of the beta-hydroxy ketone/acid moiety.
-
Link:[Link]
-
Beta-Hydroxy Acid Dehydration
- Source: Chemistry LibreTexts. "Dehydration of Aldol Products - Synthesis of Enones."
- Relevance: Provides the mechanistic grounding for the "Degradation" module, explaining why beta-hydroxy carbonyls dehydrate easily under acidic/thermal conditions.
-
Link:[Link]
Sources
Optimizing reaction conditions for the synthesis of 3-Hydroxy-3-(2-phenylethyl)hexanoic acid
Technical Support Center: Synthesis of 3-Hydroxy-3-(2-phenylethyl)hexanoic Acid
Welcome to the technical support center for the synthesis of 3-Hydroxy-3-(2-phenylethyl)hexanoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the synthesis of this valuable β-hydroxy acid intermediate. We will focus on a robust and widely applicable synthetic strategy, providing in-depth troubleshooting advice and practical protocols grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What is the recommended synthetic approach for 3-Hydroxy-3-(2-phenylethyl)hexanoic acid?
A primary and reliable method for synthesizing the target tertiary alcohol is the Grignard reaction. This involves the nucleophilic addition of a propylmagnesium halide to 4-phenyl-2-butanone, followed by carboxylation of the resulting magnesium alkoxide with carbon dioxide, and finally an acidic workup. This approach is favored for its high reactivity and the commercial availability of the starting materials.
An alternative, the Reformatsky reaction, involves reacting an ethyl α-bromo- or α-iodobutyrate with 4-phenyl-2-butanone in the presence of activated zinc.[1][2] While the organozinc reagents are less reactive than Grignard reagents, which can prevent unwanted side reactions, the Grignard approach is often more direct for this specific target.[2][3]
Troubleshooting Guide: The Grignard Synthesis Approach
The following troubleshooting guide addresses common issues encountered during the synthesis of 3-Hydroxy-3-(2-phenylethyl)hexanoic acid via the Grignard pathway.
Core Protocol Overview: Grignard Synthesis
A two-step, one-pot synthesis is proposed. First, the formation of the tertiary alcohol via Grignard addition, followed by carboxylation.
-
Step 1: Grignard Addition. Propylmagnesium bromide is added to a solution of 4-phenyl-2-butanone in an anhydrous ether solvent at low temperature (e.g., 0 °C to -20 °C).
-
Step 2: Carboxylation & Workup. The reaction mixture containing the magnesium alkoxide intermediate is then treated with an excess of solid carbon dioxide (dry ice). An acidic workup follows to protonate the carboxylate and the alkoxide, yielding the final product.
Diagram 1: Proposed Grignard Synthesis Workflow A high-level overview of the synthetic process.
Caption: Workflow for the Grignard synthesis of 3-Hydroxy-3-(2-phenylethyl)hexanoic acid.
Q2: My reaction yield is very low, or the reaction failed to initiate. What are the likely causes?
This is a common issue, often related to the highly reactive and basic nature of the Grignard reagent.
Possible Cause 1: Presence of Protic Contaminants Grignard reagents are potent bases and will react with any source of acidic protons, such as water, alcohols, or even acidic C-H bonds.[4] This acid-base reaction is significantly faster than the desired nucleophilic addition to the ketone.
-
Solution:
-
Glassware and Reagents: Ensure all glassware is oven-dried or flame-dried under vacuum immediately before use. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle over molecular sieves.
-
Starting Materials: Ensure your 4-phenyl-2-butanone is anhydrous. If necessary, distill it or dry it over a suitable drying agent.
-
Atmosphere: Maintain a strictly inert atmosphere (Nitrogen or Argon) throughout the entire process.
-
Possible Cause 2: Poor Quality Grignard Reagent The quality of the Grignard reagent, whether commercially sourced or prepared in-house, is critical.
-
Solution:
-
Titration: Always determine the exact concentration of your Grignard reagent before use via titration (e.g., with a known concentration of a protic acid and an indicator). Do not rely on the concentration stated on the bottle, as degradation occurs over time.
-
In-house Preparation: If preparing the reagent, ensure the magnesium turnings are of high quality (shiny, not dull).[5] Activation with a small crystal of iodine or 1,2-dibromoethane is highly recommended to remove the passivating magnesium oxide layer.[6]
-
Possible Cause 3: Incorrect Stoichiometry Using an insufficient amount of the Grignard reagent will naturally lead to low conversion of the starting material.
-
Solution: Based on the titration results, use a slight excess of the Grignard reagent (typically 1.1 to 1.5 equivalents) relative to the ketone to ensure complete conversion.
Q3: I recovered a significant amount of my starting ketone (4-phenyl-2-butanone) after the reaction. Why did the addition not occur?
Recovering the starting ketone indicates that the Grignard reagent is being consumed by a competing side reaction, most commonly enolization.
Primary Cause: Enolization of the Ketone The Grignard reagent can act as a base, abstracting an α-proton from the ketone to form a magnesium enolate.[4] This is particularly problematic with sterically hindered ketones or bulky Grignard reagents. After the acidic workup, this enolate is protonated back to the starting ketone.
Diagram 2: Competing Pathways: Nucleophilic Addition vs. Enolization A diagram illustrating the two competing reaction pathways for the Grignard reagent.
Caption: The competition between desired nucleophilic addition and the enolization side reaction.
-
Solutions to Favor Nucleophilic Addition:
-
Lower Reaction Temperature: Perform the Grignard addition at a lower temperature (e.g., -78 °C). The activation energy for enolization is typically higher than for addition, so lower temperatures will favor the desired pathway.
-
Use of Additives: The addition of Lewis acids like cerium(III) chloride (CeCl₃) can significantly enhance 1,2-addition to ketones while suppressing enolization.[5] This is known as the Luche reduction conditions when used with NaBH4, but the principle of activating the carbonyl with an oxophilic Lewis acid applies here. The use of LaCl₃·2LiCl has also been shown to be highly effective.
-
Table 1: Optimizing Reaction Conditions to Minimize Enolization
| Parameter | Standard Condition | Optimized Condition to Reduce Enolization | Rationale |
| Temperature | 0 °C to RT | -78 °C to -40 °C | Lower temperature disfavors the higher activation energy enolization pathway. |
| Solvent | THF | THF or Diethyl Ether | THF is generally a good solvent. Solvent effects are less critical than temperature. |
| Additives | None | 1.1 eq. anhydrous CeCl₃ or LaCl₃·2LiCl | The oxophilic lanthanide salt coordinates to the carbonyl oxygen, increasing its electrophilicity and promoting nucleophilic attack. |
| Rate of Addition | Rapid | Slow, dropwise addition | Maintains a low concentration of the Grignard reagent, minimizing its action as a bulk base. |
Q4: My product seems to be a tertiary alcohol, but not the carboxylic acid. What went wrong?
This indicates a failure in the carboxylation step.
Possible Cause 1: Inefficient Trapping with CO₂ The magnesium alkoxide intermediate must react efficiently with carbon dioxide.
-
Solution:
-
Use a Large Excess of CO₂: Ensure a large excess of freshly crushed, high-surface-area dry ice is used.
-
Method of Addition: Instead of adding dry ice to the reaction, it is often more effective to pour the reaction mixture slowly onto a slurry of crushed dry ice in an anhydrous ether. This ensures the CO₂ is always in vast excess.
-
Temperature: Maintain a low temperature during the carboxylation to prevent side reactions and sublimation of the CO₂.
-
Possible Cause 2: Premature Quenching If any protic source is introduced before or during the CO₂ addition, the alkoxide will be protonated, leading to the formation of the tertiary alcohol, 3-(2-phenylethyl)hexan-3-ol, instead of the desired carboxylic acid.
-
Solution: Ensure the reaction is kept strictly anhydrous until the acidic workup step, which should only be performed after the carboxylation is complete.
Q5: How should I purify the final product, 3-Hydroxy-3-(2-phenylethyl)hexanoic acid?
β-hydroxy acids can be challenging to purify due to their polarity and potential for intramolecular reactions.
-
Step 1: Initial Extraction: After the acidic workup, extract the product from the aqueous layer using a suitable organic solvent like ethyl acetate or diethyl ether. Wash the combined organic layers with brine to remove excess water.
-
Step 2: Acid-Base Extraction (Optional but Recommended): To separate the acidic product from neutral byproducts (like the tertiary alcohol from premature quenching or unreacted ketone), perform an acid-base extraction.
-
Extract the organic layer with a mild base (e.g., saturated aqueous sodium bicarbonate). The desired carboxylic acid will move to the aqueous layer as its sodium salt.
-
Separate the aqueous layer and carefully re-acidify it with cold dilute HCl until the product precipitates or can be re-extracted.
-
-
Step 3: Chromatography: If further purification is needed, silica gel column chromatography can be employed. A solvent system with increasing polarity, such as a gradient of ethyl acetate in hexanes, often works well. Adding a small amount of acetic acid (~0.5-1%) to the mobile phase can help prevent tailing of the carboxylic acid on the silica gel. Methods like preparative reversed-phase column chromatography have also been reported for purifying similar hydroxy acids.[7]
Experimental Protocol: Synthesis of Ethyl 3-hydroxy-3-(2-phenylethyl)hexanoate via Reformatsky Reaction
As an alternative to the Grignard route, the Reformatsky reaction provides the corresponding β-hydroxy ester, which can then be hydrolyzed to the target acid. This method is often milder and more tolerant of certain functional groups.
Materials:
-
4-phenyl-2-butanone
-
Ethyl 2-bromobutanoate
-
Activated Zinc dust (<10 µm)
-
Iodine (catalytic amount)
-
Anhydrous Toluene or THF
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous NaHCO₃ solution
-
Brine
Procedure:
-
Activation of Zinc: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer under an inert atmosphere, add activated zinc dust (1.5 eq.) and a single crystal of iodine. Gently heat the flask until the purple iodine vapor dissipates, indicating activation. Allow to cool.
-
Reaction Setup: Add anhydrous toluene to the flask. Combine 4-phenyl-2-butanone (1.0 eq.) and ethyl 2-bromobutanoate (1.2 eq.) in the dropping funnel.
-
Initiation and Reaction: Add a small portion (~10%) of the ketone/ester mixture to the zinc suspension and gently warm the flask. The initiation is indicated by a gentle reflux and the disappearance of the metallic zinc luster. Once initiated, add the remaining mixture dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to heat the reaction at reflux for an additional 1-2 hours to ensure complete conversion.
-
Workup: Cool the reaction mixture to 0 °C and quench by slowly adding cold 1 M HCl until the zinc salts dissolve.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude β-hydroxy ester product by silica gel column chromatography.
-
Hydrolysis (Optional): The purified ester can be hydrolyzed to the target carboxylic acid using standard conditions (e.g., LiOH in THF/water).
References
- Chemistry Reformatsky Reaction. SATHEE. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKP_CyrQpnyPXlFJ5fxt2BcXOdYMTDDsoA666lckxXFFwujpG5Ofo3J7zRSd5igfC5WZ8AmQ9nzWjz-Vt-QOO5trEbhJgDmNHvw-MbO78tDdjath9SATpQx3DuGn8zqQnngmbDvOCAHGCBDPbIAmaUOq07WycvpqH1NDZw58j6e70X8Rm3yg==]
- Reformatsky reaction. Wikipedia. [URL: https://en.wikipedia.
- The direct synthesis of β-hydroxy-acids by a modified reformatskii reaction. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/1966/c1/c19660000570]
- Efficient Production of (R)-3-Hydroxycarboxylic Acids by Biotechnological Conversion of Polyhydroxyalkanoates and Their Purification. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/bm060591+]
- Isolation and Purification of Bacterial Poly(3-Hydroxyalkanoates). ResearchGate. [URL: https://www.researchgate.
- Reformatsky Reaction. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.
- Application Notes: One-Pot Synthesis of β-Hydroxy Esters via the Reformatsky Reaction. Benchchem. [URL: https://www.benchchem.
- Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/practice-problems/synthesis-problems-involving-grignard-reagents/]
- Method of purifying 3-hydroxyalkanoic acid copolymer. Google Patents. [URL: https://patents.google.
- Organometallic Addition Reactions to Ketones. Greener Organic Transformations - Books. [URL: https://www.wiley.
- Troubleshooting my grignard reactions. Reddit. [URL: https://www.reddit.com/r/chemistry/comments/hclg68/troubleshooting_my_grignard_reactions/]
- Catalytic Enantioselective Addition of Allylic Organometallic Reagents to Aldehydes and Ketones. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/cr020024p]
- Efficient production of (R)-3-hydroxycarboxylic acids by biotechnological conversion of polyhydroxyalkanoates and their purification. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/17222002/]
- Optimization of the 1,2-addition of Grignard reagents to ketone 1. ResearchGate. [URL: https://www.researchgate.net/figure/Optimization-of-the-1-2-addition-of-Grignard-reagents-to-ketone-1_tbl1_273763784]
- Organometallic addition to an enolizable ketone. Reddit. [URL: https://www.reddit.com/r/Chempros/comments/1bw2bvu/organometallic_addition_to_an_enolizable_ketone/]
- Polyhydroxyalkanoates. Wikipedia. [URL: https://en.wikipedia.
- Selective Metalation and Additions. Sigma-Aldrich. [URL: https://www.sigmaaldrich.
- Esters with Grignard Reagent. Chemistry Steps. [URL: https://www.chemistrysteps.com/esters-with-grignard-reagent/]
- Troubleshooting common issues in the Grignard synthesis of tertiary alcohols. Benchchem. [URL: https://www.benchchem.com/application-notes/troubleshooting-common-issues-in-the-grignard-synthesis-of-tertiary-alcohols]
Sources
- 1. SATHEE: Chemistry Reformatsky Reaction [sathee.iitk.ac.in]
- 2. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
Reducing matrix effects in the quantification of 3-Hydroxy-3-(2-phenylethyl)hexanoic acid
Welcome to the technical support center for the bioanalysis of 3-Hydroxy-3-(2-phenylethyl)hexanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on mitigating matrix effects during its quantification. Our goal is to equip you with the foundational knowledge and practical troubleshooting strategies to ensure the accuracy, precision, and robustness of your analytical methods.
Introduction to Matrix Effects in Bioanalysis
In quantitative bioanalysis using techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the "matrix" refers to all the components in a biological sample other than the analyte of interest.[1][2] These endogenous components, such as phospholipids, proteins, and salts, can significantly interfere with the ionization of the target analyte, a phenomenon known as the matrix effect.[3][4] This interference can lead to ion suppression or enhancement, compromising the accuracy and reliability of the analytical results.[1][2][5] Phospholipids are a major contributor to matrix effects, particularly in plasma and tissue samples.[3][6]
This guide will provide a structured approach to understanding, identifying, and mitigating matrix effects specifically for the quantification of 3-Hydroxy-3-(2-phenylethyl)hexanoic acid.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding matrix effects in the context of quantifying 3-Hydroxy-3-(2-phenylethyl)hexanoic acid.
Q1: What are matrix effects and how can they impact my results?
A1: Matrix effects are the alteration of ionization efficiency of an analyte by co-eluting compounds from the sample matrix.[1][2] This can manifest as:
-
Ion Suppression: A decrease in the analyte's signal intensity, leading to underestimation of its concentration. This is the more common effect.[2][5]
-
Ion Enhancement: An increase in the analyte's signal intensity, resulting in an overestimation of its concentration.
These effects can lead to poor accuracy, imprecision, and a higher limit of quantification for your assay.[4]
Q2: How do I know if my assay for 3-Hydroxy-3-(2-phenylethyl)hexanoic acid is suffering from matrix effects?
A2: Two primary methods are used to assess matrix effects:
-
Post-Column Infusion: This qualitative method involves infusing a constant flow of the analyte solution into the mass spectrometer while injecting a blank, extracted matrix sample. Any dip or rise in the baseline at the retention time of your analyte indicates ion suppression or enhancement, respectively.[5]
-
Post-Extraction Spike: This quantitative method compares the analyte's peak area in a spiked, extracted blank matrix to the peak area of the analyte in a neat solution at the same concentration.[5] The matrix effect can be calculated as a percentage.
Q3: What is the best sample preparation technique to reduce matrix effects for this analyte?
A3: The choice of sample preparation is critical. While there is no single "best" method for all situations, here is a general comparison:
-
Protein Precipitation (PPT): This is the simplest method but often the least effective at removing matrix components, leading to significant matrix effects.[7]
-
Liquid-Liquid Extraction (LLE): LLE can provide very clean extracts.[7] For 3-Hydroxy-3-(2-phenylethyl)hexanoic acid, which has both polar (hydroxyl, carboxylic acid) and non-polar (phenylethyl group) characteristics, a two-step LLE could be effective. An initial extraction with a non-polar solvent like hexane can remove hydrophobic interferences, followed by extraction of the analyte with a more polar, water-immiscible solvent like ethyl acetate or methyl tert-butyl ether.[5]
-
Solid-Phase Extraction (SPE): SPE offers high selectivity and can produce very clean extracts.[1][7] For this analyte, a mixed-mode SPE sorbent with both reversed-phase and ion-exchange properties would be ideal to retain the analyte while washing away interfering matrix components.[7]
Q4: Can I just use a stable isotope-labeled internal standard to compensate for matrix effects?
A4: Yes, using a stable isotope-labeled (SIL) internal standard is a highly effective strategy to compensate for matrix effects.[8] The SIL-IS will co-elute with the analyte and experience the same degree of ion suppression or enhancement, allowing for accurate quantification based on the analyte-to-IS ratio.[1][8] However, it's important to note that a SIL-IS cannot overcome a significant loss in sensitivity due to severe ion suppression.[5] Therefore, it is always best to minimize matrix effects through optimized sample preparation and chromatography first.
Part 2: Troubleshooting Guides
This section provides structured troubleshooting workflows for common issues encountered during the quantification of 3-Hydroxy-3-(2-phenylethyl)hexanoic acid.
Troubleshooting Scenario 1: Poor Peak Shape and Inconsistent Retention Time
Issue: You are observing tailing or fronting peaks for 3-Hydroxy-3-(2-phenylethyl)hexanoic acid, and the retention time is shifting between injections.
Possible Causes and Solutions:
-
Sub-optimal Mobile Phase pH: The carboxylic acid moiety of the analyte is sensitive to the mobile phase pH.
-
Troubleshooting Step: Adjust the mobile phase pH. For reversed-phase chromatography, a pH of around 2.7 to 3.5, using an acidic modifier like formic acid or trifluoroacetic acid, will ensure the carboxylic acid is protonated, leading to better retention and peak shape.[9]
-
-
Secondary Interactions with the Column: The hydroxyl group can have secondary interactions with the stationary phase.
-
Troubleshooting Step: Use a column with end-capping or a polar-embedded phase designed to minimize such interactions. An aqueous C18 column could also be beneficial.[10]
-
-
Matrix Overload: Injecting a "dirty" sample can lead to column fouling and inconsistent chromatography.
-
Troubleshooting Step: Improve your sample clean-up. If using PPT, consider switching to LLE or SPE to remove more matrix components.
-
Caption: Workflow for troubleshooting poor peak shape and retention time.
Troubleshooting Scenario 2: High Variability in Results and Suspected Ion Suppression
Issue: You are observing high %CV in your quality control samples and suspect that matrix effects are causing ion suppression.
Possible Causes and Solutions:
-
Co-elution with Phospholipids: Phospholipids from the biological matrix are a common cause of ion suppression in ESI-MS.[6]
-
Troubleshooting Step: Modify your chromatographic gradient to separate the analyte from the phospholipid elution region. Typically, a faster gradient after the analyte elutes can help wash off late-eluting phospholipids.
-
-
Inadequate Sample Preparation: The sample preparation method is not sufficiently removing interfering matrix components.
-
Troubleshooting Step: Implement a more rigorous sample preparation method.
-
LLE: Optimize the extraction solvent to be more selective for your analyte.
-
SPE: Develop a robust SPE method with specific wash steps to remove phospholipids and other interferences. Mixed-mode SPE is often very effective.[7]
-
-
-
Lack of an Appropriate Internal Standard: Without a suitable internal standard, variations in matrix effects between samples are not being compensated for.
-
Troubleshooting Step: Incorporate a stable isotope-labeled internal standard for 3-Hydroxy-3-(2-phenylethyl)hexanoic acid. If a SIL-IS is not available, a structural analog can be used, but it must be demonstrated to behave similarly to the analyte.
-
Caption: A systematic approach to diagnosing and mitigating ion suppression.
Part 3: Data and Protocols
Comparative Efficacy of Sample Preparation Methods
The following table summarizes the expected performance of different sample preparation techniques for reducing matrix effects when analyzing a moderately polar compound like 3-Hydroxy-3-(2-phenylethyl)hexanoic acid in human plasma.
| Sample Preparation Method | Relative Matrix Effect | Analyte Recovery | Throughput | Selectivity |
| Protein Precipitation (PPT) | High | Good | High | Low |
| Liquid-Liquid Extraction (LLE) | Low-Medium | Variable | Medium | Medium |
| Solid-Phase Extraction (SPE) | Low | Good | Medium | High |
| Mixed-Mode SPE | Very Low | Good | Medium | Very High |
Protocol: Post-Extraction Spike Experiment to Quantify Matrix Effects
This protocol provides a step-by-step guide to quantitatively assess matrix effects.
Objective: To determine the percentage of ion suppression or enhancement for 3-Hydroxy-3-(2-phenylethyl)hexanoic acid in a specific biological matrix.
Materials:
-
Blank biological matrix (e.g., human plasma)
-
3-Hydroxy-3-(2-phenylethyl)hexanoic acid analytical standard
-
Appropriate solvents for sample preparation and LC-MS analysis
Procedure:
-
Prepare two sets of samples:
-
Set A (Analyte in Neat Solution): Spike the analyte into the final reconstitution solvent at a known concentration (e.g., the mid-point of your calibration curve).
-
Set B (Analyte in Extracted Matrix):
-
Process a blank matrix sample using your established sample preparation protocol (e.g., PPT, LLE, or SPE).
-
After the final evaporation step (if any), spike the analyte into the reconstituted blank extract at the same concentration as in Set A.
-
-
-
Analyze both sets of samples using your LC-MS/MS method.
-
Calculate the Matrix Effect (%ME):
%ME = (Peak Area in Set B / Peak Area in Set A) * 100%
Interpretation of Results:
-
%ME = 100%: No matrix effect.
-
%ME < 100%: Ion suppression.
-
%ME > 100%: Ion enhancement.
References
- Systematic and Comprehensive Strategy for Reducing M
- Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis | LCGC Intern
- Matrix effects - more than just phospholipids - Bioanalysis Zone.
- Matrix Effects and Ion Suppression in LC-MS: Essential Str
- Interference Testing and Mitig
- Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples - MilliporeSigma.
- The Impact of Matrix Effects on Mass Spectrometry Results - ResolveMass Labor
- matrix-effect-in-bioanalysis-an-overview.pdf - International Journal of Pharmaceutical and Phytopharmacological Research.
- Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples - Bioanalysis Zone.
- Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC.
- Rapid Determin
Sources
- 1. longdom.org [longdom.org]
- 2. resolvemass.ca [resolvemass.ca]
- 3. bioanalysis-zone.com [bioanalysis-zone.com]
- 4. eijppr.com [eijppr.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. bioanalysis-zone.com [bioanalysis-zone.com]
- 7. researchgate.net [researchgate.net]
- 8. myadlm.org [myadlm.org]
- 9. agilent.com [agilent.com]
- 10. lcms.cz [lcms.cz]
Technical Support Center: Long-Term Storage of 3-Hydroxy-3-(2-phenylethyl)hexanoic Acid Reference Standards
This guide provides comprehensive technical support for researchers, scientists, and drug development professionals on the optimal long-term storage strategies for 3-Hydroxy-3-(2-phenylethyl)hexanoic acid reference standards. Adherence to these protocols is critical for maintaining the integrity, purity, and stability of the standard, thereby ensuring the accuracy and reproducibility of your analytical data.
Frequently Asked Questions (FAQs)
Q1: What are the primary concerns for the long-term storage of 3-Hydroxy-3-(2-phenylethyl)hexanoic acid?
A1: The primary concerns are chemical degradation and physical changes. As a hydroxy-carboxylic acid, this compound is susceptible to degradation pathways such as oxidation, decarboxylation (especially with heat), and intermolecular esterification which can lead to the formation of dimers and oligomers.[1] Additionally, improper storage can lead to contamination from moisture or microorganisms.
Q2: What is the recommended general storage temperature for this reference standard?
A2: For long-term storage, it is recommended to store the reference standard at or below -20°C in a freezer.[2] If a freezer is unavailable, storage in a refrigerator at 2°C to 8°C is a viable alternative for shorter durations, provided the material is protected from moisture.[3][4] Always consult the Certificate of Analysis (CoA) for any lot-specific storage instructions, as these supersede general guidelines.[5]
Q3: Should I be concerned about light and moisture?
A3: Absolutely. The reference standard should be stored in its original, tightly sealed container to protect it from moisture.[3][6] Many organic molecules are sensitive to light, which can provide the energy for degradative photochemical reactions. Therefore, storing the material in a dark place or using an amber vial is a crucial preventative measure.[7][8]
Q4: How should I handle the reference standard when I need to use it?
A4: To prevent condensation from forming on the cold standard, it is critical to allow the container to equilibrate to room temperature before opening.[3] Use a clean, dry spatula or other appropriate tool for dispensing. Never return any unused portion of the standard to the original container to avoid contamination.[3]
Troubleshooting Guide
This section addresses specific issues that may arise during the storage and handling of your 3-Hydroxy-3-(2-phenylethyl)hexanoic acid reference standard.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Change in physical appearance (e.g., color change, clumping) | - Moisture absorption: Improperly sealed container or opening the container before it has reached room temperature.- Chemical degradation: Exposure to light, elevated temperatures, or incompatible materials. | - Discontinue use of the affected standard.- Review your handling procedures to ensure proper temperature equilibration before opening.- Verify that the storage location is dark and temperature-controlled. |
| Inconsistent analytical results (e.g., loss of purity, unexpected peaks in chromatogram) | - Degradation of the standard: This could be due to long-term storage under suboptimal conditions.- Contamination: Introduction of impurities during handling. | - Qualify the standard against a new, unopened lot, if available.- Review your weighing and dissolution procedures to minimize the risk of contamination.- If degradation is suspected, consider re-qualifying the standard using appropriate analytical techniques (e.g., HPLC-MS, NMR). |
| Difficulty in accurately weighing small quantities | - Hygroscopic nature of the compound: The material may be absorbing atmospheric moisture.- Static electricity. | - Work in a low-humidity environment or a glove box if possible.- Use an anti-static weighing dish or an ionizer.- Weigh a larger quantity of the standard and prepare a stock solution for subsequent dilutions. |
Experimental Protocols
Protocol for Receiving and Initial Storage
-
Inspect upon Receipt: Visually inspect the container for any signs of damage to the seal or packaging.
-
Verify Documentation: Ensure the Certificate of Analysis (CoA) is present and that the storage conditions listed match your facility's capabilities.
-
Labeling: Affix a label with the date of receipt and the intended "use by" date as per your laboratory's standard operating procedures (SOPs).
-
Initial Storage: Immediately transfer the unopened container to the recommended storage environment, typically a freezer at ≤ -20°C.[2]
Protocol for Use and Aliquoting
-
Temperature Equilibration: Move the unopened container from the freezer or refrigerator to a desiccator at room temperature. Allow at least 1-2 hours for the container and its contents to reach ambient temperature.
-
Dispensing: In a controlled environment with low humidity, open the container and quickly dispense the required amount of the standard.
-
Resealing: Tightly reseal the original container immediately after dispensing. Consider purging the headspace with an inert gas like argon or nitrogen to displace air and moisture before resealing.
-
Return to Storage: Promptly return the original container to its designated long-term storage location.
Visualization of Storage Logic
The following diagram illustrates the decision-making process for the proper storage and handling of your reference standard.
Caption: Workflow for receiving, storing, and using the reference standard.
Chemical Hazard Segregation
To prevent accidental and dangerous reactions, it is imperative to store your 3-Hydroxy-3-(2-phenylethyl)hexanoic acid reference standard according to its hazard class. As a carboxylic acid, it should be segregated from incompatible materials.[7][9]
Caption: Segregation of the reference standard from incompatible chemicals.
References
- Use & Storage of Reference Standards. U.S. Pharmacopeia (USP).
- Guideline on Declaration of Storage Conditions: A: in the product information of medicinal products. European Medicines Agency (EMA).
- Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams. C&EN.
- A review on poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) [P(3HB-co-3HHx)] and genetic modifications that affect its production. Frontiers in Bioengineering and Biotechnology.
- Annex 9 Guide to good storage practices for pharmaceuticals. World Health Organization (WHO).
- Microbial Degradation of Polyhydroxyalkanoates with Different Chemical Compositions and Their Biodegradability. PubMed.
- Critical evaluation of stability constants for alpha-hydroxycarboxylic acid complexes with protons and metal ions and the accompanying enthalpy changes. Part II. Aliphatic 2-hydroxycarboxylic acids (IUPAC Technical Report). ResearchGate.
- Practices for Proper Chemical Storage. Cleveland State University.
- Best Practices for Proper Chemical Storage. The Synergist.
- Biodegradation studies of poly(3-hydroxybutyrate- co-3-hydroxyhexanoate). ResearchGate.
- Why are alpha hydroxy acids stable? Chemistry Stack Exchange.
- Chemical Storage Guidelines. Environmental Health & Safety, University of Toronto.
- Guidelines for Receipt and Usage of Reference Standards and Qualification and Usage of Working Standards. Pharmaguideline.
- Discovery of a High 3-Hydroxyhexanoate Containing Poly-3-hydroxybutyrate-co-3-hydroxyhexanoate Producer-, Cupriavidus sp. Oh_1 with Enhanced Fatty Acid Metabolism. MDPI.
- Production and Cytophysiology Applications of 3- hydroxyalkanoic Acid Monomers. The Italian Association of Chemical Engineering.
- SOP for Handling of Reference Standards. PharmaJia.
- Chemical Storage. Environment, Health & Safety - University of Wisconsin–Madison.
- Alpha hydroxycarboxylic acid. Wikipedia.
- Chemical Storage Guidelines. Louisiana State University.
- A critical review of the production of hydroxyaromatic carboxylic acids as a sustainable method for chemical utilisation and fix. Royal Society of Chemistry.
- Storage and Handling of Reference Standards. ILSI India.
- A critical review of the production of hydroxyaromatic carboxylic acids as a sustainable method for chemical utilisation and fixation of CO2. RSC Publishing.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. ilsi-india.org [ilsi-india.org]
- 3. Guidelines for Receipt and Usage of Reference Standards and Qualification and Usage of Working Standards | Pharmaguideline [pharmaguideline.com]
- 4. pharmajia.com [pharmajia.com]
- 5. usp.org [usp.org]
- 6. fda.gov.ph [fda.gov.ph]
- 7. csuohio.edu [csuohio.edu]
- 8. lsu.edu [lsu.edu]
- 9. Chemical Storage – Environment, Health & Safety – UW–Madison [ehs.wisc.edu]
Validation & Comparative
Validating 3-Hydroxy-3-(2-phenylethyl)hexanoic acid as a marker for authentic Kynam
Subject: Critical Evaluation of 3-Hydroxy-3-(2-phenylethyl)hexanoic acid vs. Established Chromone Markers Content Type: Publish Comparison Guide Audience: Researchers, Drug Development Professionals, and Analytical Chemists
Executive Summary: The Kynam Authentication Crisis
Kynam (Qi-Nan), the highest grade of Agarwood (Aquilaria spp.), is valued not just for its olfactory complexity but for its unique pharmacological profile. Due to its scarcity and price (often exceeding $10,000/gram), the market is saturated with chemically induced or "spiked" counterfeits.
This guide objectively evaluates the validity of 3-Hydroxy-3-(2-phenylethyl)hexanoic acid (3-HPEH) as a potential marker for authentic Kynam. We compare this candidate against the current scientific gold standard: 2-(2-phenylethyl)chromones (PECs) .
Critical Finding: Our analysis suggests that while 3-HPEH is chemically related to the structural motifs of Kynam, it is primarily known as a synthetic intermediate (e.g., in statin synthesis). Its presence in Agarwood samples often indicates anthropogenic adulteration or misidentification, whereas specific Flindersia-type PECs remain the only validated biomarkers for authentic wild Kynam.
Technical Analysis of Candidate Markers
Candidate A: 3-Hydroxy-3-(2-phenylethyl)hexanoic acid (3-HPEH)
-
Chemical Nature: A carboxylic acid derivative featuring a phenylethyl group and a hydroxylated hexanoic chain.
-
Origin: Predominantly synthetic. It is a key chiral intermediate used in the industrial synthesis of pharmaceutical drugs (e.g., Atorvastatin).
-
Relevance to Kynam:
-
Structural Similarity: It shares the "phenylethyl" moiety with natural chromones found in Agarwood.[1][2][3][4][5][6]
-
Validation Status:High Risk. There is no authoritative botanical literature confirming this specific acid as a major natural metabolite in Aquilaria species. Its detection in a sample should trigger a "Red Flag" for potential spiking with synthetic chemical waste or chiral building blocks used to mimic the "bitter" taste of Kynam.
-
Candidate B: 2-(2-phenylethyl)chromones (PECs)[2][3][4][6]
-
Chemical Nature: A diverse class of chromone derivatives, specifically Flindersia-type PECs (FTPECs).[3]
-
Origin: Natural biosynthetic response of Aquilaria trees to specific fungal trauma (e.g., Lasiodiplodia theobromae).
-
Relevance to Kynam:
-
Validation Status:Gold Standard. High-quality Kynam is chemically defined by an exceptionally high ratio of FTPECs to sesquiterpenes.
-
Specific Markers: 2-(2-phenylethyl)chromone, 6-methoxy-2-(2-phenylethyl)chromone, and their diepoxy derivatives.
-
Comparative Data: Synthetic vs. Natural Signatures
The following table contrasts the analytical signatures of the proposed marker (3-HPEH) against the validated authentic markers (PECs).
| Feature | 3-Hydroxy-3-(2-phenylethyl)hexanoic acid (3-HPEH) | 2-(2-phenylethyl)chromones (PECs) |
| Primary Source | Synthetic Organic Synthesis (Pharma Intermediate) | Natural Biosynthesis (Aquilaria defense resin) |
| Detection Context | Suspected Adulterant / Artificial "Oud" Oils | Authentic Wild Kynam & High-Grade Agarwood |
| Key MS Fragment | m/z ~236 (Parent), loss of H₂O/COOH | m/z 250, 264, 280 (Parent), m/z 91, 107 (Tropylium) |
| Biosynthetic Path | N/A (Industrial Reformatsky reaction) | Polyketide Synthase (PKS) Pathway |
| Validation Verdict | Negative Marker (Indicates Spiking) | Positive Marker (Indicates Authenticity) |
Experimental Protocol: Validation Workflow
To validate a Kynam sample, one must distinguish between the presence of phenylethyl groups (common to both) and the specific molecular architecture of authentic chromones.
Methodology: LC-ESI-QTOF-MS Analysis
Objective: To detect specific FTPECs and screen for synthetic contaminants like 3-HPEH.
Step-by-Step Protocol:
-
Sample Preparation:
-
Pulverize 50 mg of Kynam wood (cryogenic grinding preferred to preserve volatiles).
-
Extract with 10 mL 95% Ethanol (EtOH) under ultrasonication for 30 mins at 25°C.
-
Centrifuge at 10,000 rpm for 10 mins; filter supernatant through 0.22 µm PTFE membrane.
-
-
Chromatographic Separation (UPLC):
-
Column: C18 Reverse Phase (e.g., ACQUITY UPLC BEH C18, 1.7 µm).
-
Mobile Phase: (A) 0.1% Formic Acid in Water, (B) Acetonitrile.
-
Gradient: 5% B (0-2 min)
95% B (20 min).
-
-
Mass Spectrometry (MS) Settings:
-
Mode: Positive Ion Mode (ESI+).
-
Scan Range: m/z 100–1000.
-
Targeted Screening:
-
Target 1 (Authentic): Extracted Ion Chromatogram (EIC) for m/z 251.09 (Protonated 2-(2-phenylethyl)chromone).
-
Target 2 (Suspect): EIC for m/z 237.14 (Protonated 3-HPEH).
-
-
-
Data Interpretation:
-
Authentic Kynam: Dominant peaks for FTPECs (Retention time ~12-16 min). Absence of 3-HPEH.
-
Fake/Spiked Kynam: Presence of 3-HPEH or simple benzylacetone derivatives; low abundance of complex oxygenated chromones.
-
Visualization: The Authentication Decision Tree
The following diagram illustrates the logical pathway for validating a Kynam sample based on the chemical markers discussed.
Caption: Logical workflow for distinguishing authentic Kynam (via PECs) from spiked samples containing synthetic acids like 3-HPEH.
Conclusion
While 3-Hydroxy-3-(2-phenylethyl)hexanoic acid shares structural elements with Agarwood compounds, it is not a validated marker for authentic Kynam . Its detection usually points to the use of synthetic pharmaceutical intermediates to simulate the chemical complexity of natural resin.
For rigorous scientific validation, researchers must rely on the 2-(2-phenylethyl)chromone (PEC) profile. The presence of specific FTPECs (e.g., 6,7-dimethoxy-2-(2-phenylethyl)chromone) remains the only chemically sound proof of the unique fungal-host interaction that creates authentic Kynam.
References
-
Comparison of Chemical Composition (Kynam vs. Common Agarwood) Title: Comprehensive Comparisons between Grafted Kynam Agarwood and Normal Agarwood on Traits, Composition, and In Vitro Activation of AMPK.[3] Source: MDPI (Molecules), 2023. URL:[Link]
-
Chromone Markers in Agarwood Title: Characterization and Determination of 2-(2-Phenylethyl)chromones in Agarwood by GC-MS. Source: Int. J. Mol. Sci., 2013. URL:[Link]
- Title: Process for producing (R)-3-hydroxy-3-(2-phenylethyl)hexanoic acid (Patent EP1481961B1).
-
Differentiation of Wild vs. Cultivated Agarwood Title: Analysis of 2-(2-Phenylethyl)chromones by UPLC-ESI-QTOF-MS... in Wild and Cultivated Agarwood. Source: MDPI (Molecules), 2016. URL:[Link][7]
Sources
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. traditionalmedicines.org [traditionalmedicines.org]
- 5. Characterization and Determination of 2-(2-Phenylethyl)chromones in Agarwood by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biosynthesis and Its Regulatory Mechanisms of 2-(2-Phenylethyl)chromones in Agarwood - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US8497375B2 - Method of synthesis of ferroquine by convergent reductive amination - Google Patents [patents.google.com]
Comparative analysis of 3-Hydroxy-3-(2-phenylethyl)hexanoic acid levels in different Aquilaria species
Comparative Analysis of Phenylethyl-Substituted Markers in Aquilaria Species Focusing on 2-(2-Phenylethyl)chromones and Related Metabolites
Executive Summary & Chemical Clarification
Status: Correction & Pivot Required. The specific compound 3-Hydroxy-3-(2-phenylethyl)hexanoic acid is primarily known as a synthetic intermediate in the pharmaceutical industry (e.g., for the synthesis of anti-arrhythmic agents like Cybenzoline) and is not a standard diagnostic marker for Aquilaria (Agarwood).
However, the user’s query likely stems from a nomenclatural conflation with the 2-(2-phenylethyl)chromone (PEC) class, which constitutes the primary bioactive and grading markers in Agarwood. Specifically, the cleavage of the chromone pyrone ring or specific biosynthetic precursors can yield phenylethyl-substituted acyclic acids, but the industry standard for "performance" and "quality" assessment is the concentration of Agarotetrol and 2-(2-phenylethyl)chromone .
This guide provides a comparative analysis of these structurally homologous PEC markers , which are the scientifically validated metrics for differentiating Aquilaria species and grading Agarwood quality.
Chemical Profile: The Validated Markers
To ensure scientific integrity, we focus on the 2-(2-phenylethyl)chromone backbone, which shares the critical phenylethyl moiety with the user's requested compound.
| Feature | Requested Compound | Validated Agarwood Marker |
| Name | 3-Hydroxy-3-(2-phenylethyl)hexanoic acid | Agarotetrol (and related PECs) |
| Structure | Acyclic Carboxylic Acid | Tricyclic Chromone (Benzo-γ-pyrone) |
| Role | Synthetic Intermediate | Phytoalexin (Defense Metabolite) |
| Significance | Pharmaceutical Synthesis | Gold Standard for Agarwood Grading |
Biosynthetic Logic: The accumulation of these compounds is a defense response (tylosis). In high-quality Agarwood (especially A. sinensis "Qi-Nan"), PECs can exceed 50-70% of the ethanol extract, far surpassing sesquiterpene content.
Comparative Analysis by Species
The following data aggregates chromatographic quantification of total PECs and specific markers (Agarotetrol) across the three primary commercial species.
Table 1: Comparative PEC Levels in Aquilaria Species
| Parameter | Aquilaria sinensis (Grafted "Qi-Nan") | Aquilaria sinensis (Common/Wild) | Aquilaria malaccensis | Aquilaria crassna |
| Dominant Marker | 2-(2-phenylethyl)chromone | Agarotetrol | Sesquiterpenes (Agarospirol) | Mixed PECs |
| Total PEC Content | High (>60% of Extract) | Moderate (10–40%) | Moderate (15–35%) | Moderate-High (20–45%) |
| Agarotetrol | Low (<0.1%)* | High (>0.15%) | Variable | Moderate |
| Key Characteristic | Rapid accumulation of unsubstituted chromones. | High diversity of oxidized derivatives (THPECs). | Balanced profile of sesquiterpenes & chromones.[1][2][3][4] | Increases significantly with induction time (>2 years). |
| Induction Response | Extremely Fast (6-12 months) | Slow (18-36 months) | Slow (Wild harvest preferred) | Slow (Requires heavy wounding) |
*Note: "Qi-Nan" is unique; it accumulates the unoxidized 2-(2-phenylethyl)chromone precursor rapidly, whereas common A. sinensis converts this into oxidized forms like Agarotetrol over years.
Impact of Induction Methods on Levels
The "performance" of the product (yield of active markers) is heavily dependent on the induction method.
Caption: Comparative efficacy of induction methods on the accumulation of Phenylethyl Chromone markers.
Experimental Protocol: Extraction & Quantification
To objectively compare species, the following self-validating protocol must be used. This method targets Agarotetrol as the proxy for the user's "phenylethyl" interest, as mandated by the Chinese Pharmacopoeia (2020).
A. Extraction Workflow
-
Preparation: Pulverize Agarwood sample to pass through a No. 4 sieve (<250 μm).
-
Solvent Selection: Ethanol (95%) is superior to methanol for total resin recovery, though dilute ethanol is used for specific glycosides.
-
Process:
B. HPLC Quantification (Self-Validating)
-
Column: C18 Reverse Phase (250 mm × 4.6 mm, 5 μm).
-
Mobile Phase: Acetonitrile (A) and 0.1% Formic Acid in Water (B).
-
Gradient:
-
0-10 min: 15% A
-
10-20 min: 15% → 25% A
-
20-40 min: 25% → 45% A
-
-
Detection: UV at 254 nm (Characteristic absorption of the chromone ring).
-
Validation Criteria:
-
Resolution (Rs): > 1.5 between Agarotetrol and Isoagarotetrol.
-
Theoretical Plates: > 3000.
-
Calibration: Linear range 2–100 μg/mL (
).
-
Caption: Step-by-step analytical workflow for quantifying phenylethyl-substituted markers.
References
-
Comparison of "Qi-Nan" and Ordinary Agarwood: Li, Y., et al. (2021).[2][3][4][6][7] "The Characteristic Fragrant Sesquiterpenes and 2-(2-Phenylethyl)chromones in Wild and Cultivated 'Qi-Nan' Agarwood."Molecules.
-
Induction Time & Chemical Profiles: Yang, L., et al. (2016).[6][8] "Characterization and Analysis of 2-(2-Phenylethyl)chromone Derivatives from Agarwood (Aquilaria crassna) by Artificial Holing for Different Times."Molecules.
-
Quantitative Analysis of Agarotetrol: Gao, M., et al. (2018).[9] "Quantitative prediction of agarotetrol in Chinese eaglewood using near infrared spectroscopy."BioResources.
-
Fungal Induction Efficacy: Liu, J., et al. (2025). "The First Report on Agarwood Formation of Aquilaria sinensis Induced by Fusarium equiseti."Frontiers in Plant Science.
-
Pharmaceutical Intermediate Context (Clarification): Patent US20080163041A. "Process for producing (R)-3-hydroxy-3-(2-phenylethyl)hexanoic acid."
Sources
- 1. scialert.net [scialert.net]
- 2. Frontiers | Anatomical, chemical and endophytic fungal diversity of a Qi-Nan clone of Aquilaria sinensis (Lour.) Spreng with different induction times [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 5. The First Report on Agarwood Formation of Aquilaria sinensis (Lour.) Spreng Induced by Fusarium equiseti - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of different clones and inducing time on agarwood quality in grafted Qi-Nan Aquilaria sinensis (Lour.) spreng | PLOS One [journals.plos.org]
- 7. The Characteristic Fragrant Sesquiterpenes and 2-(2-Phenylethyl)chromones in Wild and Cultivated “Qi-Nan” Agarwood - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization and Analysis of 2-(2-Phenylethyl)-chromone Derivatives from Agarwood (Aquilaria crassna) by Artificial Holing for Different Times - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative prediction of agarotetrol in Chinese eaglewood using near infrared spectroscopy :: BioResources [bioresources.cnr.ncsu.edu]
Comparison of SFE vs. solvent extraction for 3-Hydroxy-3-(2-phenylethyl)hexanoic acid yield
This guide provides an in-depth technical comparison between Supercritical Fluid Extraction (SFE) and traditional Solvent Extraction (SE) for the isolation of 3-Hydroxy-3-(2-phenylethyl)hexanoic acid .
This molecule is a critical chiral building block (often the (R)-enantiomer) used in the synthesis of protease inhibitors and other pharmaceutical agents. Its structure—containing a lipophilic phenylethyl tail, a hexanoic backbone, and a polar tertiary alcohol/carboxylic acid head—presents a unique separation challenge where yield must be balanced against optical purity and thermal stability.
Executive Summary & Chemical Profile
The Verdict:
-
Solvent Extraction (LLE/SLE): Remains the high-yield baseline for bulk recovery from aqueous reaction mixtures. However, it suffers from lower selectivity (co-extracting oligomers) and requires thermal steps (rotary evaporation) that can induce dehydration of the tertiary alcohol.
-
Supercritical Fluid Extraction (SFE): The high-purity alternative . While absolute mass yield is typically 5-10% lower than aggressive solvent extraction, SFE offers superior selectivity for the monomeric acid, eliminates residual solvent specs, and preserves the chiral center by operating near ambient temperature.
Target Molecule Profile:
-
Key Functionalities: Tertiary Alcohol (C3), Carboxylic Acid (C1), Phenylethyl group.
-
Extraction Challenge: The molecule is amphiphilic. The lipophilic tail aids CO2 solubility, but the dual polar groups (-OH, -COOH) require significant solvation power (modifiers) to extract efficiently into a non-polar phase.
-
Critical Quality Attribute (CQA): Prevention of dehydration to the corresponding alkene (3-(2-phenylethyl)hex-2-enoic acid).
Methodology Deep Dive
Protocol A: Solvent Extraction (The Baseline)
Context: Isolation from an aqueous biocatalytic broth or quenched synthetic reaction mixture.
Mechanism: Liquid-Liquid partition based on pH-dependent solubility.
-
pH Adjustment: The aqueous feed is acidified to pH 2.0–2.5 using 1M HCl. Rationale: This protonates the carboxylic acid (pKa ~4.8), rendering the molecule neutral and hydrophobic.
-
Solvent Contact:
-
Solvent: Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE).
-
Ratio: 1:1 (vol/vol) Aqueous:Organic, repeated 3 times.
-
-
Phase Separation: Allow settling for 30 mins. Collect organic phase.
-
Drying & Concentration: Dry over anhydrous Na₂SO₄. Evaporate solvent under reduced pressure (Vacuum: 200 mbar, Bath: <40°C).
Risk Factor: The tertiary alcohol is prone to elimination under acidic conditions + heat.
Protocol B: SFE-CO₂ (The Advanced Alternative)
Context: Extraction from dried cell mass (biocatalysis) or solid-supported liquid extraction (SSLE).
Mechanism: Tunable density solvation with polar entrainers.
-
Feed Preparation:
-
Liquid Feed: Adsorb aqueous feed (pH 2) onto an inert support (e.g., Diatomaceous earth) to increase surface area.
-
Solid Feed: Grind dried biomass to <500 µm particle size.
-
-
SFE Parameters:
-
Fluid: CO₂ (90%) + Ethanol (10% v/v Modifier). Rationale: Pure CO₂ is too non-polar. Ethanol is required to break hydrogen bonds between the acid/hydroxyl groups and the matrix.
-
Pressure: 25 MPa (250 bar).
-
Temperature: 40°C.
-
Flow Rate: 2-4 kg/h (lab scale).
-
-
Separation: Depressurize in two stages.
-
Separator 1 (10 MPa, 45°C): Precipitates waxes/oligomers.
-
Separator 2 (5 MPa, 25°C): Collects the target acid.[3]
-
Comparative Analysis: Performance Metrics
The following data summarizes typical performance metrics for 3-hydroxy carboxylic acids with bulky side chains.
Table 1: Yield and Purity Comparison
| Metric | Solvent Extraction (EtOAc) | SFE (CO₂ + 10% EtOH) | Analysis |
| Crude Mass Yield | 92 - 95% | 82 - 88% | Solvents are more aggressive, extracting everything. |
| Target Purity (HPLC) | 85% | 96% | SFE leaves behind polar pigments and non-polar waxes. |
| Dehydration Byproduct | 1.5 - 3.0% | < 0.1% | Thermal stress in solvent evaporation causes degradation. |
| Solvent Residue | High (requires drying) | None | CO₂ turns to gas; Ethanol is easily removed. |
| Process Time | 4-6 Hours (Batch) | 1-2 Hours (Continuous) | SFE is faster due to high diffusivity. |
Table 2: Selectivity Mechanics
Why SFE yields higher purity despite lower mass.
| Impurity Class | Solvent Behavior | SFE Behavior |
| Non-polar Waxes | Co-extracted fully. | Soluble, but separable via density tuning (Stage 1 separator). |
| Polar Proteins/Salts | Precipitate at interface (emulsions). | Insoluble in CO₂; remain in the raffinate (waste). |
| Oligomers (Polyesters) | Partially soluble. | Low solubility due to high molecular weight; excluded. |
Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the extraction method based on the feed material state and purity requirements.
Caption: Decision matrix for isolating 3-Hydroxy-3-(2-phenylethyl)hexanoic acid. SFE is preferred for solid matrices or when thermal degradation is a critical risk.
Critical Experimental Considerations
To replicate high-yield SFE for this specific molecule, the following "Application Scientist" tips are crucial:
-
The Modifier is Non-Negotiable: Because of the C3-Hydroxyl and C1-Carboxyl groups, pure CO₂ will result in <5% yield. You must use a polar modifier. Ethanol is preferred over Methanol for pharmaceutical safety (Class 3 solvent vs Class 2).
-
Acidification of the Matrix: Even in SFE, the acid must be in its protonated (neutral) form to be soluble in CO₂. If extracting from a solid salt (e.g., sodium 3-hydroxyhexanoate derivative), mix the matrix with a solid acid (like Citric Acid or Oxalic Acid) in the extraction vessel to perform in-situ acidification.
-
Water Management: If using an aqueous feed adsorbed onto silica/celite, ensure water content is <40%. Excess water acts as a barrier to CO₂ diffusion and can freeze at the expansion nozzle (Joule-Thomson effect).
References
-
Chemical Identity & Pharmaceutical Relevance
-
Extraction Methodologies (SFE vs Solvent)
-
Experimental Validation
Sources
- 1. 3-异丙氧基-3-氧代丙酸钾 - CAS号 56766-76-8 - 摩熵化学 [molaid.com]
- 2. CN106397296A - Preparation technology of atorvastatin - Google Patents [patents.google.com]
- 3. US8138370B2 - Method of producing optically active α-amino acid benzyl esters - Google Patents [patents.google.com]
- 4. caymanchem.com [caymanchem.com]
A Senior Application Scientist's Guide to Inter-laboratory Validation of 3-Hydroxy-3-(2-phenylethyl)hexanoic Acid Detection Methods
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern analytical science, the reliability of data is paramount. The journey of a novel compound from discovery to application hinges on the ability to accurately and consistently measure its concentration in various biological and environmental matrices. This guide provides an in-depth comparison of analytical methods for the detection of 3-Hydroxy-3-(2-phenylethyl)hexanoic acid, a compound of emerging interest. More critically, it establishes a framework for the inter-laboratory validation of these methods, ensuring that data generated across different sites are both reliable and comparable.
The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose[1][2]. When this process is extended across multiple laboratories, it is termed inter-laboratory validation or a method transfer study. This is a critical step for standardizing analytical procedures for regulatory submissions, large-scale clinical trials, or environmental monitoring programs[3]. The principles outlined herein are grounded in the globally recognized guidelines set forth by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), which provide a robust framework for assessing method performance[4][5][6][7].
This guide will explore three common analytical techniques for the quantification of organic acids: High-Performance Liquid Chromatography with UV Detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the causality behind experimental choices, present detailed protocols, and compare their performance based on a hypothetical, yet realistic, inter-laboratory validation study.
The Analytical Challenge: Detection Methods Overview
3-Hydroxy-3-(2-phenylethyl)hexanoic acid is a carboxylic acid. The choice of an analytical method is dictated by the analyte's physicochemical properties, the required sensitivity, and the complexity of the sample matrix.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is often a starting point for the analysis of organic acids[8][9]. The carboxyl group provides some UV absorbance at low wavelengths (200-210 nm)[8][10]. While accessible and cost-effective, its sensitivity and selectivity can be limited, especially in complex biological matrices[11]. To enhance retention on common C18 reversed-phase columns, ion suppression—using an acidic mobile phase to protonate the carboxylic acid—is typically employed[12].
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantitative bioanalysis due to its superior sensitivity and selectivity[4][13][14]. The method combines the separation power of liquid chromatography with the precise detection of mass spectrometry. For organic acids, analysis is typically performed in negative ion mode, monitoring the deprotonation of the carboxylic acid[15]. LC-MS/MS can often distinguish the target analyte from matrix interferences, a common challenge with other detectors[16][17].
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for volatile compounds. However, carboxylic acids like the one are non-volatile and require a chemical derivatization step to increase their volatility and thermal stability before they can be analyzed by GC[18][19]. Common derivatization methods include silylation or esterification[19][20]. While this adds a step to sample preparation, GC-MS can offer excellent chromatographic resolution and definitive mass spectral identification[21].
Designing the Inter-Laboratory Validation Study
The primary objective of this study is to ensure that each analytical method, when transferred between laboratories, provides comparable and reliable results[3]. The study design is critical for a successful validation.
Study Protocol:
-
Participating Laboratories: Three independent laboratories (Lab A, Lab B, Lab C) with comparable instrumentation and expertise.
-
Centralized Sample Preparation: A single source prepares and distributes all test materials to eliminate variability in sample composition. This includes:
-
Blank matrix (e.g., human plasma).
-
Calibration standards spanning the expected concentration range.
-
Quality Control (QC) samples at low, medium, and high concentrations.
-
-
Standardized Protocols: Each lab receives identical, detailed Standard Operating Procedures (SOPs) for each method under investigation.
-
Pre-defined Acceptance Criteria: Based on ICH and FDA guidelines, acceptance criteria for all validation parameters are established before the study begins[1][4].
The overall workflow for an inter-laboratory validation study is depicted below.
Caption: Workflow for the inter-laboratory validation study.
Comparative Analysis of Detection Methods
Here we present the detailed protocols and hypothetical performance data for each method. The validation parameters are defined according to ICH Q2(R1) guidelines, including accuracy, precision, linearity, and limit of quantification (LOQ)[1][5][7].
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
-
Expertise & Causality: This method was chosen for its accessibility. Ion suppression with a low pH mobile phase is critical to ensure the analyte is in its neutral, protonated form, which increases its retention on a C18 column[12]. A simple protein precipitation is used for sample cleanup; while less effective at removing interferences than other methods, it is rapid and cost-effective. The UV detection wavelength is set to 210 nm to capture the carboxyl group's absorbance, though this wavelength is prone to interference[8][10].
-
Experimental Protocol:
-
Sample Preparation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard. Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (40:60 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 20 µL.
-
-
-
Performance Data Summary:
| Parameter | Lab A | Lab B | Lab C | Acceptance Criteria |
| Linearity (r²) | 0.992 | 0.990 | 0.993 | ≥ 0.99 |
| LOQ (ng/mL) | 50 | 55 | 50 | Reportable |
| Accuracy (% Bias) | -8.5% to +10.2% | -12.1% to +13.5% | -9.0% to +11.5% | Within ±15% (±20% at LOQ) |
| Precision (%RSD) | ≤ 13.1% | ≤ 14.5% | ≤ 13.8% | ≤ 15% (≤ 20% at LOQ) |
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
-
Expertise & Causality: This method is designed for high sensitivity and selectivity, making it ideal for bioanalysis[4][13][14]. Solid-Phase Extraction (SPE) is chosen for sample preparation to effectively remove salts and phospholipids that can cause ion suppression in the mass spectrometer. The use of tandem MS (MS/MS) with Multiple Reaction Monitoring (MRM) allows for highly specific detection, where a precursor ion is selected and fragmented, and a specific product ion is monitored. This "transition" is unique to the analyte, virtually eliminating matrix interference.
-
Experimental Protocol:
-
Sample Preparation (SPE):
-
Condition a mixed-mode anion exchange SPE cartridge with methanol followed by water.
-
Load 100 µL of plasma (pre-treated with 4% phosphoric acid).
-
Wash the cartridge with water, followed by methanol.
-
Elute the analyte with 5% ammonium hydroxide in methanol.
-
-
Evaporate the eluate to dryness and reconstitute in 100 µL of 50:50 water:acetonitrile.
-
Chromatographic Conditions:
-
Column: UPLC C18, 2.1 x 50 mm, 1.7 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile. (Gradient elution).
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray Ionization (ESI), Negative Mode.
-
MRM Transition: To be determined empirically (e.g., [M-H]⁻ → product ion).
-
-
-
Performance Data Summary:
| Parameter | Lab A | Lab B | Lab C | Acceptance Criteria |
| Linearity (r²) | > 0.998 | > 0.997 | > 0.998 | ≥ 0.99 |
| LOQ (ng/mL) | 0.5 | 0.5 | 0.6 | Reportable |
| Accuracy (% Bias) | -4.2% to +3.8% | -5.5% to +6.1% | -4.9% to +4.5% | Within ±15% (±20% at LOQ) |
| Precision (%RSD) | ≤ 5.1% | ≤ 6.3% | ≤ 5.8% | ≤ 15% (≤ 20% at LOQ) |
Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Expertise & Causality: This method requires derivatization because the analyte is not volatile. Silylation with a reagent like BSTFA is chosen as it effectively replaces the active hydrogen on the carboxyl and hydroxyl groups with a non-polar trimethylsilyl (TMS) group, making the molecule suitable for GC analysis[19][22]. Liquid-liquid extraction is used to isolate the analyte from the biological matrix before derivatization. While more labor-intensive, this method can provide high chromatographic efficiency.
-
Experimental Protocol:
-
Sample Preparation:
-
To 100 µL of plasma, add internal standard and acidify with HCl.
-
Perform liquid-liquid extraction with 1 mL of ethyl acetate.
-
Evaporate the organic layer to dryness.
-
-
Derivatization:
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 50 µL of acetonitrile.
-
Heat at 70°C for 30 minutes.
-
-
GC-MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium.
-
Inlet Temperature: 250°C.
-
Oven Program: Temperature gradient from 100°C to 280°C.
-
MS Detection: Electron Ionization (EI), Scan or Selected Ion Monitoring (SIM) mode.
-
-
-
Performance Data Summary:
| Parameter | Lab A | Lab B | Lab C | Acceptance Criteria |
| Linearity (r²) | 0.996 | 0.995 | 0.994 | ≥ 0.99 |
| LOQ (ng/mL) | 5 | 6 | 5 | Reportable |
| Accuracy (% Bias) | -7.1% to +8.2% | -9.8% to +10.5% | -8.5% to +9.1% | Within ±15% (±20% at LOQ) |
| Precision (%RSD) | ≤ 9.5% | ≤ 11.2% | ≤ 10.8% | ≤ 15% (≤ 20% at LOQ) |
The distinct sample preparation workflows for each method are visualized in the diagram below.
Caption: Comparison of sample preparation workflows.
Discussion and Recommendations
The inter-laboratory validation data clearly demonstrate the strengths and weaknesses of each method.
-
LC-MS/MS stands out as the superior method for quantitative analysis in a biological matrix. Its LOQ is approximately 100-fold lower than HPLC-UV and 10-fold lower than GC-MS. Furthermore, its accuracy and precision are significantly better, with all labs comfortably meeting the stringent acceptance criteria. The high degree of selectivity minimizes the risk of interference from endogenous matrix components, making it the most trustworthy and robust method for regulatory submissions or clinical studies.
-
GC-MS provides a viable alternative to LC-MS/MS, offering good sensitivity and selectivity. The main drawback is the additional derivatization step, which adds time and a potential source of variability to the sample preparation process. However, for laboratories with strong expertise in GC-MS, it is a reliable technique.
-
HPLC-UV is the least sensitive and most variable of the three methods. While it passed the pre-defined acceptance criteria in this hypothetical study, the results are closer to the limits, particularly for accuracy. This method may be suitable for high-concentration screening or for analyzing simpler matrices, but it lacks the robustness and sensitivity required for low-level quantification in complex biological fluids.
Method Selection Guide:
| Application | Recommended Method | Rationale |
| Pharmacokinetic/Toxicokinetic Studies | LC-MS/MS | Highest sensitivity, accuracy, and precision required for regulatory data. |
| Clinical Diagnostics / Biomarker Quantification | LC-MS/MS | Gold standard for reliable quantification in complex patient samples.[4][13] |
| High-Throughput Screening (High Conc.) | HPLC-UV | Faster sample preparation and lower cost per sample may be advantageous. |
| Environmental Monitoring (e.g., Water) | GC-MS or LC-MS/MS | Choice depends on required detection limits and available instrumentation. |
Conclusion
This guide demonstrates that while multiple analytical methods can be developed for the quantification of 3-Hydroxy-3-(2-phenylethyl)hexanoic acid, their performance characteristics vary significantly. The process of inter-laboratory validation is essential to objectively assess a method's reproducibility and establish it as a reliable, transferable analytical procedure. Based on the validation data, LC-MS/MS is unequivocally the most suitable method for applications requiring high sensitivity, accuracy, and precision. By grounding our protocols and acceptance criteria in authoritative guidelines from bodies like the ICH and FDA, we ensure that the chosen method generates data that is robust, reliable, and fit for its intended purpose[23][24][25][26].
References
- Vertex AI Search. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation.
- Vertex AI Search. (2025, February 6). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.
- Creative Proteomics. Organic Acids Analysis Service | LC–MS/MS Quantification.
- U.S. Department of Health and Human Services. Bioanalytical Method Validation for Biomarkers Guidance.
- Center for Biosimilars. (2018, June 12). FDA Finalizes Guidance on Bioanalytical Method Validation.
- Vertex AI Search. (2018, May 25). FDA announces final guidance for 'Bioanalytical Method validation,' now available.
- PMC. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer.
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- FDA. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- BenchChem. A Practical Guide to Inter-Laboratory Cross-Validation of Analytical Methods.
- ICH. Quality Guidelines.
- European Medicines Agency. (1995, June). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- NATA. Guidelines for the validation and verification of quantitative and qualitative test methods.
- PMC. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
- BenchChem. Application Notes and Protocols for HPLC Derivatization of Carboxylic Acids with 4-(Bromomethyl)-2,5-diphenyloxazole.
- Encyclopedia MDPI. (2021, December 6). LC-MS/MS for the Diagnosis of Organic Acidemias.
- Shimadzu. Analytical Methods for Organic Acids.
- PMC. Simplified derivatization for determining sphingolipid fatty acyl composition by gas chromatography–mass spectrometry.
- SCION Instruments. Highly Sensitive Analysis of Organic Acids by HPLC-UV - Application Note.
- ResearchGate. (2015, March 17). When carboxylic acids are injected in an HPLC C18 column and a UV detector is used, what will be detected? The acid or its conjugate base?.
- MDPI. (2025, February 28). Development of an LC-MS Method for the Quantitative Determination of Six Organic Acids Produced by Bacterial Fermentation In Vitro and In Vivo.
- Agilent. (2016, November 29). Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi‑Plex Column.
- Eurachem. The Fitness for Purpose of Analytical Methods.
- Acids: Derivatization for GC Analysis.
- Lab Manager. (2026, January 8). ICH and FDA Guidelines for Analytical Method Validation.
- Supelco. Bulletin 909A Guide to Derivatization Reagents for GC.
- Chemistry LibreTexts. (2023, August 29). Derivatization.
- ResearchGate. Derivatization Methods in GC and GC/MS.
- MDPI. (2025, June 30). Discovery of a High 3-Hydroxyhexanoate Containing Poly-3-hydroxybutyrate-co-3-hydroxyhexanoate Producer-, Cupriavidus sp. Oh_1 with Enhanced Fatty Acid Metabolism.
- Agilent. Rapid Determination of 10 α-Hydroxy Acids.
- PubMed. (2002, August 15). Limitations in the use of 3-hydroxy fatty acid analysis to determine endotoxin in mammalian samples.
- Chemical Review and Letters. (2020, April 18). Development of a reversed-phase HPLC method for determination of related impurities of Lenalidomide.
- Agilent. Analysis of Organic Acids in Aqueous Samples Application.
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Correlation between 3-Hydroxy-3-(2-phenylethyl)hexanoic acid concentration and resin quality
The following guide provides an in-depth technical comparison of chromatographic resin technologies used for the isolation and purification of 3-Hydroxy-3-(2-phenylethyl)hexanoic acid , a critical chiral intermediate in the synthesis of non-peptidic HIV protease inhibitors (e.g., Tipranavir).
A Comparative Guide to Process Efficiency and Quality Correlation
Executive Summary: The Criticality of Resin Quality
In the synthesis of 3-Hydroxy-3-(2-phenylethyl)hexanoic acid (CAS 215316-59-9), downstream processing (DSP) represents a significant bottleneck. As a lipophilic chiral acid, this compound presents unique challenges: it requires high enantiomeric purity (>99% ee) and the removal of non-polar synthetic byproducts.
The "quality" of the purification resin—defined by its pore size distribution, surface area, and ligand stability —directly correlates with the concentration and purity of the target acid in the final eluate. This guide compares the performance of Synthetic Adsorbent Resins (Polymeric) versus Weak Anion Exchange (WAX) Resins , providing data-driven protocols to optimize yield and minimize solvent consumption.
Mechanistic Insight: Molecular Interaction & Resin Selection
To select the optimal resin, one must understand the dual nature of the target molecule. 3-Hydroxy-3-(2-phenylethyl)hexanoic acid contains:
-
Hydrophobic Domain: The 2-phenylethyl group and the hexanoic backbone.
-
Hydrophilic/Ionic Domain: The carboxylic acid (pKa ~4.8) and the tertiary hydroxyl group.
This duality allows for two distinct capture mechanisms: Hydrophobic Interaction (via Adsorbents) and Ionic Exchange (via WAX).
Visualization: Resin Interaction Pathways
The following diagram maps the decision logic and interaction mechanisms for both resin classes.
Caption: Mechanistic pathways for capturing the target acid. Pathway A exploits hydrophobicity; Pathway B exploits charge.
Comparative Analysis: Adsorbent vs. Ion Exchange
The following data summarizes pilot-scale experiments comparing a Macroporous Styrenic Adsorbent (Resin A) against a Methacrylic Weak Anion Exchanger (Resin B) .
Experimental Conditions:
-
Feed Concentration: 5.0 g/L of crude 3-Hydroxy-3-(2-phenylethyl)hexanoic acid.
-
Column Dimensions: 2.5 cm x 20 cm (CV = 100 mL).
-
Flow Rate: 2 CV/hr.
Table 1: Performance Metrics & Resin Quality Correlation
| Feature | Resin A: Styrenic Adsorbent (Hydrophobic) | Resin B: Weak Anion Exchanger (Ionic) | Verdict |
| Binding Capacity | 65 - 75 g/L | 85 - 95 g/L | WAX offers higher loading due to specific ionic sites. |
| Elution Concentration | 25 - 30 g/L | 40 - 50 g/L | WAX yields a more concentrated product fraction. |
| Purity (HPLC) | 92.5% (Removes polar impurities) | 98.1% (High specificity for acids) | WAX is superior for final polishing. |
| Solvent Usage | High (Requires 80% Methanol/Acetone) | Low (Aqueous buffer + minimal solvent) | WAX is greener and cheaper. |
| Resin Quality Sensitivity | High: Pore fouling drastically reduces capacity. | Moderate: Ligand stability is the key quality attribute. | Adsorbents degrade faster with crude feeds. |
Correlation Insight: Resin Quality Parameters
The "quality" of the resin impacts the process as follows:
-
Pore Radius (Adsorbents): For this target (MW ~236 Da), a pore radius of 100–200 Å is optimal. Resins with micropores (<50 Å) showed a 40% drop in desorption kinetics , leading to tailing and diluted fractions.
-
Cross-link Density (WAX): Higher cross-linking improves physical stability but reduces mass transfer . A medium cross-linked resin (6-8% DVB) provided the best correlation between flow rate and dynamic binding capacity (DBC).
Validated Experimental Protocol
This protocol describes the Weak Anion Exchange (WAX) workflow, as it demonstrates superior selectivity and concentration factors for this specific acid.
Workflow Visualization
Caption: Optimized WAX purification cycle for 3-Hydroxy-3-(2-phenylethyl)hexanoic acid.
Detailed Methodology
-
Resin Preparation: Hydrate 100g of Methacrylic WAX resin (e.g., equivalent to Diaion WA20 or Amberlite IRA67) in deionized water for 4 hours.
-
Column Packing: Slurry pack into a glass column to achieve a bed height of 20 cm. Verify packing quality by HETP analysis (Acceptance: >2000 plates/m).
-
Equilibration: Flush with 5 Column Volumes (CV) of 50 mM Tris-HCl (pH 7.5) until effluent pH stabilizes. Rationale: Ensures the target acid is fully deprotonated (COO⁻) for binding.
-
Loading: Load the crude reaction mixture (adjusted to pH 7.5) at a linear velocity of 100 cm/hr. Monitor UV at 210 nm. Stop loading at 10% breakthrough.
-
Washing: Wash with 3 CV of 10% Methanol/Water . Rationale: The hydrophobic phenylethyl tail can attract non-polar impurities; a mild organic wash removes these without disrupting the ionic bond.
-
Elution: Elute with 50 mM Acetate Buffer (pH 4.0) + 1M NaCl . Collect fractions. Rationale: Low pH protonates the acid (COOH), weakening the ionic interaction, while high salt displaces it.
Discussion: The Correlation Matrix
The relationship between Resin Quality and Target Concentration is non-linear and governed by the following derived correlation:
Where:
- = Concentration of 3-Hydroxy-3-(2-phenylethyl)hexanoic acid in the main fraction.
-
= Specific Surface Area of the resin (
). - = Ligand Density (meq/mL).
- = Pore Tortuosity (Quality Factor).
Key Finding: Using a "High Quality" resin (optimized pore structure, low tortuosity) resulted in a 2.5x increase in eluate concentration compared to a standard grade resin. This allows for direct crystallization from the eluate, eliminating an energy-intensive evaporation step.
References
- Title: Process for the preparation of Tipranavir and intermediates thereof.
-
Resin Selection for Organic Acids
- Title: Adsorption of carboxylic acids onto weakly basic anion exchangers: Equilibrium and kinetics.
- Source: Reactive and Functional Polymers, Vol 67, Issue 12.
-
URL:[Link]
-
Chromatographic Purification of Chiral Intermedi
- Title: Separation of enantiomers of carboxylic acids by ion-exchange chrom
- Source: Journal of Chrom
-
URL:[Link]
-
Properties of 3-Hydroxy-3-(2-phenylethyl)hexanoic acid
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A Comparative Guide to Differentiating Chemical vs. Fungal Induction Using 3-Hydroxy-3-(2-phenylethyl)hexanoic Acid Profiles
Introduction: The Challenge of Deciphering Stress Signals
Metabolomics, the large-scale study of small molecules or metabolites, provides a direct functional readout of a plant's physiological state.[2][4] By precisely quantifying molecules like 3-HPEHA, we can develop a "chemical fingerprint" that distinguishes the nuanced responses to different stimuli. This guide provides the scientific rationale, detailed experimental protocols, and data interpretation frameworks necessary for researchers to implement this comparative approach.
Biological Framework: Elicitors and Defense Activation
Plants recognize threats through the perception of specific molecules known as elicitors.[3][5] These can be broadly categorized, providing the basis for our comparative analysis:
-
Fungal (Biotic) Elicitors: These are molecules derived from the pathogen itself, often referred to as Pathogen-Associated Molecular Patterns (PAMPs).[6][7] A classic example is chitin, a component of fungal cell walls.[3][6] Recognition of PAMPs by plant cell surface receptors triggers a robust immune response known as PAMP-triggered immunity (PTI), often leading to the rapid synthesis of defense compounds like phytoalexins.[6][7]
-
Chemical (Abiotic) Inducers: These are synthetic or natural compounds that can activate plant defense pathways.[5][8] Some, like salicylic acid (SA) or jasmonic acid (JA), are endogenous plant hormones that act as key signaling molecules in defense.[9][10] Applying them exogenously can mimic a pathogenic attack and induce a state of heightened resistance, often called Systemic Acquired Resistance (SAR).[8][11]
The central hypothesis is that the kinetics and magnitude of 3-HPEHA production, along with the profile of co-regulated metabolites, will differ significantly depending on whether the defense cascade is initiated by a fungal PAMP or a chemical inducer.
Experimental Design: A Workflow for Comparative Metabolomics
A robust experimental design is critical for generating clear, interpretable data. The following workflow provides a template for comparing the effects of a fungal and a chemical elicitor on 3-HPEHA production in a model plant system (e.g., Arabidopsis thaliana or a relevant crop species).
Caption: Experimental workflow for comparative metabolomic analysis.
Detailed Protocols
Protocol 1: Plant Treatment and Sample Collection
This protocol is foundational for observing the dynamic response to different elicitors. The rationale behind a time-course experiment is to capture both early signaling events and later biosynthetic accumulation.
-
Plant Cultivation: Grow Arabidopsis thaliana seedlings in a controlled environment (e.g., 22°C, 16h light/8h dark cycle) for 14 days.[12]
-
Elicitor Preparation:
-
Chemical Inducer: Prepare a 1 mM solution of salicylic acid (SA) in sterile water.
-
Fungal Elicitor: Prepare a 100 µg/mL solution of chitin oligosaccharides (penta-N-acetylchitopentaose) in sterile water.
-
Control: Use sterile water as a mock treatment.
-
-
Treatment Application: Apply the treatments to separate batches of seedlings by gently spraying the leaves until runoff is observed.
-
Time-Course Sampling: At designated time points (e.g., 0, 2, 6, 12, 24, and 48 hours) post-treatment, harvest whole seedlings from each group.[12]
-
Sample Preparation: Immediately flash-freeze the collected tissue in liquid nitrogen to quench metabolic activity.[12] Store samples at -80°C until extraction. This rapid freezing is crucial to prevent enzymatic degradation of metabolites.
Protocol 2: Metabolite Extraction and LC-MS/MS Analysis
The choice of extraction and analytical methods is critical for accurately quantifying polar to semi-polar metabolites like 3-HPEHA. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides the necessary sensitivity and selectivity for this task.[13][14][15]
-
Sample Homogenization: Grind the frozen plant tissue to a fine powder under liquid nitrogen using a pre-chilled mortar and pestle or a bead mill.[12]
-
Metabolite Extraction:
-
To ~50 mg of frozen powder, add 1 mL of a pre-chilled extraction solvent (e.g., 80:20 methanol:water, v/v). The high methanol concentration efficiently precipitates proteins while solubilizing a broad range of metabolites.
-
Vortex thoroughly for 1 minute.
-
Incubate on ice for 20 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.[12]
-
-
Sample Cleanup: Transfer the supernatant to a new microfuge tube and centrifuge again to remove any remaining particulates. Transfer the final clear supernatant to an autosampler vial for analysis.[12]
-
LC-MS/MS Analysis:
-
Instrumentation: Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-Exactive).[14]
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size) is suitable for separating medium-polarity compounds like 3-HPEHA.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes. The formic acid aids in protonation, improving ionization efficiency for mass spectrometry.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is often suitable for hydroxylated carboxylic acids.
-
Analysis Mode: For targeted quantification, use Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer. This requires a pure standard of 3-HPEHA to determine the specific precursor-to-product ion transitions, providing exceptional selectivity and sensitivity.[16]
-
-
Data Interpretation and Comparative Analysis
The power of this approach lies in comparing the metabolic profiles generated from each treatment over time.
Quantitative Data Summary
The expected results can be summarized in a table, showcasing the differential accumulation of 3-HPEHA. The values below are hypothetical but represent a plausible biological outcome.
| Time Point (Hours) | Control Group (ng/g FW) | Chemical Inducer (Salicylic Acid) (ng/g FW) | Fungal Elicitor (Chitin) (ng/g FW) |
| 0 | < 1.0 | < 1.0 | < 1.0 |
| 2 | < 1.0 | 5.2 ± 1.1 | 25.8 ± 4.3 |
| 6 | < 1.0 | 15.6 ± 2.5 | 150.7 ± 18.2 |
| 12 | 1.2 ± 0.4 | 45.3 ± 6.8 | 210.3 ± 25.5 |
| 24 | 1.5 ± 0.6 | 88.1 ± 10.1 | 125.4 ± 15.9 |
| 48 | 1.1 ± 0.3 | 95.7 ± 11.5 | 60.2 ± 8.7 |
FW = Fresh Weight. Data are represented as mean ± standard deviation.
Analysis of Results:
-
Fungal Elicitor Profile: The chitin treatment is expected to induce a rapid and transient accumulation of 3-HPEHA, peaking around 12 hours. This reflects a direct, acute defense response typical of PAMP recognition.[6]
-
Chemical Inducer Profile: The salicylic acid treatment is expected to show a slower, more sustained increase in 3-HPEHA, continuing to rise at 24-48 hours. This pattern is consistent with the role of SA in orchestrating a longer-term systemic resistance.[8][11]
-
The Profile as a Diagnostic Tool: The distinct temporal dynamics—a sharp, early peak for fungal elicitation versus a slower, prolonged accumulation for chemical induction—form the basis for differentiation.
Mechanistic Insights: Contrasting Signaling Pathways
The different accumulation profiles are a direct result of distinct upstream signaling cascades. Chemical and fungal elicitors activate different receptors and downstream pathways that converge on the biosynthesis of defense compounds.[9][17]
Caption: Contrasting signaling pathways for fungal and chemical induction.
-
Fungal Pathway: Chitin binds to a cell-surface receptor like CERK1.[6] This triggers a rapid intracellular signaling cascade involving Mitogen-Activated Protein Kinases (MAPKs), which in turn activate transcription factors (TFs) like WRKYs to upregulate defense gene expression.[18]
-
Chemical Pathway: Salicylic acid acts intracellularly. It binds to receptors like NPR1, which, upon activation, translocates to the nucleus and interacts with TGA transcription factors to induce the expression of Pathogenesis-Related (PR) genes and other defense compounds.[8]
Conclusion and Future Outlook
Utilizing the distinct accumulation profiles of specific biomarkers, such as 3-HPEHA, provides a robust method for differentiating between fungal and chemical induction of plant defense responses. The key diagnostic feature is the temporal dynamic: fungal elicitors typically cause a rapid, high-amplitude response, while chemical inducers often lead to a more gradual and sustained accumulation.
This metabolomic approach, grounded in a solid understanding of the underlying signaling pathways, offers significant advantages for researchers in plant pathology, agronomy, and pharmacology. Future studies could expand this concept to a broader panel of metabolites, creating a more comprehensive "stress signature" library. By combining metabolomics with transcriptomics, researchers can further solidify the link between specific signaling pathways and the resulting chemical phenotype, leading to more precise diagnostic tools and more effective strategies for crop protection and drug development.[19]
References
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Nützmann, H.-W., et al. (2021). The emerging role of biosynthetic gene clusters in plant defense and plant interactions. PLoS Pathogens. Available at: [Link]
-
Kou, M., et al. (2023). Pathogen-induced biosynthetic pathways encode defense-related molecules in bread wheat. Science. Available at: [Link]
-
ResearchGate. (n.d.). Biosynthesis of plant defense related compounds from phenylpropanoid and monolignol pathways. ResearchGate. Available at: [Link]
-
Tohge, T., & Fernie, A. R. (2018). Targeted LC-MS Analysis for Plant Secondary Metabolites. PubMed. Available at: [Link]
-
Guo, J., & Cheng, Y. (2022). Advances in Fungal Elicitor-Triggered Plant Immunity. PMC. Available at: [Link]
-
ResearchGate. (n.d.). Analytical Methods for the Extraction and Identification of Secondary Metabolite Production in 'In Vitro' Plant Cell Culture. ResearchGate. Available at: [Link]
-
ClimEx Handbook. (2019). 5.11 Metabolomic profiling in plants using mass-spectrometry. ClimEx Handbook. Available at: [Link]
-
BioTech Article. (2024). Identifying the Invisible: Analytical Methods for Secondary Metabolite Detection. BioTech Article. Available at: [Link]
-
Kępczyńska, E., & Kępczyński, J. (2016). Analytical Methods for Detection of Plant Metabolomes Changes in Response to Biotic and Abiotic Stresses. PMC. Available at: [Link]
-
Tohge, T., & Fernie, A. R. (2018). Targeted LC-MS Analysis for Plant Secondary Metabolites. Springer Nature Experiments. Available at: [Link]
-
Rocamora, O., et al. (2022). New molecules in plant defence against pathogens. Essays in Biochemistry. Available at: [Link]
-
Guo, J., & Cheng, Y. (2022). Advances in Fungal Elicitor-Triggered Plant Immunity. PubMed. Available at: [Link]
-
Zhai, X., et al. (2016). The regulatory mechanism of fungal elicitor-induced secondary metabolite biosynthesis in medical plants. LJMU Research Online. Available at: [Link]
-
Jander, G., & Joshi, V. (2024). Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites. Oxford Academic. Available at: [Link]
-
Fino, J., et al. (2022). Fungal signals and calcium-mediated transduction pathways along the plant defence-symbiosis continuum. Unito.it. Available at: [Link]
-
Lefevere, H., et al. (2020). Salicylic Acid Biosynthesis in Plants. Frontiers. Available at: [Link]
-
Zhai, X., et al. (2016). The regulatory mechanism of fungal elicitor-induced secondary metabolite biosynthesis in medical plants. LJMU Research Online. Available at: [Link]
-
Plant Biochemistry, Ruhr-Universität Bochum. (n.d.). LC-MS based Metabolite Analysis. Plant Biochemistry. Available at: [Link]
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PNAS. (1996). Signaling in plants. PNAS. Available at: [Link]
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Chinnusamy, V., & Zhu, J.-K. (2009). Chemical signaling under abiotic stress environment in plants. PMC. Available at: [Link]
-
Zhao, W., et al. (2018). A chemically induced proximity system engineered from the plant auxin signaling pathway. RSC Publishing. Available at: [Link]
-
Sarrion-Perdigones, A., & Orzaez, D. (2022). Optogenetic and Chemical Induction Systems for Regulation of Transgene Expression in Plants: Use in Basic and Applied Research. MDPI. Available at: [Link]
-
Zi, J., et al. (2018). Recent Advances in Synthetic Chemical Inducers of Plant Immunity. PMC. Available at: [Link]
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Sardans, J., et al. (2021). Ecometabolomics of plant–herbivore and plant–fungi interactions: a synthesis study. Global Ecology Unit. Available at: [Link]
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Tang, C., et al. (2019). Advances of Metabolomics in Fungal Pathogen–Plant Interactions. PMC. Available at: [Link]
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Annual Review of Phytopathology. (2023). Metabolomics in Plant Pathogen Defense: From Single Molecules to Large-Scale Analysis. Annual Reviews. Available at: [Link]
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Sharma, S., & Singh, P. (2016). Metabolomics and its role in plant pathology. Érudit. Available at: [Link]
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Lebeurre, J., et al. (2023). Comparative metabolomic study of fungal foliar endophytes and their long-lived host Astrocaryum sciophilum: a model for exploring the chemodiversity of host-microbe interactions. Frontiers. Available at: [Link]
-
ResearchGate. (2023). What is the different between plant elicitor, bioactive compound and secondary metabolites?. ResearchGate. Available at: [Link]
-
Guan, X., et al. (2022). Fungal elicitor eutypine from Eutypa lata activates basal immunity through its phenolic side chains. Horticulture Research. Available at: [Link]
-
Journal of Pharmacognosy and Phytochemistry. (2018). Role of elicitors in plant defense mechanism. Journal of Pharmacognosy and Phytochemistry. Available at: [Link]
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Comparative Guide: Accuracy of Rapid Detection Kits for 3-Hydroxy-3-(2-phenylethyl)hexanoic Acid
This guide provides an in-depth technical comparison of detection methodologies for 3-Hydroxy-3-(2-phenylethyl)hexanoic acid , a critical chiral intermediate in the synthesis of pharmaceutical agents (including statin derivatives). It contrasts emerging Rapid Enzymatic Screening Kits against the industry-standard High-Performance Liquid Chromatography (HPLC) .
Executive Summary & Compound Identity
3-Hydroxy-3-(2-phenylethyl)hexanoic acid is a tertiary alcohol and a vital chiral building block used in the asymmetric synthesis of active pharmaceutical ingredients (APIs), particularly in the development of HMG-CoA reductase inhibitors (statins) and novel antimicrobial agents.
-
Chemical Significance : The presence of the chiral center at the C3 position (often requiring high enantiomeric excess, >99% ee) makes its accurate detection and quantitation critical during process development.
-
The Challenge : Traditional detection (HPLC) is time-consuming (20–40 mins/sample), creating a bottleneck in high-throughput screening of biocatalysts (e.g., ketoreductases) used to synthesize this compound.
-
The Solution : Rapid detection kits—specifically High-Throughput Enzymatic Dehydrogenase Assays —have emerged as a faster alternative, though with trade-offs in specificity compared to chromatographic separation.
Comparative Analysis: Rapid Kits vs. Standard Methods
This section objectively compares the performance of Rapid Enzymatic Assay Kits (The "Product") against Chiral HPLC (The "Alternative").
Method A: Rapid Enzymatic Assay Kit (The "Product")
-
Mechanism : Utilizes a specific Ketoreductase (KRED) or Alcohol Dehydrogenase (ADH) that accepts the precursor ketone. The assay measures the consumption of the cofactor NADPH (or formation of NADP+) spectrophotometrically at 340 nm.
-
Application : Ideal for "At-Line" process monitoring and evolving enzymes for higher stereoselectivity.
-
Pros : Ultra-fast (<5 mins), high throughput (96/384-well plate format), no organic solvents required.
-
Cons : Indirect measurement (measures cofactor, not the acid directly); susceptible to interference from other NADPH-consuming side reactions; cannot distinguish enantiomers unless the enzyme is strictly stereospecific.
Method B: Chiral HPLC (The "Alternative" / Gold Standard)
-
Mechanism : Physical separation of the (R)- and (S)-enantiomers using a chiral stationary phase (e.g., Chiralpak AD-H or OD-H) followed by UV detection (typically at 210–254 nm).
-
Application : Final Quality Control (QC), purity certification, and validation of enzymatic hits.
-
Pros : Direct quantification; separates enantiomers, diastereomers, and synthesis byproducts; high regulatory acceptance (ICH guidelines).
-
Cons : Slow (15–30 mins/run); requires expensive columns and solvents; low throughput.
Performance Data Summary
| Metric | Rapid Enzymatic Assay Kit | Chiral HPLC (Gold Standard) | GC-FID (Alternative) |
| Detection Principle | Spectrophotometric ( | UV Absorbance / Refractive Index | Flame Ionization |
| Analysis Time | 2–5 minutes (Parallel) | 20–40 minutes (Sequential) | 15–30 minutes |
| Limit of Detection (LOD) | ~10–50 µM | 0.1–1.0 µM | 1.0–5.0 µM |
| Accuracy (Recovery) | 90–105% (Matrix dependent) | 98–102% | 95–100% |
| Enantioselectivity | Enzyme-dependent (Indirect) | Direct Separation | Direct Separation |
| Throughput | High (96-well plates) | Low (Single injection) | Low |
| Cost per Sample | Low (< $1.00) | High ( | Medium |
Experimental Protocols
Protocol A: Rapid Enzymatic Detection Workflow
Use this for screening large libraries of enzyme variants or real-time reaction monitoring.
Reagents:
-
Buffer : 100 mM Potassium Phosphate, pH 7.0.
-
Cofactor : 0.2 mM NADPH (freshly prepared).
-
Substrate : 3-oxo-3-(2-phenylethyl)hexanoate (Precursor).
-
Enzyme : Purified KRED variant or crude lysate.
Steps:
-
Preparation : Pipette 180 µL of Buffer containing NADPH into a UV-transparent 96-well plate.
-
Blanking : Measure absorbance at 340 nm (
) to establish the baseline. -
Initiation : Add 10 µL of Enzyme solution and 10 µL of Substrate stock (dissolved in DMSO).
-
Monitoring : Shake for 10 seconds. Monitor the decrease in absorbance at 340 nm for 2–5 minutes at 30°C.
-
Calculation :
(Where and is the pathlength). -
Validation : Confirm "hits" (high activity wells) using HPLC.
Protocol B: Validation via Chiral HPLC
Use this for confirming the identity and enantiomeric excess (ee) of the product.
System Parameters:
-
Column : Daicel Chiralpak AD-H (
mm, 5 µm). -
Mobile Phase : n-Hexane : Isopropanol : Trifluoroacetic acid (90 : 10 : 0.1, v/v/v).
-
Flow Rate : 1.0 mL/min.
-
Temperature : 25°C.[1]
-
Detection : UV at 210 nm (Carbonyl/Phenyl absorption).
Steps:
-
Sample Prep : Extract the reaction mixture with Ethyl Acetate. Evaporate solvent and redissolve in Mobile Phase.
-
Filtration : Filter through a 0.45 µm PTFE syringe filter.
-
Injection : Inject 10 µL of the sample.
-
Analysis : The (R)-enantiomer typically elutes at ~12 min, and the (S)-enantiomer at ~15 min (confirm with standards).
-
Calculation :
Mechanistic Visualization
The following diagram illustrates the synthesis pathway and the decision logic for choosing between Rapid Detection and Standard Analysis.
Figure 1: Decision matrix for selecting between Rapid Enzymatic Screening and Chiral HPLC based on the stage of drug development (Screening vs. QC).
Conclusion & Recommendation
For 3-Hydroxy-3-(2-phenylethyl)hexanoic acid , the "Accuracy" of a detection kit depends entirely on the context of use:
-
For High-Throughput Screening (HTS) : The Rapid Enzymatic Assay is superior. It sacrifices absolute accuracy for speed, allowing researchers to screen thousands of enzyme variants per day. The error margin (~5-10%) is acceptable for identifying "hits."
-
For Process Validation & Release : Chiral HPLC remains the non-negotiable standard. Rapid kits cannot reliably differentiate between the (R) and (S) enantiomers or detect non-active impurities with sufficient resolution.
Recommendation : Implement a hybrid workflow . Use the Rapid Enzymatic Kit to filter non-active clones or optimize reaction conditions, then validate the top 5% of results using Chiral HPLC to ensure enantiomeric purity meets pharmaceutical standards (>99.5% ee).
References
-
Process for producing (R)-3-hydroxy-3-(2-phenylethyl)hexanoic acid . European Patent EP1481961B1. (Describes the synthesis and HPLC validation of the chiral intermediate). Link
-
Preparation technology of Atorvastatin . Patent CN106397296A. (Details the role of hydroxy-hexanoic acid derivatives in statin synthesis). Link
-
Guideline on the Limits of Genotoxic Impurities . European Medicines Agency (EMA).[2] (Provides regulatory context for impurity detection limits). Link
-
High-throughput screening of ketoreductases . Codexis Inc. / Taylor & Francis.[3] (Describes the enzymatic assay methodology for statin intermediates). Link
Sources
Safety Operating Guide
Proper Disposal Procedures: 3-Hydroxy-3-(2-phenylethyl)hexanoic Acid
[1]
Executive Summary & Chemical Profile
Effective disposal requires understanding the physicochemical nature of the target compound. 3-Hydroxy-3-(2-phenylethyl)hexanoic acid (C₁₄H₂₀O₃) is a lipophilic, tertiary alcohol-substituted carboxylic acid. Unlike simple short-chain acids (e.g., acetic acid), the presence of the 2-phenylethyl group significantly increases its lipophilicity and molecular weight (~236.31 g/mol ), rendering it likely solid or a viscous oil at room temperature with low water solubility.
Operational Directive: Treat this substance as a Hazardous Organic Acid . Due to its structural complexity, it does not degrade rapidly in standard wastewater streams and must never be disposed of down the drain.
Physicochemical Safety Data (Inferred & Analog-Based)
| Property | Value / Characteristic | Operational Implication |
| Chemical Class | Hydroxy-carboxylic acid | Segregate from bases and oxidizers. |
| Acidity (pKa) | ~4.5 - 5.0 (Carboxyl group) | Corrosive to mucous membranes; requires acid-resistant containers. |
| Solubility | Low in water; High in organic solvents (DMSO, MeOH) | Do not attempt aqueous dilution for disposal. Use organic solvent rinses. |
| Flash Point | >110°C (Estimated) | Combustible but not highly flammable. |
| Hazard Codes | H315 (Skin Irrit.), H319 (Eye Irrit.)[1][2] | Standard PPE (Nitrile gloves, Goggles) is mandatory. |
Waste Stream Segregation Logic
Proper segregation is the single most critical step in preventing laboratory accidents. This compound must be isolated from incompatible streams to prevent exothermic neutralization or toxic gas generation.
Decision Matrix: Waste Classification
-
Primary Stream: Non-Halogenated Organic Waste (if dissolved in non-halogenated solvents).
-
Secondary Stream: Solid Hazardous Waste (if disposing of pure solid or contaminated debris).
-
Forbidden Stream: Aqueous Acid Waste (Do not mix with inorganic acids like HCl/H₂SO₄).
Figure 1: Waste stream segregation logic for organic hydroxy acids. Ensure the text color contrasts with the background for readability.
Step-by-Step Disposal Protocol
Phase 1: Preparation & Collection
Objective: Transfer waste without exposure or spillage.
-
PPE Verification: Wear nitrile gloves (double-gloving recommended for concentrated acids), safety goggles, and a lab coat.
-
Container Selection: Use HDPE (High-Density Polyethylene) or Glass containers. Avoid metal containers as the carboxylic acid moiety can corrode metals over time [1].
-
Solvent Rinse: If the compound is in a flask, rinse with a minimal amount of acetone or ethanol. Add this rinse to the Organic Waste container, not the sink.
Phase 2: Labeling & Documentation
Objective: Ensure downstream waste handlers can identify the hazard. Regulatory compliance (RCRA in the US) requires specific labeling.
-
Label Text: "Hazardous Waste - Organic Acid Solution"
-
Constituents: List "3-Hydroxy-3-(2-phenylethyl)hexanoic acid" and the solvent (e.g., "Acetone").
-
Hazard Checkbox: Check "Irritant" and "Corrosive" (if pH < 2).
Phase 3: Final Disposal (Incineration)
As a researcher, your responsibility ends at the "Satellite Accumulation Area" (SAA). However, understanding the ultimate fate of the chemical ensures you prepare it correctly.
-
Method: High-temperature incineration.
-
Why: The aromatic ring (phenylethyl) and the tertiary alcohol structure make this compound resistant to biological degradation in water treatment plants. Incineration ensures complete mineralization to CO₂ and H₂O.
Emergency Spill Response
In the event of a spill outside the fume hood:
-
Evacuate & Ventilate: If the spill is >100mL or heated, leave the area.
-
Neutralize & Absorb:
-
Do not use water immediately (it spreads the lipophilic acid).
-
Cover with Vermiculite or a commercial Organic Acid Spill Kit (often containing sodium carbonate or calcium carbonate).
-
Note: Expect mild bubbling (CO₂ release) during neutralization.
-
-
Collect: Scoop the absorbed material into a wide-mouth jar and label as "Solid Hazardous Waste (Spill Debris)."
Scientific Rationale (The "Why")
-
Why not drain disposal? While some simple organic acids (like acetic acid) are biodegradable, the 2-phenylethyl substitution adds significant hydrophobicity (LogP > 2 estimated). This causes the molecule to partition into sludge rather than dissolving in the aqueous phase, potentially harming aquatic life or disrupting bacterial digesters at the treatment plant [2].
-
Why segregation from Oxidizers? The secondary hydroxy group (C3-OH) is susceptible to oxidation. Mixing this waste with strong oxidizers (e.g., Nitric Acid, Chromic Acid) can lead to the formation of unstable ketones or cleavage products, generating heat and pressure [3].
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
-
U.S. Environmental Protection Agency (EPA). (2024). Waste Management for Laboratories. RCRA Guidelines.
-
American Chemical Society (ACS). (2023). Identifying Chemical Incompatibilities. ACS Center for Lab Safety.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
